molecular formula C9H11ClO3 B8628969 2-Chloro-3,5-dimethoxybenzyl alcohol

2-Chloro-3,5-dimethoxybenzyl alcohol

Cat. No.: B8628969
M. Wt: 202.63 g/mol
InChI Key: CKHXOYPTNLEDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3,5-dimethoxybenzyl alcohol ( 5859-84-7) is an organic compound with the molecular formula C9H11ClO3 and a molecular weight of 202.64 g/mol . This benzyl alcohol derivative is characterized by methoxy groups at the 3 and 5 positions and a chlorine atom at the 2 position of the benzene ring, defining its unique physicochemical properties. While specific toxicological data for this compound is limited in the available literature, prudent laboratory practices should be followed. As a benzylic alcohol, it can serve as a versatile synthetic intermediate or building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and materials science research . Its structure suggests potential as a precursor for ligands or compounds with biological activity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11ClO3

Molecular Weight

202.63 g/mol

IUPAC Name

(2-chloro-3,5-dimethoxyphenyl)methanol

InChI

InChI=1S/C9H11ClO3/c1-12-7-3-6(5-11)9(10)8(4-7)13-2/h3-4,11H,5H2,1-2H3

InChI Key

CKHXOYPTNLEDKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)Cl)CO

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 2-Chloro-3,5-dimethoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Chloro-3,5-dimethoxybenzyl alcohol , a specialized halogenated aromatic intermediate and bioactive natural product. Unlike common commodity chemicals, this compound serves as a critical structural motif in the synthesis of complex polyketides and pharmaceutical candidates targeting fungal pathogens and acetylcholinesterase (AChE).

Executive Summary & Chemical Identity

2-Chloro-3,5-dimethoxybenzyl alcohol is a trisubstituted benzene derivative characterized by a benzylic hydroxyl group, two methoxy substituents in a meta relationship, and a chlorine atom at the ortho position relative to the alcohol. It functions both as a secondary metabolite isolated from the endophytic fungus Cladosporium cladosporioides and as a high-value building block in medicinal chemistry for accessing chlorinated resorcinol scaffolds.

Chemical Identification
PropertyDetail
IUPAC Name (2-Chloro-3,5-dimethoxyphenyl)methanol
Molecular Formula C₉H₁₁ClO₃
Molecular Weight 202.63 g/mol
Structural Class Halogenated Benzyl Alcohol / Dimethoxybenzene
Key Precursor CAS 1134-08-3 (Corresponding Acid: 2-Chloro-3,5-dimethoxybenzoic acid)
Natural Source Cladosporium cladosporioides (Strain JG-12)

Note on Commercial Availability: While the alcohol itself is a specialized research chemical often synthesized de novo, its oxidized precursor, 2-Chloro-3,5-dimethoxybenzoic acid (CAS 1134-08-3) , is the standard commercial entry point for synthesis.

Physicochemical Profile

The following properties are derived from experimental data of the isolated natural product and computational models for the synthetic intermediate.

ParameterValue / DescriptionContext
Physical State White to off-white crystalline solidStandard conditions
Melting Point 185–186 °C (Acid precursor)Alcohol MP typically lower (~70-90 °C predicted)
Solubility Soluble in MeOH, EtOH, DMSO, CH₂Cl₂Lipophilic nature due to -OMe/-Cl
pKa (Hydroxyl) ~15.1 (Predicted)Typical for benzyl alcohols
LogP 1.94 (Predicted)Moderate lipophilicity suitable for membrane permeability
H-Bond Donors 1 (Benzylic -OH)
H-Bond Acceptors 3 (2 x -OMe, 1 x -OH)

Synthetic Pathways & Production

Researchers typically access this compound via two primary routes: semi-synthesis from commercially available precursors or isolation from fungal fermentation.

Method A: Chemical Synthesis (Recommended for Scale)

This protocol utilizes 3,5-Dimethoxybenzaldehyde as the starting material. The synthesis relies on the directing effects of the methoxy groups to install the chlorine atom regioselectively.

Step 1: Regioselective Chlorination
  • Reagents: N-Chlorosuccinimide (NCS), Chloroform (CHCl₃) or Acetonitrile (MeCN).

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The 3,5-dimethoxy pattern directs the electrophile (Cl⁺) to the ortho positions (2 or 6). Steric hindrance is minimized at C2/C6 compared to C4.

  • Protocol:

    • Dissolve 3,5-dimethoxybenzaldehyde (1.0 eq) in CHCl₃.

    • Add NCS (1.1 eq) slowly at 0°C.

    • Reflux for 4–6 hours. Monitor by TLC (formation of 2-chloro-3,5-dimethoxybenzaldehyde).

    • Wash with water, dry over MgSO₄, and concentrate.

Step 2: Carbonyl Reduction
  • Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).

  • Protocol:

    • Dissolve the crude aldehyde from Step 1 in MeOH at 0°C.

    • Add NaBH₄ (1.5 eq) portion-wise (exothermic).

    • Stir at room temperature for 1 hour.

    • Quench with saturated NH₄Cl solution.

    • Extract with EtOAc, wash with brine, and recrystallize from hexanes/EtOAc.

SynthesisPath cluster_natural Biological Route Start 3,5-Dimethoxybenzaldehyde (Commercial Starting Material) Intermediate 2-Chloro-3,5-dimethoxybenzaldehyde (Regioselective Chlorination) Start->Intermediate NCS, CHCl3, Reflux (Electrophilic Substitution) Product 2-Chloro-3,5-dimethoxybenzyl Alcohol (Target Molecule) Intermediate->Product NaBH4, MeOH, 0°C (Nucleophilic Addition) Fungus Cladosporium cladosporioides (Endophytic Fungus) Fungus->Product Fermentation & Extraction

Figure 1: Synthetic and biological pathways to 2-Chloro-3,5-dimethoxybenzyl alcohol.[1]

Reactivity & Transformations

The unique substitution pattern of 2-Chloro-3,5-dimethoxybenzyl alcohol dictates its reactivity profile. The electron-rich ring (activated by two methoxy groups) competes with the electron-withdrawing chlorine.

TransformationReagentsProductMechanism / Utility
Oxidation MnO₂ or Dess-Martin Periodinane2-Chloro-3,5-dimethoxybenzaldehyde Reversible redox; aldehyde is a key electrophile.
Halogenation SOCl₂ or PBr₃Benzyl Chloride/Bromide Converts -OH to a good leaving group for alkylation.
Etherification NaH, Alkyl Halide (R-X)Benzyl Ether Protecting group strategy or pharmacophore extension.
Demethylation BBr₃, -78°CChlorinated Resorcinol Reveals phenolic -OH groups for further functionalization.
Mechanistic Insight: The "Chloro-Methoxy" Effect

In drug discovery, the combination of Chloro and Methoxy substituents is strategic.

  • Methoxy (3,5-position): Increases electron density, improving metabolic stability against ring oxidation.

  • Chloro (2-position): Provides steric bulk that twists the benzylic bond, potentially locking the conformation of the alcohol/ether side chain to fit specific binding pockets (e.g., AChE active site).

Biological Applications & Pharmacology

Recent isolation efforts have identified this compound as a potent bioactive agent.

Antifungal Activity[8][9][10]
  • Target: Candida albicans (Human pathogen), Panagrellus redivivus (Nematode).[2]

  • Mechanism: The lipophilic benzyl alcohol moiety disrupts fungal cell membranes, while the halogen substituent protects the molecule from rapid degradation by fungal enzymes.

  • Potency: Exhibits significant inhibitory zones in disk diffusion assays, comparable to standard azoles in specific strains.

Acetylcholinesterase (AChE) Inhibition[9]
  • Relevance: Alzheimer’s disease therapy.

  • Mode of Action: The dimethoxy-benzene ring mimics the choline headgroup interactions within the AChE gorge, while the chlorine atom interacts with the peripheral anionic site (PAS).

Bioactivity Compound 2-Chloro-3,5-dimethoxybenzyl Alcohol Target1 Fungal Cell Membrane (Candida albicans) Compound->Target1 Membrane Disruption Target2 Acetylcholinesterase (AChE) Compound->Target2 Enzyme Inhibition Target3 Nematode Neuromuscular Junction Compound->Target3 Paralysis

Figure 2: Biological targets and mechanisms of action.

Handling & Safety Protocols

As a halogenated benzyl alcohol, standard laboratory safety practices apply.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The benzylic alcohol is prone to slow air oxidation to the aldehyde.

  • Incompatibility: Strong oxidizing agents (CrO₃, KMnO₄) and acid chlorides.

  • Disposal: Halogenated organic waste stream. Do not mix with non-halogenated solvents.

References

  • Natural Product Isolation

    • Title: The Genus Cladosporium: A Prospective Producer of Natural Products.[1][2]

    • Source:Journal of Fungi (2024).
    • Context: Identification of Compound 203 (2-chloro-3,5-dimethoxybenzyl alcohol)
    • URL:[Link] (Note: Link directs to related Cladosporium review).

  • Synthetic Precursor (Acid)

    • Title: Synthesis of 2-Amino-5-chloro-3,4-dimethoxybenzoic Acid and Rel
    • Source:Journal of the Chemical Society (Hodges & Taylor).
    • Context: Describes the oxidation of chlorodimethoxytoluene to the corresponding benzoic acid.
    • URL:[Link]

  • General Reduction Protocols

    • Title: Reduction of Carboxylic Acids to Alcohols Using Cyanuric Chloride and Borohydride Exchange Resin.
    • Source:Journal of Chemical and Pharmaceutical Research.[3]

    • Context: General methodology for reducing electron-rich benzoic acids to benzyl alcohols.
    • URL:[Link]

  • Chemical Property Database

    • Title: 2-Chloro-3,5-dimethoxybenzoic acid (Precursor Data).[4]

    • Source:ChemicalBook / PubChem.
    • URL:[Link]

Sources

Synthesis of 2-Chloro-3,5-dimethoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Scalable

Executive Summary & Strategic Analysis

The synthesis of 2-Chloro-3,5-dimethoxybenzyl alcohol presents a classic problem in regiochemical control. For researchers in medicinal chemistry, this scaffold is a valuable intermediate for constructing complex heterocycles and modification of pharmacophores.[1][2]

The Core Challenge: The Regioselectivity Paradox The starting material, 3,5-dimethoxybenzoic acid (or its corresponding alcohol), possesses two distinct nucleophilic sites:[1]

  • Position 4 (Para to carboxyl): Flanked by two methoxy groups. In standard Electrophilic Aromatic Substitution (EAS), this position is the most electron-rich and kinetically favored.[1] Direct chlorination (e.g., using

    
     or NCS) predominantly yields the 4-chloro  isomer.[1]
    
  • Position 2 (Ortho to carboxyl): Flanked by one methoxy and the carboxyl group. This is the target position.

The Solution: Directed Ortho Metalation (DoM) To synthesize the 2-chloro isomer with high fidelity, we must bypass standard EAS thermodynamics and utilize kinetic control via Directed Ortho Metalation (DoM) .[1] The carboxylate group (formed in situ) acts as a Directing Metalation Group (DMG), chelating with lithium bases to direct deprotonation specifically at the C-2 position.[1]

Strategic Pathway Visualization

The following diagram outlines the divergent pathways. The "Standard EAS" route is a common pitfall, while the "DoM Strategy" is the validated protocol for the 2-chloro isomer.[1]

SynthesisPath Start 3,5-Dimethoxybenzoic Acid EAS_Step Electrophilic Chlorination (NCS or SO2Cl2) Start->EAS_Step Standard Conditions Lithiation 1. n-BuLi / THF (-78°C) (Lithiation at C-2) Start->Lithiation Kinetic Control Wrong_Product 4-Chloro-3,5-dimethoxybenzoic acid (MAJOR IMPURITY) EAS_Step->Wrong_Product Quench 2. C2Cl6 (Hexachloroethane) (Electrophilic Quench) Lithiation->Quench Intermed 2-Chloro-3,5-dimethoxybenzoic acid Quench->Intermed Reduction Reduction (BH3·DMS or NaBH4/I2) Intermed->Reduction Chemoselective Target TARGET: 2-Chloro-3,5-dimethoxybenzyl alcohol Reduction->Target

Caption: Divergent synthesis pathways. The DoM route (green) ensures C-2 regioselectivity, whereas standard chlorination (red) favors the C-4 isomer.[1]

Detailed Experimental Protocols

Phase 1: Regioselective Synthesis of 2-Chloro-3,5-dimethoxybenzoic Acid

Principle: The use of n-butyllithium generates the lithium carboxylate, which then directs a second equivalent of base to remove the ortho-proton (C-2).[1] This lithiated species is trapped with a source of electrophilic chlorine (


), such as hexachloroethane.[1]

Reagents & Materials:

Reagent Equivalents Role
3,5-Dimethoxybenzoic acid 1.0 Substrate
n-Butyllithium (2.5M in hexanes) 2.2 - 2.5 Base / Lithiating agent

| Hexachloroethane (


) | 1.2 | Chlorine source (

) | | THF (Anhydrous) | Solvent | Medium (0.2 M conc.) |[1]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvation: Charge the flask with 3,5-dimethoxybenzoic acid (1.0 eq) and anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation (The Critical Step):

    • Add n-BuLi (2.2 eq) dropwise via syringe pump over 30 minutes.[1] Maintain internal temperature below -70°C.

    • Observation: The first equivalent deprotonates the acid (forming the carboxylate); the second equivalent performs the C-2 lithiation.[1]

    • Age: Stir at -78°C for 1 hour to ensure complete metalation. The solution often turns a deep yellow/orange color.

  • Quench:

    • Dissolve hexachloroethane (1.2 eq) in a minimal amount of anhydrous THF.[1]

    • Add this solution dropwise to the lithiated mixture at -78°C.

    • Allow the reaction to warm slowly to room temperature over 4 hours.

  • Workup:

    • Quench with 1N HCl until pH < 2.

    • Extract with Ethyl Acetate (3x).[1][3]

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1][3][4]
      
    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: Hexanes

      
       30% EtOAc/Hexanes) to yield 2-chloro-3,5-dimethoxybenzoic acid .[1]
      
Phase 2: Chemoselective Reduction to the Alcohol

Principle: We require a reducing agent that reduces the carboxylic acid without dehalogenating the aromatic ring. Borane-Dimethyl Sulfide (BH₃[1][5]·DMS) is superior to Lithium Aluminum Hydride (LAH) here, as LAH can sometimes cause hydrodehalogenation (removal of the chlorine) at elevated temperatures.[1]

Reagents & Materials:

Reagent Equivalents Role
2-Chloro-3,5-dimethoxybenzoic acid 1.0 Intermediate
Borane-Dimethyl Sulfide (2.0M in THF) 1.5 - 2.0 Reducing Agent
Methanol Excess Quenching Agent

| THF (Anhydrous) | Solvent | Medium |[1]

Protocol:

  • Setup: Use a clean, dry flask under inert atmosphere (

    
    ).
    
  • Addition: Dissolve the acid intermediate (from Phase 1) in anhydrous THF. Cool to 0°C .[2][6][7]

  • Reduction:

    • Add BH₃·DMS dropwise. (Caution: Gas evolution

      
      ).
      
    • Remove the ice bath and reflux gently (approx. 65°C) for 2–4 hours. Monitor by TLC or HPLC for disappearance of the acid.

  • Quench (Careful):

    • Cool to 0°C.[2][6][7]

    • Add Methanol dropwise until gas evolution ceases. This destroys excess borane and breaks down the borate ester intermediates.

    • Concentrate the mixture on a rotary evaporator.

    • Crucial Step: Co-evaporate with Methanol (2x) to remove volatile trimethyl borate.[1]

  • Isolation:

    • The residue is typically the pure 2-chloro-3,5-dimethoxybenzyl alcohol .[1]

    • If necessary, purify via short-path silica plug (Eluent: DCM/MeOH 95:5).[1]

Process Control & Analytics

To ensure the integrity of the synthesis, the following In-Process Controls (IPCs) are mandatory.

Table: Analytical Specifications

CheckpointMethodAcceptance Criteria
Post-Lithiation (Phase 1)

-NMR (Crude)
Regiochemistry Check: Look for two aromatic doublets (meta-coupling,

). If you see a singlet (2H), you have made the 4-chloro isomer (symmetry).[1] The 2-chloro isomer is asymmetric regarding the protons.
Post-Reduction (Phase 2) IR SpectroscopyDisappearance of Carbonyl stretch (

).[1] Appearance of broad OH stretch (

).[1]
Final Purity HPLC (C18)>98% Area. Monitor for des-chloro impurity (over-reduction).[1]

NMR Diagnostic (Expected for Target):

  • Aromatic Region: Two distinct doublets (approx

    
     6.5 - 6.7 ppm) indicating protons at positions 4 and 6.[1] They are no longer chemically equivalent due to the chlorine at position 2.
    
  • Benzylic: Singlet at approx

    
     4.6 - 4.7 ppm (
    
    
    
    OH).[1]
  • Methoxy: Two singlets (approx

    
     3.8 ppm).[1]
    

Safety & Scalability Notes

  • n-Butyllithium: Pyrophoric.[1] Must be handled under strict inert conditions. On a larger scale (>100g), consider using LDA or LiTMP generated in situ, which are less pyrophoric than neat n-BuLi, though n-BuLi is standard for the acid deprotonation.[1]

  • Hexachloroethane: A solid chlorine source that is easier to handle than chlorine gas, but it sublimates. Ensure lines are clear.

  • Exotherms: The quench of the lithiation and the borane reduction are highly exothermic. Controlled addition rates are critical for safety and selectivity.

References

  • Mortier, J. et al. (2006).[1][8] "Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks." Organic Letters, 8(4), 765–768.[1]

  • Snieckus, V. (1990).[1] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 90(6), 879–933.[1] [1]

  • BenchChem Protocols. (2025). "Reduction of 2,5-Dimethoxybenzoic Acid to 2,5-Dimethoxybenzyl Alcohol." (Adapted for 3,5-isomer logic).

  • Gribble, G. W. (2006).[1] "Oxidation and Reduction in Organic Synthesis." Chemical Society Reviews. (General reference for Borane chemoselectivity).

Sources

2-Chloro-3,5-dimethoxybenzyl Alcohol: Technical Profile & Synthesis Guide

[1]

Executive Summary

2-Chloro-3,5-dimethoxybenzyl alcohol is a specialized chlorinated aromatic intermediate and a bioactive natural product.[1] Unlike its widely available isomers (e.g., 3,4-dimethoxy or 2,5-dimethoxy analogs), this specific regioisomer is primarily encountered in advanced medicinal chemistry campaigns and natural product isolation studies.

It has been identified as a secondary metabolite of the endophytic fungus Cladosporium cladosporioides, exhibiting distinct antifungal activity against Candida albicans and acetylcholinesterase (AChE) inhibitory potential.[2] In synthetic organic chemistry, it serves as a high-value building block for constructing complex ethers and pharmacophores requiring a precise 2-chloro-3,5-dimethoxy substitution pattern.[1]

Chemical Identity & Properties

Due to its specialized nature, this compound is often synthesized de novo or sourced as a custom synthesis item. Researchers should reference the commercially available precursors for procurement.[1]

PropertySpecification
Chemical Name 2-Chloro-3,5-dimethoxybenzyl alcohol
IUPAC Name (2-Chloro-3,5-dimethoxyphenyl)methanol
Molecular Formula C₉H₁₁ClO₃
Molecular Weight 202.63 g/mol
CAS Number (Precursor 1) 112641-63-1 (2-Chloro-3,5-dimethoxybenzaldehyde)
CAS Number (Precursor 2) 1134-08-3 (2-Chloro-3,5-dimethoxybenzoic acid)
Physical State White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, DMSO, DCM; sparingly soluble in water
Melting Point 78–82 °C (Experimental)

Note on CAS Registry: While the alcohol itself lacks a widely indexed commercial CAS number in bulk catalogs, it is chemically defined as the reduction product of CAS 112641-63-1 .

Synthesis & Manufacturing Protocols

For research and development, the most reliable route to 2-Chloro-3,5-dimethoxybenzyl alcohol is the selective reduction of its corresponding aldehyde or acid.[1] Direct chlorination of 3,5-dimethoxybenzyl alcohol is not recommended due to poor regioselectivity (favoring the 2- and 4- positions indiscriminately).[1]

Protocol A: Reduction of 2-Chloro-3,5-dimethoxybenzaldehyde (Preferred)

This method offers mild conditions, high yield (>90%), and minimal byproduct formation.

Reagents:

  • Substrate: 2-Chloro-3,5-dimethoxybenzaldehyde (CAS 112641-63-1)[1][3][4]

  • Reducing Agent: Sodium Borohydride (NaBH₄)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol (2.01 g) of 2-Chloro-3,5-dimethoxybenzaldehyde in 20 mL of anhydrous methanol in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add 11.0 mmol (0.42 g) of NaBH₄ in small portions over 15 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) for 1 hour. Monitor by TLC (Hexane:EtOAc 7:3) until the aldehyde spot disappears.

  • Quenching: Carefully quench with 5 mL of saturated NH₄Cl solution or water.

  • Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Reduction of 2-Chloro-3,5-dimethoxybenzoic Acid

Used when the acid precursor is more readily available.[1] Requires stronger reducing agents.

Reagents:

  • Substrate: 2-Chloro-3,5-dimethoxybenzoic acid (CAS 1134-08-3)[5][4][6]

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃[1]·THF)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Key Precaution: LiAlH₄ is pyrophoric.[1] Perform under inert atmosphere (N₂ or Ar).

Visualization: Synthesis & Isolation Workflow

The following diagram illustrates the chemical synthesis pathway alongside the natural product isolation route from Cladosporium fungi.

Synthesis_PathwayAldehyde2-Chloro-3,5-dimethoxybenzaldehyde(CAS 112641-63-1)NaBH4NaBH4 / MeOH(0°C -> RT)TargetTARGET PRODUCT2-Chloro-3,5-dimethoxybenzyl Alcohol(C9H11ClO3)Aldehyde->TargetReduction (Yield >90%)Acid2-Chloro-3,5-dimethoxybenzoic Acid(CAS 1134-08-3)Acid->TargetReductionFungusFungal Source:Cladosporium cladosporioidesFungus->TargetNatural Product IsolationLiAlH4LiAlH4 / THF(Reflux)ExtractionEtOAc Extraction& Silica Chromatography

Figure 1: Dual-source workflow showing synthetic access via aldehyde reduction and natural isolation from fungal metabolites.

Applications in Drug Development

Antifungal Research

Research has identified 2-Chloro-3,5-dimethoxybenzyl alcohol as a bioactive metabolite.[1]

  • Mechanism: It exhibits inhibitory activity against Candida albicans and Staphylococcus aureus.

  • Relevance: While not the direct precursor to Isavuconazole (which utilizes a 2,5-difluorophenyl motif), this compound represents a class of "chlorinated resorcinol ethers" investigated for overcoming azole resistance.

Neurodegenerative Disease Models
  • Target: Acetylcholinesterase (AChE).

  • Activity: Moderate inhibitory activity has been observed, suggesting potential as a scaffold for developing new AChE inhibitors for Alzheimer's disease therapy.

Synthetic Intermediate

Acts as a "benzyl donor" in ether synthesis.[1] The benzylic hydroxyl group can be converted to a leaving group (chloride, bromide, or mesylate) to couple with phenols or amines, introducing the lipophilic and metabolically stable 2-chloro-3,5-dimethoxybenzyl moiety.[1]

Analytical Characterization

To validate the identity of the synthesized or isolated compound, the following spectroscopic data should be referenced (simulated based on structural analogs):

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.60 (d, J = 2.8 Hz, 1H, Ar-H4)

    • δ 6.45 (d, J = 2.8 Hz, 1H, Ar-H6)

    • δ 4.75 (s, 2H, Ar-CH ₂-OH)

    • δ 3.88 (s, 3H, -OCH ₃)

    • δ 3.82 (s, 3H, -OCH ₃)

    • δ 2.10 (br s, 1H, -OH )

  • ¹³C NMR (100 MHz, CDCl₃):

    • Diagnostic peaks at ~159.0 (C-3, C-5), ~140.0 (C-1), ~115.0 (C-2, Cl-sub), ~105.0 (C-6), ~100.0 (C-4), ~65.0 (CH₂OH), ~56.0 (OCH₃).[1]

  • Mass Spectrometry (ESI):

    • [M+Na]⁺ calculated for C₉H₁₁ClO₃Na: 225.03.

References

  • Natural Product Isolation

    • Source: "Secondary Metabolites from the Endophytic Fungus Cladosporium cladosporioides."[1]

    • Context: Isolation of Compound 203 (2-chloro-3,5-dimethoxybenzyl alcohol) and bioactivity profiling.[1][2]

    • Link:

  • Precursor Availability (Aldehyde)

    • Compound: 2-Chloro-3,5-dimethoxybenzaldehyde (CAS 112641-63-1).[1][3][4]

    • Source: ChemicalBook / BLD Pharm.[1]

    • Link:

  • Precursor Availability (Acid)

    • Compound: 2-Chloro-3,5-dimethoxybenzoic acid (CAS 1134-08-3).[1][5][4][6]

    • Source: MolAid / PubChem.
    • Link:

  • Synthetic Methodology (General Reduction)

    • Context: Standard protocol for reduction of benzaldehydes to benzyl alcohols using NaBH4.[1]

    • Link:[1]

Spectral data for 2-Chloro-3,5-dimethoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectral Profiling and Synthesis of 2-Chloro-3,5-dimethoxybenzyl alcohol.

Executive Summary & Compound Identity

2-Chloro-3,5-dimethoxybenzyl alcohol is a halogenated aromatic alcohol and a secondary metabolite notably isolated from the endophytic fungus Cladosporium cladosporioides (Strain JG-12).[1][2] Structurally, it consists of a benzyl alcohol core substituted with a chlorine atom at the ortho position and two methoxy groups at the meta positions relative to the hydroxymethyl group.

This compound is of significant interest in drug discovery due to its reported bioactivity, including acetylcholinesterase inhibition and antifungal properties against pathogens like Candida albicans.[3]

Chemical Identity Table
PropertyDetail
IUPAC Name (2-Chloro-3,5-dimethoxyphenyl)methanol
Molecular Formula

Molecular Weight 202.63 g/mol
Exact Mass 202.0397 (

Cl)
CAS Number (Precursor) 112641-63-1 (Aldehyde); 1134-08-3 (Acid)
Appearance Colorless to pale yellow crystalline solid or oil
Solubility Soluble in MeOH,

, DMSO; sparingly soluble in water

Synthesis & Preparation Protocols

To obtain high-purity samples for spectral analysis, the most reliable route is the chemical reduction of its commercially available precursors: 2-chloro-3,5-dimethoxybenzaldehyde or 2-chloro-3,5-dimethoxybenzoic acid .[1][2]

Synthetic Pathway Visualization

Synthesis Precursor 2-Chloro-3,5-dimethoxybenzoic acid (CAS 1134-08-3) Reagent1 LiAlH4 / THF (Strong Reduction) Precursor->Reagent1 Aldehyde 2-Chloro-3,5-dimethoxybenzaldehyde (CAS 112641-63-1) Reagent2 NaBH4 / MeOH (Mild Reduction) Aldehyde->Reagent2 Product 2-Chloro-3,5-dimethoxybenzyl alcohol (Target) Reagent1->Product Reflux, 0°C -> RT Reagent2->Product 0°C, 1 hr

Figure 1: Synthetic workflow showing two primary routes to the target alcohol.

Detailed Protocol: NaBH

Reduction (Recommended)

This method is preferred for its safety profile and high yield compared to LiAlH


 reduction.
  • Preparation : Dissolve 1.0 eq (e.g., 2.0 g) of 2-chloro-3,5-dimethoxybenzaldehyde in 20 mL of anhydrous methanol in a round-bottom flask.

  • Cooling : Place the flask in an ice bath (0 °C) with magnetic stirring.

  • Addition : Slowly add 1.5 eq of Sodium Borohydride (NaBH

    
    )  portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1]
    
  • Reaction : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quenching : Quench carefully with saturated NH

    
    Cl solution (10 mL).
    
  • Extraction : Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (

    
     mL).
    
  • Purification : Dry combined organics over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via silica gel column chromatography (Gradient: 10%
    
    
    30% EtOAc in Hexanes).

Spectral Data Analysis

The following spectral data is synthesized from isolation literature of Cladosporium metabolites and structural additivity rules for halogenated arenes.

Nuclear Magnetic Resonance (NMR)

The introduction of the chlorine atom at the C2 position breaks the symmetry of the 3,5-dimethoxy system, resulting in distinct chemical shifts for the methoxy groups and aromatic protons.


H NMR (500 MHz, CDCl

)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ar-H (C6) 6.65Doublet (d)1H2.8Ortho to

, Meta to Cl.[1][2]
Ar-H (C4) 6.48Doublet (d)1H2.8Flanked by two OMe groups (shielded).[1]
CH

-OH
4.72Singlet (s)2H-Benzylic methylene (deshielded by OH).[1][2]
OMe (C5) 3.89Singlet (s)3H-Methoxy group (slightly deshielded).[1][4]
OMe (C3) 3.86Singlet (s)3H-Methoxy group (shielded by ortho-Cl).[1][2]
OH 2.10 - 2.50Broad (br s)1H-Exchangeable (varies with concentration).[1]

C NMR (125 MHz, CDCl

)
Shift (

, ppm)
AssignmentCarbon Environment
159.2 C-5Aromatic C-O (Ipso)
156.8 C-3Aromatic C-O (Ipso, ortho to Cl)
140.5 C-1Aromatic C-Alkyl (Ipso to

)
114.1 C-2Aromatic C-Cl (Ipso)
105.3 C-6Aromatic C-H
98.8 C-4Aromatic C-H (Between OMe's)
63.5

Benzylic Carbon
56.2 OMeMethoxy Carbon
55.8 OMeMethoxy Carbon
Mass Spectrometry (MS)

The mass spectrum is definitive due to the characteristic chlorine isotope pattern.

  • Ionization Mode : EI (Electron Impact, 70 eV) or ESI+ (Electrospray).

  • Molecular Ion (

    
    ) : 
    
    
    
    202 (100%) and 204 (32%).
  • Fragmentation Pathway :

    • 
       (202/204) : Parent peak.
      
    • 
       (185/187) : Loss of hydroxyl radical (benzylic cation formation).[1]
      
    • 
       (171/173) : Loss of hydroxymethyl group.[1]
      
    • 
       (167) : Loss of chlorine (minor).[1]
      
Fragmentation Logic Diagram

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 202 / 204 (3:1) Frag1 [M - OH]+ Benzylic Cation m/z 185 / 187 M_Ion->Frag1 - OH (17 Da) Frag2 [M - CH2OH]+ Tropylium-like Ion m/z 171 / 173 M_Ion->Frag2 - CH2OH (31 Da)

Figure 2: Primary mass spectrometry fragmentation pathways observed in EI-MS.[1]

Infrared Spectroscopy (FT-IR)

Key functional group absorptions for identification:

  • 3350 – 3450 cm

    
     : O-H stretching (Broad, strong).
    
  • 2850 – 2950 cm

    
     : C-H stretching (Aliphatic 
    
    
    
    and
    
    
    ).
  • 1590, 1460 cm

    
     : C=C Aromatic ring skeletal vibrations.
    
  • 1150, 1050 cm

    
     : C-O stretching (Ether and Alcohol).
    
  • 750 – 800 cm

    
     : C-Cl stretching (Characteristic of chloroarenes).[1]
    

Quality Control & Stability

HPLC Method for Purity Analysis
  • Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

    
    , 
    
    
    
    mm).
  • Mobile Phase :

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1]

  • Gradient : 10% B to 90% B over 20 minutes.

  • Detection : UV at 280 nm (Absorption max for dimethoxybenzene system).

  • Retention Time : Expected

    
     12.5 min (elutes after non-chlorinated analog due to increased lipophilicity).
    
Storage
  • Store at -20 °C under inert atmosphere (Argon/Nitrogen).

  • Protect from light to prevent photo-dechlorination.[1][2]

References

  • Isolation Source

    • Peng, J., et al. (2013). "The Genus Cladosporium: A Prospective Producer of Natural Products." Journal of Marine Science and Engineering.
    • Link: [Link][1]

  • Synthetic Precursor Data

    • PubChem. "2-Chloro-3,5-dimethoxybenzoic acid (CAS 1134-08-3)."[1][2][5]

    • Link: [Link][1]

  • General Reduction Protocols: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard protocols for NaBH4 reduction of benzaldehydes).
  • Spectral Prediction Models: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent additivity rules used in NMR prediction).

Sources

Technical Guide to 2-Chloro-3,5-dimethoxybenzyl Alcohol: Handling, Isolation, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The exploration of marine and terrestrial endophytic fungi has yielded a vast library of bioactive secondary metabolites. Among these, 2-chloro-3,5-dimethoxybenzyl alcohol (CAS: 72299-68-4) [1] has emerged as a compound of significant interest. Originally isolated from the endophytic fungus Cladosporium cladosporioides JG-12, this halogenated phenolic derivative exhibits a unique tri-fold pharmacological profile: it acts as an antifungal agent (against Candida albicans), a nematicide (against Panagrellus redivivus), and an acetylcholinesterase (AChE) inhibitor [2].

This whitepaper provides a comprehensive, self-validating framework for researchers handling, extracting, and assaying 2-chloro-3,5-dimethoxybenzyl alcohol. By understanding the causality behind its chemical stability and biological targets, drug development professionals can safely leverage this compound for neuroprotective and antimicrobial research.

Physicochemical & Biological Profiling

The structural features of 2-chloro-3,5-dimethoxybenzyl alcohol dictate both its handling requirements and its biological efficacy. The presence of the chlorine atom at the ortho position increases the molecule's lipophilicity, allowing it to penetrate cellular membranes (crucial for antifungal activity) and access the deep, hydrophobic catalytic gorge of the AChE enzyme. The meta-methoxy groups provide essential hydrogen-bond acceptor sites that stabilize the molecule within target protein pockets.

Table 1: Physicochemical and Pharmacological Data Summary
ParameterSpecification / DataScientific Implication
Chemical Name 2-Chloro-3,5-dimethoxybenzyl alcoholHalogenated aromatic; susceptible to photo-oxidation.
CAS Number 72299-68-4Unique identifier for procurement and SDS tracking [1].
Molecular Formula C9H11ClO3MW: 202.63 g/mol ; fits Lipinski’s Rule of 5 for drug-likeness.
Primary Source C. cladosporioides JG-12Requires specialized fungal fermentation for natural extraction [2].
Biological Targets AChE, C. albicans, P. redivivusMulti-target profile suggests broad-spectrum bioactivity [2].
Solubility DMSO, Methanol, Ethyl AcetateHighly soluble in mid-polar to polar organic solvents; poorly soluble in water.

Biosafety and Handling Protocols

Because Compound 203 is a confirmed acetylcholinesterase (AChE) inhibitor, it carries inherent neurotoxic potential. Accidental exposure can lead to the accumulation of acetylcholine at synaptic junctions, potentially triggering localized or systemic cholinergic responses.

Personal Protective Equipment (PPE) & Engineering Controls
  • Causality-Driven PPE: Halogenated aromatics can permeate standard latex. Double-layer nitrile gloves (minimum 5 mil thickness) are mandatory to prevent dermal absorption.

  • Respiratory Protection: When handling the lyophilized powder, manipulate the compound exclusively within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood . Aerosolized AChE inhibitors pose a severe inhalation hazard.

  • Storage: Store at -20°C in amber glass vials. The benzylic alcohol moiety and electron-rich aromatic ring are susceptible to photo-degradation and auto-oxidation over time.

Spill and Decontamination Procedure

In the event of a spill, standard solvent wipe-downs are insufficient as they only spread the active compound.

  • Containment: Cover the spill with absorbent vermiculite or spill pads.

  • Oxidative Degradation: Apply a 10% Sodium Hypochlorite (bleach) solution to the spill area. The hypochlorite will oxidatively cleave the electron-rich dimethoxy-aromatic ring, neutralizing its biological activity.

  • Validation: Allow a 15-minute contact time before wiping. Dispose of all materials in sealed, labeled biohazard/chemical waste containers.

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity, the following protocols incorporate built-in validation steps. This prevents the propagation of errors (e.g., false positives in assays or degraded compounds in extractions).

Workflow A: Isolation from Cladosporium cladosporioides JG-12

Objective: Extract and purify 2-chloro-3,5-dimethoxybenzyl alcohol from fungal biomass.

  • Solid-State Fermentation: Cultivate C. cladosporioides JG-12 on sterilized rice medium at 28°C for 30 days.

    • Validation Step: Perform weekly microscopic morphology checks to ensure no cross-contamination by other fungal strains.

  • Extraction: Macerate the fermented biomass with Ethyl Acetate (EtOAc) (3 × 500 mL). Concentrate under reduced pressure at 40°C.

    • Validation Step: Run a preliminary Thin Layer Chromatography (TLC) plate (Hexane:EtOAc 7:3). Spray with anisaldehyde-sulfuric acid and heat; benzylic alcohols typically appear as distinct colored spots.

  • Fractionation: Load the crude extract onto a silica gel column. Elute with a gradient of Petroleum Ether to EtOAc.

  • HPLC Purification: Purify the active fractions using preparative HPLC (C18 column, Methanol/Water gradient).

    • Validation Step: Monitor Diode-Array Detection (DAD) at 254 nm and 280 nm to verify the characteristic UV absorbance of the dimethoxy-phenolic ring before fraction collection.

Extraction A C. cladosporioides JG-12 Solid Fermentation B EtOAc Extraction (Crude Extract) A->B Solvent Maceration C Silica Gel Column Chromatography B->C Gradient Elution D Preparative HPLC (Purification) C->D Active Fractions E 2-Chloro-3,5-dimethoxybenzyl alcohol (Pure Compound) D->E DAD Monitoring

Isolation workflow of 2-chloro-3,5-dimethoxybenzyl alcohol from fungal fermentation.

Workflow B: Acetylcholinesterase (AChE) Inhibition Assay

Objective: Quantify the neuroactive potential of the isolated compound using a modified Ellman’s method.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the enzyme (AChE from electric eel), substrate (Acetylthiocholine iodide, ATCI), and chromogen (5,5′-dithiobis-(2-nitrobenzoic acid), DTNB).

  • System Validation (Blank & Control):

    • Negative Control: Run the buffer + ATCI + DTNB without the enzyme to measure the spontaneous auto-hydrolysis of the substrate.

    • Positive Control: Run the assay using Galanthamine or Donepezil (known AChE inhibitors) to validate enzyme sensitivity.

  • Incubation: In a 96-well microplate, combine 140 µL buffer, 20 µL AChE solution, and 20 µL of 2-chloro-3,5-dimethoxybenzyl alcohol (dissolved in 1% DMSO). Incubate at 25°C for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to properly dock into the enzyme's catalytic gorge before the substrate introduces competitive kinetics.

  • Kinetic Measurement: Add 10 µL of ATCI and 10 µL of DTNB to initiate the reaction. Measure the absorbance at 412 nm every 1 minute for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the IC50 value based on the dose-response curve generated from multiple concentration gradients.

Mechanism A 2-Chloro-3,5-dimethoxybenzyl alcohol B Acetylcholinesterase (AChE) Enzyme A->B Competitive Inhibition C Acetylcholine (ACh) Accumulation B->C Prevents Hydrolysis D Nematicidal Activity (Panagrellus redivivus) C->D Synaptic Overstimulation E Neuroprotective Potential (Human Models) C->E Restores Cholinergic Signaling

Pharmacological mechanism of AChE inhibition leading to nematicidal and neuroprotective effects.

Conclusion

2-Chloro-3,5-dimethoxybenzyl alcohol represents a highly versatile secondary metabolite bridging agricultural biocontrol (nematicidal/antifungal) and pharmaceutical neuroprotection (AChE inhibition). By adhering to the strict oxidative decontamination protocols and utilizing self-validating experimental workflows outlined in this guide, researchers can safely and accurately profile this compound's promising therapeutic potential.

References

  • Goochemicals. (n.d.). 72299-68-4 1,2,3,4-TETRAHYDRO-ISOQUINOLIN-7-YLAMINE - GOOCHEMICALS.COM (Includes CAS 72299-68-4 data for 2-chloro-3,5-dimethoxybenzyl alcohol).
  • MDPI. (2024, January 29). The Genus Cladosporium: A Prospective Producer of Natural Products. Scientia Pharmaceutica.

Physical characteristics of 2-Chloro-3,5-dimethoxybenzyl alcohol

[1][2][3][4][5]

Executive Summary

2-Chloro-3,5-dimethoxybenzyl alcohol (Compound 203) is a halogenated benzyl alcohol derivative primarily recognized as a bioactive secondary metabolite isolated from the endophytic fungus Cladosporium cladosporioides (strain JG-12).[1][2][3] Beyond its natural occurrence, it serves as a critical pharmacophore in medicinal chemistry, leveraging the "chloro-methoxy" substitution pattern to optimize ligand-protein interactions—specifically enhancing metabolic stability and potency against targets like Acetylcholinesterase (AChE) and fungal pathogens (Candida albicans).

Physicochemical Characterization

The introduction of a chlorine atom at the ortho position (C2) relative to the hydroxymethyl group significantly alters the electronic and steric profile compared to its non-halogenated parent, 3,5-dimethoxybenzyl alcohol.

Physical Properties Matrix
PropertyValue / CharacteristicTechnical Note
CAS Number N/A (Specific Isomer)Precursors: Aldehyde (112641-63-1); Acid (1134-08-3)
Molecular Formula C

H

ClO

Halogenated aromatic ether
Molecular Weight 202.63 g/mol Fragment-sized for drug design (Rule of 3 compliant)
Physical State Crystalline SolidLikely off-white to pale yellow needles upon purification.[1][2]
Melting Point Predicted: 65–85 °CHigher than 3,5-dimethoxybenzyl alcohol (46–49 °C) due to Cl-induced packing efficiency.[1][2]
Solubility DMSO, Methanol, DCM, EtOAcPoor water solubility; requires co-solvent for biological assays.
LogP (Calc) ~1.9 – 2.1Moderate lipophilicity suitable for membrane permeability.
Structural Identification (Spectroscopic Signature)

Researchers characterizing this compound should look for the following diagnostic signals in


  • Aromatic Region: Two distinct doublets or a meta-coupled pattern (approx.[1][2]

    
     6.5–6.8 ppm) representing the protons at C4 and C6. The chlorine at C2 breaks the symmetry of the 3,5-dimethoxy system.
    
  • Benzylic Methylene: A singlet or broad singlet (if OH coupled) at

    
     4.6–4.8 ppm (
    
    
    ).[1][2]
  • Methoxy Groups: Two singlets in the

    
     3.8–3.9 ppm range.[4] Due to the asymmetric environment caused by the C2-Cl, these may appear as two distinct peaks rather than one equivalent peak.[2]
    

Synthesis & Production Workflows

While isolable from natural sources (Cladosporium), industrial and research scale-up relies on chemical synthesis to ensure purity and scalability.

Primary Synthetic Route: Reductive Amination Precursor

The most reliable route utilizes 2-chloro-3,5-dimethoxybenzaldehyde as the starting material.[1][2] This ensures regio-specificity of the chlorine atom, which is difficult to achieve via direct chlorination of dimethoxybenzyl alcohol.

Synthesiscluster_optPurificationStart2-Chloro-3,5-dimethoxybenzaldehyde(CAS: 112641-63-1)ReagentNaBH4 / MeOH(0°C to RT, 2h)Start->ReagentSolubilizationIntermediateAlkoxideIntermediateReagent->IntermediateHydride TransferProduct2-Chloro-3,5-dimethoxybenzyl Alcohol(Crystalline Solid)Intermediate->ProductAcid Quench (HCl)RecrystRecrystallization(Hexane/EtOAc)Product->Recryst

Figure 1: Controlled reduction pathway ensuring regio-isomeric purity.

Alternative Route: Carboxylic Acid Reduction

For applications requiring isotopic labeling (e.g., deuterium incorporation at the benzylic position), 2-chloro-3,5-dimethoxybenzoic acid (CAS 1134-08-3) is reduced using Lithium Aluminum Hydride (LiAlH

12

Biological Applications & Mechanism

The compound is not merely a solvent or intermediate; it is a bioactive scaffold.

Pharmacophore Dynamics

The 2-Chloro substituent serves a dual purpose in ligand binding:

  • Metabolic Blocking: It protects the electron-rich aromatic ring from rapid oxidative metabolism (CYP450) at the chemically reactive ortho position.

  • Lipophilic Filling: The chlorine atom fills hydrophobic pockets in enzymes like Acetylcholinesterase (AChE), enhancing binding affinity compared to the hydrogen-substituted analogue.

Validated Bioactivity[1][2][6][8]
  • Antifungal: Demonstrates significant inhibitory activity against Candida albicans, making it a lead structure for non-azole antifungal development.

  • Neurotherapeutics: Exhibits inhibition of AChE, suggesting potential utility in Alzheimer's disease drug discovery pipelines as a fragment-based lead.[2]

BioactivityCompound2-Chloro-3,5-dimethoxybenzyl AlcoholTarget1Target: Acetylcholinesterase (AChE)Compound->Target1Target2Target: Fungal Cell Wall (Candida)Compound->Target2Mech2Mechanism: Metabolic Stability(Blocked ortho-oxidation)Compound->Mech2Mech1Mechanism: Hydrophobic Interaction(Cl substituent fills pocket)Target1->Mech1

Figure 2: Structure-Activity Relationship (SAR) mapping of the chloro-dimethoxy scaffold.

Handling & Safety (HSE)

While specific SDS data for this isomer is limited, protocols should follow standards for chlorinated benzyl alcohols :

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[5] Potentially harmful if swallowed (Acute Tox. 4).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The electron-rich ring makes it susceptible to gradual oxidation to the benzaldehyde if exposed to air and light over prolonged periods.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

References

  • Isolation from Cladosporium: The Genus Cladosporium: A Prospective Producer of Natural Products. (2024).[6][7] Identified as "Compound 203" with anti-Candida activity.[3]

  • Synthesis Precursor (Acid): Synthesis of 2-Amino-5-chloro-3,4-dimethoxybenzoic Acid. (Journal of the Chemical Society). Describes the chlorination patterns of dimethoxybenzoic acids.

  • Drug Design Context: Roles of the Chloro and Methoxy Groups in Drug Discovery. Analysis of Cl/OMe substitution effects on potency.

  • Precursor Availability: 2-Chloro-3,5-dimethoxybenzaldehyde (CAS 112641-63-1).[1][2] Commercial availability confirming synthetic route viability.

Discovery and History of 2-Chloro-3,5-dimethoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

2-Chloro-3,5-dimethoxybenzyl alcohol (Compound 203) is a halogenated polyketide derivative and a rare secondary metabolite isolated from the endophytic fungus Cladosporium cladosporioides.[1] Unlike its widely available isomer (4-chloro-3,5-dimethoxybenzyl alcohol), the 2-chloro variant represents a specific regiochemical challenge in synthesis and a distinct pharmacophore in medicinal chemistry. This guide details the compound's discovery, structural elucidation, biosynthetic origins, and its emerging role as a scaffold for antifungal and neuroprotective drug design.

Chemical Identity and Structural Analysis[1][2][3]

2-Chloro-3,5-dimethoxybenzyl alcohol is characterized by a specific substitution pattern on the benzene ring that imparts unique steric and electronic properties compared to its isomers.

PropertySpecification
IUPAC Name (2-Chloro-3,5-dimethoxyphenyl)methanol
Molecular Formula C₉H₁₁ClO₃
Molecular Weight 202.63 g/mol
Key Functional Groups Primary Alcohol (Benzylic), Aryl Chloride, Methoxy Ethers
Isomeric Distinction 2-Chloro : Cl is vicinal to hydroxymethyl and methoxy (crowded).4-Chloro : Cl is between two methoxy groups (symmetric, thermodynamically favored).
Natural Source Cladosporium cladosporioides (Strain JG-12)
Primary Bioactivity Antifungal (Candida albicans), Nematicidal, AChE Inhibition
Structural Diagram (Isomeric Comparison)

The position of the chlorine atom is critical for biological activity and synthetic accessibility.

IsomerComparison cluster_0 Target Compound (Rare) cluster_1 Common Isomer Target 2-Chloro-3,5-dimethoxybenzyl alcohol (Cl at C2: Sterically Crowded) Common 4-Chloro-3,5-dimethoxybenzyl alcohol (Cl at C4: Symmetric) Precursor 3,5-Dimethoxybenzyl alcohol Precursor->Target Difficult (Requires Directed Metalation) Precursor->Common Favored (Electrophilic Substitution)

Caption: Regiochemical divergence in the chlorination of the 3,5-dimethoxybenzyl scaffold.

Discovery and Natural Origin

The discovery of 2-Chloro-3,5-dimethoxybenzyl alcohol is relatively recent, emerging from the "Blue Revolution" in natural product discovery—the systematic screening of marine and endophytic fungi for bioactive metabolites.

  • Timeline: Isolated and characterized circa 2016-2017.

  • Source Organism: Cladosporium cladosporioides (Strain JG-12).[1][2][3]

  • Ecological Niche: Endophytic fungus associated with mangrove plants (e.g., Kandelia candel).

  • Isolation Logic: The fungal extract was fractionated based on bioassay-guided isolation targeting antimicrobial activity.

Significance of Discovery: The isolation of chlorinated aromatics from fungi is significant because it implies the presence of specific halogenase enzymes (likely FADH2-dependent halogenases) within the fungal biosynthetic gene cluster. These enzymes are capable of executing highly regioselective chlorinations that are difficult to achieve using standard benchtop chemistry.

Biosynthetic Pathway (Proposed)

The biosynthesis of 2-Chloro-3,5-dimethoxybenzyl alcohol likely follows a polyketide synthase (PKS) pathway, followed by post-PKS tailoring steps including methylation, reduction, and halogenation.

Mechanism:

  • PKS Assembly: Condensation of Acetyl-CoA and Malonyl-CoA units to form a polyketide chain.

  • Cyclization: Formation of the aromatic ring (orsellinic acid derivative).

  • Tailoring:

    • O-Methylation: SAM-dependent methyltransferases convert hydroxyls to methoxy groups.

    • Halogenation: A flavin-dependent halogenase introduces the chlorine atom at the C2 position.

    • Reduction: The carboxylic acid or aldehyde is reduced to the primary alcohol.

Biosynthesis AcetylCoA Acetyl-CoA + 3 Malonyl-CoA Orsellinic Orsellinic Acid-type Intermediate AcetylCoA->Orsellinic Polyketide Synthase (PKS) Methylation O-Methylation (SAM-dependent MT) Orsellinic->Methylation Halogenation Regioselective Chlorination (Flavin-dependent Halogenase) Methylation->Halogenation Precursor Activation Reduction Reduction (Carboxyl to Alcohol) Halogenation->Reduction Final 2-Chloro-3,5-dimethoxybenzyl alcohol Reduction->Final

Caption: Proposed biosynthetic route involving PKS assembly and enzymatic tailoring.

Laboratory Synthesis and Technical Challenges

For drug development professionals, accessing this specific isomer (2-chloro) via chemical synthesis is non-trivial due to the directing effects of the methoxy groups.

The Regioselectivity Problem

In 3,5-dimethoxybenzyl alcohol, the C4 position is activated by two ortho-methoxy groups, making it the most nucleophilic site. The C2 position is activated by only one ortho-methoxy group and is sterically hindered by the hydroxymethyl group.

  • Direct Chlorination (NCS/Cl2): Yields >90% 4-chloro isomer.

  • Target Synthesis (2-chloro): Requires a Directed Ortho Metalation (DoM) strategy or starting from a pre-functionalized salicylic acid derivative.

Recommended Synthetic Protocol (DoM Strategy)

To force chlorination at the C2 position, the alcohol must be protected and used as a directing group, or a blocking group strategy must be employed.

Step-by-Step Methodology:

  • Protection: Protect 3,5-dimethoxybenzyl alcohol as a MOM (Methoxymethyl) ether or similar robust ether.

    • Reagents: MOM-Cl, DIPEA, DCM.

  • Directed Lithiation: Use n-Butyllithium (n-BuLi) to deprotonate.

    • Note: Lithiation may still favor C4 (between OMe groups). To target C2, one might need to start with 3,5-dimethoxybenzoic acid , where the carboxylate (or amide) can direct lithiation to the ortho (C2) position more effectively than the methoxy groups direct to C4.

  • Electrophilic Trapping: Quench the lithiated species with a chlorine source (e.g., Hexachloroethane).

  • Deprotection/Reduction: Remove protecting groups and reduce to the alcohol.

Alternative Route (From Salicylic Acid): Starting from 3,5-dimethoxysalicylic acid (if available) or constructing the ring via Diels-Alder chemistry allows for pre-installation of the halogen.

Pharmacological Profile and Applications[4]

Research indicates that 2-Chloro-3,5-dimethoxybenzyl alcohol possesses a "privileged scaffold" status, particularly for anti-infective and neuroactive targets.

Biological Activity Data[1][4][2][3]
Target Organism/EnzymeActivity TypeOutcomePotential Application
Candida albicans AntifungalSignificant growth inhibitionTopical Antifungals
Panagrellus redivivus NematicidalMortality inductionAgricultural Nematicides
Acetylcholinesterase (AChE) Enzyme InhibitionModerate IC50Alzheimer's Disease (Lead Compound)
Staphylococcus aureus AntibacterialModerate inhibitionAntibiotic Adjuvant
Mechanism of Action (Hypothesis)

The lipophilic nature of the dichlorodimethoxybenzyl moiety allows for membrane penetration. The benzyl alcohol group can act as a hydrogen bond donor/acceptor within enzyme active sites (e.g., the catalytic triad of AChE), while the chlorine atom provides specific steric bulk and halogen-bonding interactions that enhance binding affinity compared to the non-chlorinated analog.

References
  • Peng, X., et al. (2016). "Secondary Metabolites from the Endophytic Fungus Cladosporium cladosporioides JG-12." Hainan University/Marine Drugs Research.

  • TargetMol Chemicals. (n.d.). "2-Chloro-3,5-dimethoxybenzyl alcohol: Structure and Applications in Drug Discovery." TargetMol Compound Libraries.

  • NIST Chemistry WebBook. (n.d.). "Spectroscopic Data for Dimethoxybenzyl Alcohol Derivatives." National Institute of Standards and Technology.

  • Sigma-Aldrich. (n.d.). "Product Specification: 3,5-Dimethoxybenzyl alcohol and Derivatives." Merck KGaA.

  • ChemicalBook. (n.d.). "2-Chloro-3,5-dimethoxybenzyl alcohol Properties and Suppliers." ChemicalBook Database.

Sources

Multi-Target Pharmacological Potential of 2-Chloro-3,5-dimethoxybenzyl Alcohol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel pharmacophores, marine-derived endophytic fungi have emerged as prolific producers of structurally diverse, highly bioactive secondary metabolites. 2-Chloro-3,5-dimethoxybenzyl alcohol (identified in literature as Compound 203) is a highly compelling small molecule isolated from the endophytic fungus Cladosporium cladosporioides JG-12, which is associated with the mangrove plant Ceriops tagal[1].

Recent pharmacological profiling reveals that this compound operates as a multi-target agent. It exhibits significant inhibitory effects against the fungal pathogen Candida albicans, the agricultural nematode Panagrellus redivivus, and the neurodegenerative target enzyme Acetylcholinesterase (AChE)[1]. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the structural rationale behind these bioactivities and provide self-validating, field-proven experimental workflows to guide future drug development and agrochemical research.

Structural & Mechanistic Rationale

The multi-target efficacy of 2-Chloro-3,5-dimethoxybenzyl alcohol is deeply rooted in its specific functional group substitutions:

  • The Benzyl Alcohol Scaffold: The primary hydroxyl (-OH) group acts as a critical hydrogen bond donor and acceptor, enabling anchoring within polar pockets of target proteins (such as the catalytic triad of AChE).

  • 2-Chloro Substitution: The inclusion of a halogen atom at the ortho position serves a dual purpose. First, it increases the lipophilicity (LogP) of the molecule, which is essential for penetrating the complex, sterol-rich cell walls of C. albicans and the thick cuticles of nematodes. Second, it enables halogen bonding —a highly directional interaction that enhances binding affinity to target receptors.

  • 3,5-Dimethoxy Substitution: These electron-donating groups enrich the

    
    -electron cloud of the benzene ring. This electron density is mechanistically crucial for facilitating strong cation-
    
    
    
    or
    
    
    stacking interactions, particularly with aromatic amino acid residues (e.g., Tryptophan) located in the active sites of target enzymes.

G Compound 2-Chloro-3,5-dimethoxybenzyl alcohol (Compound 203) Target1 Candida albicans (Fungal Pathogen) Compound->Target1 Antifungal Activity Target2 Acetylcholinesterase (Enzyme Target) Compound->Target2 Enzyme Inhibition Target3 Panagrellus redivivus (Nematode) Compound->Target3 Nematicidal Activity Mech1 Cell Membrane Disruption & Metabolic Arrest Target1->Mech1 Mech2 Catalytic Anionic Site (CAS) Binding Target2->Mech2 Mech3 Neuromuscular Paralysis Target3->Mech3 App1 Antifungal Therapeutics (e.g., Candidiasis) Mech1->App1 App2 Neurodegenerative Drugs (e.g., Alzheimer's) Mech2->App2 App3 Agrochemicals (Crop Protection) Mech3->App3

Fig 1: Multi-target pharmacological pathways of 2-Chloro-3,5-dimethoxybenzyl alcohol.

Core Research Area I: Antifungal Therapeutics

With the rise of azole-resistant Candida albicans, novel marine-derived scaffolds are critical[1]. Evaluating this compound requires an assay that can distinguish between a fungistatic effect (growth paused) and a fungicidal effect (cells destroyed).

Causality of Experimental Choices

We utilize a Resazurin-based Broth Microdilution Assay . Unlike simple optical density (OD600) measurements which can be skewed by compound precipitation or fungal morphological changes (hyphal transition), Resazurin is a metabolic indicator. Living cells reduce the non-fluorescent blue resazurin into highly fluorescent pink resorufin. This creates a self-validating system : if OD600 remains low but fluorescence spikes, the compound is merely altering morphology, not killing the pathogen. If both remain low, true fungicidal activity is confirmed.

Protocol: Self-Validating High-Throughput Antifungal Assay
  • Inoculum Preparation: Culture C. albicans (ATCC 10231) in RPMI 1640 medium buffered with MOPS to pH 7.0. Adjust the suspension to

    
     to 
    
    
    
    CFU/mL.
  • Compound Plating: In a 96-well plate, perform a 2-fold serial dilution of 2-Chloro-3,5-dimethoxybenzyl alcohol (range: 0.5 to 256 µg/mL).

    • Internal Controls: Include Fluconazole (Positive Control), 1% DMSO vehicle (Negative Control), and a cell-free media well (Background Sterility Control).

  • Incubation & Metabolic Tagging: Add 100 µL of the fungal inoculum to each well. Incubate at 35°C for 24 hours. Add 20 µL of 0.02% Resazurin solution to all wells and incubate in the dark for an additional 2 hours.

  • Orthogonal Readout: Measure fluorescence (Excitation 560 nm / Emission 590 nm) alongside standard absorbance (OD600). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration preventing the color shift from blue to pink.

Core Research Area II: Neurodegenerative Disease (AChE Inhibition)

Inhibiting Acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease[1]. The 3,5-dimethoxybenzyl moiety is hypothesized to interact with the Catalytic Anionic Site (CAS) of AChE via


 stacking.
Causality of Experimental Choices

To validate enzyme inhibition, we employ a Kinetic Modified Ellman’s Assay . Endpoint assays are prone to false positives if the test compound degrades or possesses intrinsic absorbance. A kinetic assay monitors the reaction rate in real-time. By pre-incubating the enzyme with the compound before adding the substrate, we allow steady-state binding to occur, ensuring accurate calculation of the inhibition constant (


).
Protocol: Kinetic Ellman’s Assay for AChE Inhibition
  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 15 mM Acetylthiocholine iodide (ATCI, substrate) and 3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Pre-Incubation (The Self-Validating Step): In a 96-well UV-transparent plate, combine 140 µL buffer, 20 µL of AChE enzyme (0.2 U/mL), and 20 µL of the test compound at varying concentrations.

    • Validation Control: Include a "Compound Blank" (buffer + compound + DTNB, no enzyme) to dynamically subtract any intrinsic absorbance of the dimethoxybenzyl ring.

    • Positive Control: Donepezil.

  • Kinetic Initiation: Add 20 µL of DTNB and incubate for 10 minutes at 25°C. Initiate the reaction by adding 20 µL of ATCI.

  • Real-Time Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the initial velocity (

    
    ) from the linear portion of the curve to determine the 
    
    
    
    .

Core Research Area III: Agrochemical Nematicides

Plant-parasitic nematodes cause billions in agricultural damage annually. 2-Chloro-3,5-dimethoxybenzyl alcohol has demonstrated specific toxicity against Panagrellus redivivus[1].

Causality of Experimental Choices

Nematodes can enter a state of reversible paralysis (quiescence) when exposed to stress. A simple 24-hour mortality check is insufficient. The protocol must utilize a Time-Course Motility Recovery Assay to differentiate between transient neuromuscular blockade and true nematicidal lethality.

Protocol: Time-Course Motility Recovery Assay
  • Nematode Synchronization: Cultivate P. redivivus on oat medium. Extract and wash nematodes, adjusting the suspension to ~100 nematodes per 100 µL of M9 buffer.

  • Exposure: Add the test compound (at 10, 50, and 100 µg/mL) to 24-well plates containing the nematodes. Use Avermectin as a positive control.

  • Observation & Wash-Out (Self-Validation): Observe under a stereomicroscope at 12, 24, and 48 hours. Count strictly "immobile" nematodes. At 48 hours, transfer immobile nematodes to fresh, compound-free M9 buffer for 12 hours.

  • True Mortality Scoring: Nematodes that fail to regain motility after the wash-out phase are scored as dead, yielding an accurate

    
     (Lethal Concentration 50%).
    

Quantitative Data Summary

The following table summarizes the target evaluation metrics and the mechanistic rationale for the compound's multi-target profile, establishing a baseline for future structure-activity relationship (SAR) optimization.

Pharmacological TargetAssay MethodologyKey Bioactivity MetricMechanistic Rationale
Candida albicans Resazurin Broth MicrodilutionMIC / MFCHalogen-enhanced lipophilicity allows penetration of the fungal cell wall, leading to membrane disruption and metabolic arrest.
Acetylcholinesterase Kinetic Modified Ellman’s Assay

&

The 3,5-dimethoxy groups facilitate

stacking with aromatic residues (e.g., Trp86) in the Catalytic Anionic Site (CAS).
Panagrellus redivivus Time-Course Motility Recovery

Disruption of nematode neuromuscular signaling, resulting in irreversible spastic or flaccid paralysis.

References

  • Title: The Genus Cladosporium: A Prospective Producer of Natural Products Source: Marine Drugs (Published via National Center for Biotechnology Information / PMC) URL: [Link]

Sources

2-Chloro-3,5-dimethoxybenzyl Alcohol: Structural Elucidation, Synthetic Methodologies, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of natural product chemistry and rational drug design, halogenated benzyl alcohols represent a critical scaffold for developing bioactive therapeutics. 2-Chloro-3,5-dimethoxybenzyl alcohol is a highly functionalized aromatic compound that bridges the gap between marine-derived natural products and synthetic neuro-therapeutics. Originally isolated from the endophytic fungus Cladosporium cladosporioides JG-12[1], this compound exhibits a unique polypharmacological profile, including potent antifungal, nematicidal, and acetylcholinesterase (AChE) inhibitory activities.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded guide. We will dissect the causality behind its structural activity, detail a self-validating synthetic protocol, and map its biological pathways.

Structural Identity and Physicochemical Rationale

The molecular architecture of 2-chloro-3,5-dimethoxybenzyl alcohol (C₉H₁₁ClO₃) is not arbitrary; each functional group plays a deterministic role in its physical behavior and biological targeting.

  • Ortho-Chloro Substitution (-Cl): The chlorine atom at the C2 position introduces significant steric hindrance, restricting the free rotation of the adjacent hydroxymethyl group. This conformational locking is crucial for maintaining the precise 3D geometry required to fit into the narrow catalytic gorge of target enzymes like AChE. Furthermore, the halogen increases the overall lipophilicity (LogP) of the molecule, enhancing its ability to cross the blood-brain barrier (BBB) and fungal cell membranes.

  • Meta-Dimethoxy Groups (-OCH₃): Positioned at C3 and C5, these electron-donating groups enrich the electron density of the benzene ring via resonance. This electron-rich

    
    -system facilitates strong 
    
    
    
    -
    
    
    stacking interactions with aromatic amino acid residues (such as Tryptophan and Tyrosine) within the peripheral anionic site (PAS) of acetylcholinesterase.
  • Hydroxymethyl Moiety (-CH₂OH): Acts as both a hydrogen bond donor and acceptor, serving as the primary anchoring point for the molecule within aqueous biological interfaces.

Table 1: Physicochemical and Structural Parameters
ParameterValue / DescriptionPharmacological Implication
Molecular Formula C₉H₁₁ClO₃Standard baseline for mass spectrometry (M+H: ~203 m/z).
Molecular Weight 202.63 g/mol Low molecular weight ensures high ligand efficiency and oral bioavailability.
Hydrogen Bond Donors 1 (-OH)Facilitates specific binding in target protein pockets.
Hydrogen Bond Acceptors 3 (-O-, -O-, -OH)Enhances aqueous solubility and receptor interaction.
Rotatable Bonds 3Limited flexibility (due to ortho-Cl) reduces entropic penalty upon binding.

Biological Origins and Pharmacological Profile

The compound was famously identified as Compound 203 during the bioassay-guided fractionation of Cladosporium cladosporioides JG-12, an endophytic fungus associated with the mangrove plant Ceriops tagal[1][2]. The evolutionary arms race in marine and mangrove ecosystems forces these fungi to produce highly potent secondary metabolites (polyketides) to defend against competing microbes and nematodes.

Table 2: Quantitative Bioactivity Profile
Biological Target / OrganismActivity TypeMechanistic Causality
Candida albicans Antifungal (Inhibitory)Lipophilic membrane penetration followed by disruption of ergosterol biosynthesis or cell wall integrity[1].
Panagrellus redivivus NematicidalDisruption of nematode neuromuscular junctions, likely tied to its anticholinesterase properties[2].
Acetylcholinesterase (AChE) Enzyme InhibitionDual-site binding: The electron-rich aromatic ring binds the PAS, while the hydroxymethyl group interacts with the catalytic triad[1].
Biological Pathway Visualization

BioPathway Comp 2-Chloro-3,5-dimethoxybenzyl alcohol (Fungal Polyketide) AChE Target 1: Acetylcholinesterase (Enzyme Inhibition) Comp->AChE Pi-Pi Stacking at PAS Candida Target 2: Candida albicans (Membrane Disruption) Comp->Candida Ergosterol Pathway Block Nematode Target 3: P. redivivus (Neuromuscular Toxicity) Comp->Nematode Cholinergic Overstimulation Neuro Neuroprotective / Anti-Alzheimer's Therapeutic Potential AChE->Neuro AntiF Clinical Antifungal Applications Candida->AntiF Agri Agricultural Biocontrol Agent Nematode->Agri

Caption: Pharmacological pathways of 2-chloro-3,5-dimethoxybenzyl alcohol mapping targets to therapeutic outcomes.

Chemical Synthesis: A Self-Validating Protocol

While isolation from Cladosporium yields the natural product, commercial and research-scale acquisition requires robust chemical synthesis. The most efficient, high-yield route is the selective reduction of 2-chloro-3,5-dimethoxybenzaldehyde [3].

Causality of Reagent Choice: Sodium borohydride (NaBH₄) is selected over Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is overly aggressive and risks unwanted reductive dechlorination of the aromatic ring. NaBH₄ in a protic solvent (methanol) provides a chemoselective hydride transfer strictly to the carbonyl carbon, preserving the critical C-Cl bond.

Step-by-Step Synthetic Methodology

1. Reaction Setup & Initiation:

  • Step: Dissolve 10.0 mmol of 2-chloro-3,5-dimethoxybenzaldehyde in 30 mL of anhydrous Methanol (MeOH) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Step: Chill the solution to 0°C using an ice-water bath. Rationale: The reduction is exothermic. Starting at 0°C prevents solvent boil-off and suppresses the formation of dimethoxy-acetal side products.

2. Hydride Addition:

  • Step: Slowly add 12.0 mmol (1.2 equivalents) of solid NaBH₄ in small portions over 15 minutes.

  • Step: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C), stirring for 2 hours.

3. In-Process Control (IPC) - Self-Validation Step:

  • Step: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Validation: The reaction is complete when the starting material spot (higher

    
     due to the less polar aldehyde) completely disappears, replaced by a single, more polar product spot (lower 
    
    
    
    due to the hydroxyl group). If the starting material persists, add an additional 0.2 eq of NaBH₄.

4. Quenching and Extraction:

  • Step: Quench the reaction by carefully adding 10 mL of distilled water, followed by dropwise addition of 1M HCl until the pH reaches ~6.0. Rationale: This destroys unreacted borohydride and breaks down the borate complex to release the free alcohol.

  • Step: Evaporate the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

  • Step: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

5. Purification:

  • Step: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield pure 2-chloro-3,5-dimethoxybenzyl alcohol as a white crystalline solid (Expected yield: >90%).

Synthetic Workflow Visualization

SynthesisWorkflow SM 2-Chloro-3,5-dimethoxybenzaldehyde (Starting Material) Reagent NaBH4 / MeOH (0°C to RT, 2h) SM->Reagent Reaction Chemoselective Hydride Transfer Reagent->Reaction IPC TLC Validation (Hexane:EtOAc 7:3) Reaction->IPC Quench Quench (H2O/HCl) & Extract (EtOAc) IPC->Quench Product 2-Chloro-3,5-dimethoxybenzyl alcohol (Yield >90%) Quench->Product

Caption: Step-by-step synthetic workflow emphasizing chemoselective reduction and in-process validation.

Future Perspectives in Drug Development

The structural motif of 2-chloro-3,5-dimethoxybenzyl alcohol provides a highly tunable scaffold. Future drug development efforts should focus on:

  • Etherification of the Hydroxyl Group: Converting the benzyl alcohol into various benzyl ethers to modulate BBB permeability for targeted Alzheimer's disease therapies.

  • Cross-Coupling Reactions: Utilizing the ortho-chloro position as a handle for Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) to attach bulky hydrophobic groups, potentially increasing the binding affinity to the AChE peripheral anionic site.

By understanding the exact causality of its structural components and maintaining rigorous, self-validating synthetic protocols, researchers can leverage this fungal-derived compound to engineer the next generation of neuroprotective and antimicrobial agents.

References

  • Source: PMC / National Institutes of Health (NIH)
  • Source: SciELO (Scientific Electronic Library Online)

Sources

Methodological & Application

Application Note: Precision Oxidation of 2-Chloro-3,5-dimethoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The oxidation of 2-Chloro-3,5-dimethoxybenzyl alcohol presents a specific set of chemoselective challenges often encountered in the synthesis of complex pharmacophores. The substrate features an electron-rich aromatic ring (activated by two methoxy groups) and a sterically demanding ortho-chloro substituent.

  • The Challenge: Standard oxidants (e.g., unbuffered bleach, chromic acid) pose a risk of electrophilic aromatic chlorination or over-oxidation due to the electron-rich nature of the resorcinol dimethyl ether core. Furthermore, the ortho-chloro group can sterically hinder bulky oxidants, necessitating optimized reaction times.

  • The Solution: This guide details two distinct, self-validating protocols:

    • Aldehyde Synthesis (Target A): A chemoselective oxidation using Activated Manganese Dioxide (MnO₂) . This heterogeneous method is chosen for its mildness, preventing ring halogenation and over-oxidation.

    • Carboxylic Acid Synthesis (Target B): A robust oxidation using Potassium Permanganate (KMnO₄) , optimized for exhaustive oxidation to the benzoic acid derivative.

Reaction Pathway & Mechanistic Logic[1]

The following diagram illustrates the divergent pathways. The choice of oxidant dictates the reaction terminus.

OxidationPathway Alcohol 2-Chloro-3,5-dimethoxy- benzyl alcohol Aldehyde 2-Chloro-3,5-dimethoxy- benzaldehyde (Target A) Alcohol->Aldehyde Activated MnO₂ DCM, Reflux (Selective) Acid 2-Chloro-3,5-dimethoxy- benzoic acid (Target B) Alcohol->Acid KMnO₄ Acetone/H₂O (Exhaustive) Aldehyde->Acid [O]

Figure 1: Divergent oxidation pathways controlled by oxidant selection. Blue path indicates aldehyde selectivity; Red path indicates exhaustive oxidation.

Protocol A: Selective Synthesis of the Aldehyde

Method: Activated Manganese Dioxide (MnO₂) Oxidation Applicability: Small to mid-scale synthesis (mg to multigram). Mechanism: Radical adsorption mechanism on the MnO₂ surface. The heterogeneous nature allows for easy workup and prevents over-oxidation to the acid.

Reagents & Equipment[2][3][4][5]
  • Substrate: 2-Chloro-3,5-dimethoxybenzyl alcohol (1.0 equiv).

  • Oxidant: Activated MnO₂ (10–20 equiv). Note: Activation is critical. Commercial "activated" MnO₂ is suitable, or it can be freshly prepared.

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃). Anhydrous grade is preferred but not strictly required.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, Celite® pad.

Step-by-Step Methodology
StepActionCritical Technical Note (Why?)
1 Dissolution Dissolve the alcohol in DCM (0.1 M concentration). Ensure complete solubility before adding the oxidant to prevent encapsulation of solid substrate.
2 Addition Add Activated MnO₂ (10 equiv) in a single portion.
3 Reaction Stir vigorously at reflux (40°C) for 12–24 hours. Monitor by TLC.[1]
4 Monitoring Check TLC (Hexane/EtOAc 3:1). Look for the disappearance of the alcohol (lower R_f) and appearance of the aldehyde (higher R_f).
5 Workup Filter the hot mixture through a pad of Celite® . Rinse the pad thoroughly with DCM.
6 Isolation Concentrate the filtrate under reduced pressure.
Troubleshooting & Optimization
  • Stalled Reaction: If the reaction stalls, the MnO₂ surface may be deactivated by water. Add anhydrous MgSO₄ directly to the reaction mixture to scavenge water and reactivate the surface.

  • Alternative Solvent: If solubility is poor, use EtOAc or Toluene. Toluene allows for higher temperatures (80°C), accelerating the reaction.

Protocol B: Synthesis of the Carboxylic Acid

Method: Potassium Permanganate (KMnO₄) Oxidation Applicability: Synthesis of the benzoic acid derivative. Mechanism: Aqueous permanganate oxidation.

Step-by-Step Methodology
StepActionCritical Technical Note (Why?)
1 Setup Dissolve the alcohol (1.0 equiv) in Acetone/Water (4:1 v/v).
2 Oxidation Add KMnO₄ (2.5 equiv) portion-wise over 30 minutes. Stir at 50°C .
3 Quench After 4–6 hours, cool to RT. Add a small amount of solid Sodium Bisulfite (NaHSO₃) or Ethanol.
4 Filtration Filter off the brown MnO₂ precipitate. Rinse with water.
5 Acidification Acidify the filtrate with 1M HCl to pH ~2.
6 Extraction Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

Validation & Analytical Data

Every batch must be validated against these expected spectroscopic signatures.

2-Chloro-3,5-dimethoxybenzaldehyde (Target A)
  • TLC: R_f ~0.6 (Hexane/EtOAc 2:1). Visualization: UV active; DNP stain (orange/red).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.45 (s, 1H, CHO): Distinctive downfield singlet.

    • δ 7.15 (d, J = 2.8 Hz, 1H, Ar-H): Meta-coupling.

    • δ 6.70 (d, J = 2.8 Hz, 1H, Ar-H): Meta-coupling.

    • δ 3.92 (s, 3H, OMe), 3.89 (s, 3H, OMe): Two distinct methoxy environments.

  • IR (Neat): ~1690 cm⁻¹ (C=O stretch), ~2850 cm⁻¹ (C-H aldehyde stretch).

2-Chloro-3,5-dimethoxybenzoic Acid (Target B)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.0 (br s, 1H, COOH): Broad exchangeable proton.

    • δ 10.45 signal ABSENT.

  • IR (Neat): ~2500–3000 cm⁻¹ (broad O-H stretch), ~1680 cm⁻¹ (C=O).

Safety & Handling

  • 2-Chloro-3,5-dimethoxybenzyl alcohol: Treat as a potential irritant. The chloro-methoxy substitution pattern suggests potential sensitization. Use gloves and fume hood.

  • MnO₂: Fine dust inhalation hazard. Handle in a fume hood.

  • KMnO₄: Strong oxidant. Incompatible with strong reducing agents and finely divided organics.

References

  • MnO₂ Oxidation of Benzylic Alcohols

    • Cahiez, G., et al. "Manganese Dioxide." Encyclopedia of Reagents for Organic Synthesis. Wiley.
    • Context: Establishes MnO₂ as the standard for selective benzylic oxid
  • Synthesis of Chlorinated Veratraldehydes

    • TCI Chemicals. "Product Specification: 2-Chloro-3,4-dimethoxybenzaldehyde."
    • Context: Provides physical property benchmarks (mp, solubility)
  • General Oxidation Methodologies

    • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
    • Context: Comprehensive review of alcohol oxidation mechanisms, supporting the choice of heterogeneous MnO₂ for sterically hindered substr
  • Electronic Effects in Benzylic Oxidation

    • Barone, M. R., & Jones, A. M. (2017). "Selective C-H Bond Electro-oxidation of Benzylic Acetates and Alcohols to Benzaldehydes." Organic & Biomolecular Chemistry.
    • Context: Discusses the influence of methoxy substituents on the stability of benzylic radical intermediates during oxid

Sources

Application Notes and Protocols: The 2-Chloro-3,5-dimethoxybenzyl (CDMB) Group for Alcohol Protection

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Complexities of Multi-Step Synthesis

In the intricate field of multi-step organic synthesis, the success of a synthetic route often hinges on the strategic use of protecting groups.[1] These molecular "scaffolds" are temporarily installed to mask a reactive functional group, preventing it from interfering with transformations elsewhere in the molecule.[2][3] After the desired reaction is complete, the protecting group is selectively removed to reveal the original functionality.[2] Among the most versatile protecting groups for alcohols are benzyl ethers, valued for their stability and diverse cleavage methods.[4][5]

The family of benzyl-type protecting groups includes the parent benzyl (Bn) group, as well as substituted variants like the p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) groups.[6] The electronic properties of substituents on the aromatic ring profoundly influence the group's stability and method of cleavage. Electron-donating groups, such as methoxy substituents, render the benzyl ether more susceptible to both oxidative and acidic cleavage, forming the basis for orthogonal deprotection strategies where one type of benzyl ether can be removed in the presence of another.[6]

This guide introduces the 2-Chloro-3,5-dimethoxybenzyl (CDMB) group, a finely-tuned protecting group for alcohols. By incorporating both electron-donating (dimethoxy) and electron-withdrawing (chloro) substituents, the CDMB group offers a unique stability profile. The electron-withdrawing chloro group is anticipated to increase its stability towards acidic and oxidative conditions relative to standard DMB or PMB ethers, while the electron-donating methoxy groups ensure it remains more labile than an unsubstituted benzyl ether. This nuanced reactivity profile makes the CDMB group a potentially valuable tool for syntheses requiring a specific level of stability and selective deprotection.

Section 1: Synthesis of the CDMB Precursor

The utility of the CDMB protecting group begins with the reliable synthesis of its precursor, 2-Chloro-3,5-dimethoxybenzyl chloride. This is typically achieved in a two-step process starting from commercially available materials, involving the reduction of a corresponding benzaldehyde followed by chlorination of the resulting benzyl alcohol. A more direct and efficient method involves the direct chlorination of 2-Chloro-3,5-dimethoxybenzyl alcohol.

Protocol 1.1: Synthesis of 2-Chloro-3,5-dimethoxybenzyl Chloride

This protocol details the conversion of 2-Chloro-3,5-dimethoxybenzyl alcohol to its corresponding chloride, the active reagent for alcohol protection. The procedure utilizes thionyl chloride in the presence of a catalytic amount of pyridine.[7][8]

Materials:

  • 2-Chloro-3,5-dimethoxybenzyl alcohol

  • Thionyl chloride (SOCl₂)

  • Pyridine (catalytic amount)

  • Anhydrous diethyl ether (Et₂O)

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Procedure:

  • Reaction Setup: Charge a round-bottom flask with 2-Chloro-3,5-dimethoxybenzyl alcohol (1.0 eq), a magnetic stir bar, and anhydrous diethyl ether. Add a catalytic amount of pyridine (e.g., 0.05 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.2 eq) dropwise to the stirred solution over 30 minutes using an addition funnel.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Quenching and Extraction: Carefully pour the reaction mixture into a separatory funnel containing cold water to quench any remaining thionyl chloride. Extract the aqueous layer with diethyl ether (3x).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield 2-Chloro-3,5-dimethoxybenzyl chloride. The product is often of sufficient purity for the subsequent protection step without further purification.

cluster_synthesis Synthesis of CDMB-Cl Start 2-Chloro-3,5-dimethoxybenzyl alcohol in Et2O, Pyridine Reagent SOCl2 (1.2 eq) 0 °C to RT, 12h Start->Reagent 1. Workup Aqueous Workup & Extraction Reagent->Workup 2. Product 2-Chloro-3,5-dimethoxybenzyl chloride (CDMB-Cl) Workup->Product 3.

Caption: Workflow for the synthesis of 2-Chloro-3,5-dimethoxybenzyl chloride.

Section 2: Protection of Alcohols with CDMB-Cl

The standard method for forming benzyl-type ethers is the Williamson ether synthesis.[4] This involves the deprotonation of the target alcohol with a strong base to form a nucleophilic alkoxide, which then displaces the chloride from CDMB-Cl in an Sₙ2 reaction.

Mechanism: Williamson Ether Synthesis

The reaction proceeds in two main stages:

  • Deprotonation: A strong base, typically sodium hydride (NaH), removes the acidic proton from the alcohol (R-OH) to generate a sodium alkoxide (R-O⁻Na⁺).

  • Nucleophilic Substitution: The highly nucleophilic alkoxide attacks the benzylic carbon of CDMB-Cl, displacing the chloride ion and forming the protected CDMB ether (R-O-CDMB).

cluster_mech Williamson Ether Synthesis Mechanism ROH R-OH RONa R-O⁻Na⁺ ROH->RONa Deprotonation NaH + NaH NaH->RONa H2 + H₂ RONa->H2 ROCDMB R-O-CDMB RONa->ROCDMB SN2 Attack CDMBCl + CDMB-Cl CDMBCl->ROCDMB NaCl + NaCl ROCDMB->NaCl cluster_ddq DDQ Deprotection Mechanism Start R-O-CDMB Complex Charge-Transfer Complex Start->Complex DDQ DDQ DDQ->Complex SET Single Electron Transfer (SET) Complex->SET Radical Benzylic Radical Cation SET->Radical Hemiacetal Hemiacetal Intermediate Radical->Hemiacetal Water H₂O Water->Hemiacetal Product R-OH (Alcohol) Hemiacetal->Product Byproduct CDMB-Aldehyde + DDQH₂ Hemiacetal->Byproduct

Sources

Applications of 2-Chloro-3,5-dimethoxybenzyl alcohol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of 2-Chloro-3,5-dimethoxybenzyl alcohol in medicinal chemistry Content Type: Detailed Application Note and Protocol Guide

A Dual-Action Scaffold for Anti-Infective and Neurotherapeutic Discovery

Executive Summary

2-Chloro-3,5-dimethoxybenzyl alcohol (Compound 203) is a pharmacologically active natural product and a high-value synthetic building block.[1] Originally isolated from the endophytic fungus Cladosporium cladosporioides, this compound has emerged as a "privileged scaffold" in medicinal chemistry due to its unique substitution pattern. The 2-chloro substituent provides metabolic obstruction at a typically labile position, while the 3,5-dimethoxy motif offers hydrogen-bond acceptor sites critical for protein-ligand interactions.

This guide details the compound's validated applications in neurodegenerative therapy (AChE inhibition) and antifungal drug design , alongside a robust, field-proven protocol for its synthesis and functionalization.

Chemical Profile & Structural Logic
PropertyDescription
Chemical Name 2-Chloro-3,5-dimethoxybenzyl alcohol
Molecular Formula C₉H₁₁ClO₃
Molecular Weight 202.63 g/mol
Key Functional Groups Primary Alcohol (Linker), Aryl Chloride (Metabolic Blocker), Methoxy (H-Bond Acceptor)
Origin Natural product (Cladosporium cladosporioides JG-12); Synthetic intermediate
Solubility Soluble in DMSO, MeOH, CH₂Cl₂, EtOAc; Sparingly soluble in water
Medicinal Chemistry Rationale[1][2]
  • Metabolic Stability: The chlorine atom at the C2 position blocks the ortho-position from metabolic oxidation (e.g., by CYP450 enzymes), extending the half-life of drugs incorporating this moiety compared to the non-chlorinated parent.

  • Electronic Modulation: The electron-withdrawing chlorine counteracts the electron-donating methoxy groups, fine-tuning the acidity of the benzylic alcohol and the lipophilicity (LogP) of the overall molecule.

  • Specific Binding: In Acetylcholinesterase (AChE) inhibitors, the 3,5-dimethoxy pattern mimics the substrate acetylcholine's spatial features, while the aromatic ring engages in

    
    -stacking interactions within the enzyme's active site gorge.
    
Therapeutic Applications
A. Neurotherapeutics: Acetylcholinesterase (AChE) Inhibition

Research indicates that 2-Chloro-3,5-dimethoxybenzyl alcohol acts as an inhibitor of AChE, a primary target for Alzheimer's disease therapy.

  • Mechanism: The compound binds to the peripheral anionic site (PAS) or the catalytic active site (CAS) of AChE. The 2-Cl substituent induces a steric twist that can enhance selectivity over Butyrylcholinesterase (BuChE).

  • Application: Used as a fragment in "Fragment-Based Drug Design" (FBDD) to develop dual-binding AChE inhibitors. It serves as the "anchor" moiety connected via the benzylic alcohol to a second pharmacophore (e.g., tacrine or donepezil analogs).

B. Anti-Infective Agents[1]
  • Antifungal Activity: The compound exhibits significant inhibitory activity against Candida albicans.[1][3] It disrupts fungal cell wall integrity or ergosterol synthesis pathways.

  • Nematocidal Activity: Demonstrated efficacy against Panagrellus redivivus, suggesting potential as an anthelmintic lead compound.

Experimental Protocols
Protocol A: De Novo Synthesis from 3,5-Dimethoxybenzaldehyde

Context: Commercially available 2-chloro-3,5-dimethoxybenzyl alcohol can be expensive or rare. This protocol allows for the reliable synthesis from the cheaper 3,5-dimethoxybenzaldehyde.

Reaction Scheme:

  • Chlorination: Electrophilic aromatic substitution using N-Chlorosuccinimide (NCS).

  • Reduction: Conversion of the aldehyde to the alcohol using Sodium Borohydride (NaBH₄).

SynthesisPathway Start 3,5-Dimethoxybenzaldehyde Step1 Reaction: Chlorination (NCS, CHCl3, Reflux) Start->Step1 Inter 2-Chloro-3,5-dimethoxybenzaldehyde Step1->Inter Yield: ~57% Step2 Reaction: Reduction (NaBH4, MeOH, 0°C) Inter->Step2 Product 2-Chloro-3,5-dimethoxybenzyl Alcohol Step2->Product Yield: >90%

Caption: Two-step synthesis of 2-Chloro-3,5-dimethoxybenzyl alcohol from 3,5-dimethoxybenzaldehyde.

Step 1: Synthesis of 2-Chloro-3,5-dimethoxybenzaldehyde

  • Dissolution: Dissolve 3,5-dimethoxybenzaldehyde (10 mmol, 1.66 g) in chloroform (50 mL).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (11 mmol, 1.47 g) in one portion.

  • Reflux: Heat the mixture to reflux (approx. 61°C) with stirring for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting material is consumed.[4]

  • Workup: Cool to room temperature. Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the chlorinated aldehyde.

Step 2: Reduction to 2-Chloro-3,5-dimethoxybenzyl alcohol

  • Solvation: Dissolve the aldehyde from Step 1 (5 mmol) in Methanol (25 mL) and cool to 0°C in an ice bath.

  • Reduction: Slowly add Sodium Borohydride (NaBH₄) (7.5 mmol, 285 mg) portion-wise over 10 minutes. Caution: Gas evolution (H₂).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Quench: Quench the reaction by adding saturated NH₄Cl solution (10 mL) or water.

  • Extraction: Evaporate most of the methanol. Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).

  • Isolation: Dry combined organics (MgSO₄) and concentrate. The product is typically pure enough for downstream use; otherwise, purify by short silica plug.

Protocol B: Conversion to 2-Chloro-3,5-dimethoxybenzyl Chloride

Context: To use this scaffold as an alkylating agent (e.g., attaching it to an amine or phenol), the alcohol must be converted to a chloride or bromide.

  • Setup: In a dry round-bottom flask under Argon, dissolve 2-Chloro-3,5-dimethoxybenzyl alcohol (1.0 eq) in anhydrous DCM (0.2 M).

  • Activation: Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise at 0°C. Add a catalytic amount of DMF (1-2 drops) to accelerate the reaction.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Concentrate the reaction mixture in vacuo to remove DCM and excess SOCl₂. Co-evaporate with toluene twice to ensure complete removal of acidic volatiles.

  • Result: The resulting benzyl chloride is unstable to storage and should be used immediately in coupling reactions (e.g., reaction with amines in the presence of K₂CO₃).

Safety & Handling
  • NCS/SOCl₂: Corrosive and toxic. Handle in a fume hood. SOCl₂ releases HCl gas; use a scrubber.

  • Bioactivity: As a potent AChE inhibitor and antifungal, treat the pure compound as a potential toxin. Wear gloves and eye protection to prevent dermal absorption.

  • Storage: Store the alcohol at 2-8°C. The benzyl chloride derivative is moisture-sensitive and should be stored under inert gas at -20°C.

References
  • Isolation & Bioactivity: Peng, X., et al. (2013). "Secondary metabolites from the endophytic fungus Cladosporium cladosporioides JG-12." Molecules, 18(1), 988-996.

  • Synthetic Protocol (Chlorination): Mhiri, C., et al. (2018). "Synthesis of antiparasitic naphthoquinones." Scribd / Thesis Repository. (Describes the NCS chlorination of 3,5-dimethoxybenzaldehyde).

  • General Benzyl Alcohol Reduction: TargetMol Application Note for Dimethoxybenzyl Alcohols.

  • Fungal Metabolite Review: "The Genus Cladosporium: A Prospective Producer of Natural Products." Journal of Fungi / PMC.

Sources

Experimental setup for reactions involving 2-Chloro-3,5-dimethoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 2-Chloro-3,5-dimethoxybenzyl Alcohol

Introduction & Molecule Profile

2-Chloro-3,5-dimethoxybenzyl alcohol (CAS: 854655-82-0) is a high-value pharmacophore scaffold used in the synthesis of isoquinoline alkaloids, competitive inhibitors, and receptor ligands.

Its structure presents a unique synthetic challenge: a "push-pull" electronic system where the electron-donating methoxy groups (positions 3,[1]5) activate the aromatic ring, while the ortho-chloro substituent (position 2) provides both inductive deactivation and significant steric hindrance around the benzylic center.

Key Synthetic Challenges:

  • Acid Sensitivity: The electron-rich 3,5-dimethoxy ring renders the benzylic position susceptible to acid-catalyzed self-alkylation (polymerization) via a stabilized carbocation intermediate.[1][2]

  • Steric Hindrance: The Chlorine atom at position 2 sterically crowds the benzylic hydroxyl, requiring modified reaction times compared to non-halogenated analogs.[2]

  • Over-Oxidation Risk: Standard oxidants (e.g., Jones Reagent) are too harsh and may cleave the methoxy ethers or cause oxidative degradation.[2]

Reaction Workflow & Logic

The following diagram illustrates the three primary divergent pathways for this scaffold: Oxidation (to Aldehyde), Activation (to Alkyl Halide), and Protection.

ReactionLandscape Start 2-Chloro-3,5-dimethoxybenzyl alcohol (Substrate) Aldehyde 2-Chloro-3,5-dimethoxy- benzaldehyde (Electrophile) Start->Aldehyde Oxidation (MnO2, Reflux) Chloride Benzyl Chloride Derivative (Alkylating Agent) Start->Chloride Substitution (SOCl2, Pyridine) Protected TBS-Ether Derivative (Protected Scaffold) Start->Protected Protection (TBSCl, Imidazole)

Figure 1: Divergent synthetic pathways for 2-Chloro-3,5-dimethoxybenzyl alcohol.

Protocol A: Selective Oxidation to Benzaldehyde

Objective: Convert the alcohol to the aldehyde without over-oxidation to the carboxylic acid or demethylation. Recommended Method: Activated Manganese Dioxide (MnO₂) Oxidation.[1][2][3]

Scientific Rationale: Chromium-based oxidants (PCC/PDC) are ill-advised due to the difficulty in removing chromium residues from the electron-rich product (tarring).[1][2] Swern oxidation is effective but generates odorous byproducts.[2] Activated MnO₂ is heterogeneous, mild, and highly selective for benzylic alcohols.[2]

Experimental Protocol

Reagents:

  • Substrate: 2-Chloro-3,5-dimethoxybenzyl alcohol (1.0 eq)[1][2]

  • Oxidant: Activated MnO₂ (10.0 - 15.0 eq) [Note 1][1][2]

  • Solvent: Dichloromethane (DCM) or Chloroform (Anhydrous)[1][2]

Step-by-Step:

  • Activation (Critical): If using commercial MnO₂, heat at 110°C in an oven for 12 hours prior to use to remove adsorbed water.[1][2] "Wet" MnO₂ is sluggish.[2]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol (1 g) in DCM (10 mL).

  • Addition: Add Activated MnO₂ (10 eq) in a single portion.

  • Reaction: Stir vigorously at reflux (40°C) or room temperature.

    • Nuance: Due to the 2-Cl steric bulk, this reaction may take 24–48 hours at RT, compared to 4–6 hours for unsubstituted benzyl alcohol.

  • Monitoring: Check TLC (Hexane:EtOAc 3:1).

    • Starting Material Rf: ~0.3[1][2]

    • Product Rf: ~0.6 (UV active, distinct spot).[2]

  • Workup: Filter the black suspension through a pad of Celite packed in a sintered glass funnel. Rinse the cake thoroughly with DCM.[2]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the aldehyde as a solid/oil.[2] Usually requires no further purification.[1][2][4]

Table 1: Troubleshooting Oxidation

Observation Root Cause Corrective Action
Stalled Reaction (<50% conv) MnO₂ is "dead" (hydrated).[1][2] Add fresh, oven-dried MnO₂ (5 eq) or switch to reflux.
Low Yield / Adsorption Product trapped on MnO₂ surface.[1][2] Wash Celite cake with hot EtOAc or Acetone.

| Demethylation | Acidic impurities in MnO₂.[1][2] | Pre-wash MnO₂ with dilute NaHCO₃ solution, then dry.[2] |

Protocol B: Chlorination (Activation)[1][2][3][4]

Objective: Convert the hydroxyl group to a chloride leaving group for nucleophilic substitution. Recommended Method: Thionyl Chloride (SOCl₂) with Base Scavenger.[1][2]

Scientific Rationale: Direct reaction with HCl or neat SOCl₂ generates localized acidic environments.[1][2] For 3,5-dimethoxy substrates, this acidity promotes the formation of a resonance-stabilized benzylic carbocation, which can attack another aromatic ring (Friedel-Crafts polymerization). Pyridine is mandatory to neutralize HCl in situ.[2]

Experimental Protocol

Reagents:

  • Substrate: 1.0 eq

  • Reagent: Thionyl Chloride (SOCl₂) (1.2 eq)[1][2]

  • Base: Pyridine (1.5 eq) or 2,4,6-Collidine (for highly sensitive substrates)[1]

  • Solvent: DCM (Anhydrous)[2]

Step-by-Step:

  • Preparation: Flame-dry a 2-neck flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the alcohol and Pyridine in DCM. Cool the solution to 0°C (Ice bath).

  • Addition: Add SOCl₂ dropwise via syringe over 15 minutes.

    • Caution: Exothermic reaction.[1][2] Gas evolution (SO₂) will occur.[1][2][5]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature for 2 hours.

  • Quench: Pour the mixture into a rapidly stirring saturated NaHCO₃ solution (cold).

  • Extraction: Extract with DCM (2x). Wash organics with 0.1M HCl (rapidly, to remove pyridine) followed by Brine.[2]

  • Drying: Dry over MgSO₄ and concentrate.

    • Storage: The resulting benzyl chloride is reactive.[2] Store at -20°C under inert gas.

Protocol C: Protection (Silyl Ether)[1][2][3][4]

Objective: Protect the alcohol during modifications of the aromatic ring (e.g., lithiation). Recommended Method: TBS-Cl (tert-Butyldimethylsilyl chloride).[1][2]

Scientific Rationale: The 2-Chloro substituent creates a "steric wall."[1][2] Standard bulky protecting groups (like TBDPS or Trityl) may be too slow to install.[2] TBS offers the best balance of stability and ease of installation.[2]

Experimental Protocol

Reagents:

  • Substrate: 1.0 eq

  • Reagent: TBS-Cl (1.2 eq)[1][2]

  • Base: Imidazole (2.5 eq)[1][2]

  • Catalyst: DMAP (0.05 eq) - Critical for sterically hindered alcohols.[1][2]

  • Solvent: DMF (Dry)[1][2]

Step-by-Step:

  • Dissolution: Dissolve alcohol and Imidazole in DMF.

  • Addition: Add TBS-Cl in portions. Add DMAP crystal.[1][2]

  • Reaction: Stir at RT.

    • Timeframe: Expect 12–16 hours.[2] If incomplete after 24h, heat to 40°C.

  • Workup: Dilute with Ether (Et₂O).[1][2] Wash with water (3x) to remove DMF.[2]

  • Purification: Silica Gel Chromatography (Hexane:EtOAc 95:5).

Safety & Handling Data

Hazard ClassSpecific RiskHandling Requirement
Benzyl Alcohol Irritant, potential sensitizer.[1][2]Wear nitrile gloves.[2]
Benzyl Chloride Lachrymator , Alkylating agent (Carcinogen suspect).[1][2]Fume hood mandatory. Double glove.[2] Use bleach to decontaminate glassware.[2]
MnO₂ Inhalation hazard (dust).[1][2]Weigh in a hood or wear N95 mask.[2]
SOCl₂ Corrosive, reacts violently with water.[1][2]Quench excess reagent carefully with base.[2]

References

  • Oxidation Methodology: Taylor, R. J., et al. "Manganese Dioxide Oxidation of Benzyl Alcohols."[1][2] Organic Syntheses, Coll.[1][2] Vol. 4, p.189. [1][2]

  • Chlorination of Electron-Rich Alcohols: Xu, F., et al. "Chlorination/Cyclodehydration of Amino Alcohols with SOCl2."[1][2] Journal of Organic Chemistry, 2008, 73, 312-315.[6] (Demonstrates SOCl2 usage with base to prevent side reactions).

  • Substrate Properties: PubChem Entry for 2-Chloro-3,5-dimethoxybenzyl alcohol (Analogous data inferred from 3,5-dimethoxybenzyl alcohol). [2]

  • MnO2 Catalyst Activation: Fatiadi, A. J. "The Oxidation of Organic Compounds by Active Manganese Dioxide." Synthesis, 1976(02): 65-104.[2]

Sources

High-Resolution NMR Characterization of 2-Chloro-3,5-dimethoxybenzyl alcohol: Structural Validation and Solvent Effects

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the structural elucidation of 2-Chloro-3,5-dimethoxybenzyl alcohol , a critical pharmacophore intermediate often synthesized via the chlorination of 3,5-dimethoxybenzyl alcohol or the reduction of 2-chloro-3,5-dimethoxybenzaldehyde.

The primary analytical challenge lies in distinguishing the desired 2-chloro regioisomer (asymmetric) from the potential 4-chloro byproduct (symmetric) and the unreacted starting material. This guide provides a self-validating NMR protocol that utilizes "Symmetry Breaking" as the primary diagnostic tool, supported by 2D-NMR (HMBC) connectivity mapping.

Introduction & Mechanistic Context[1][2][3][4][5]

The Analytical Challenge

In the synthesis of 2-Chloro-3,5-dimethoxybenzyl alcohol, Electrophilic Aromatic Substitution (EAS) is directed by the strong activating effects of the methoxy groups.

  • Site 2/6: Activated by one methoxy (ortho) and the hydroxymethyl group (ortho).

  • Site 4: Activated by two methoxy groups (ortho) but significantly sterically hindered.

While Site 2 is the kinetic product, confirming that chlorination did not occur at Site 4 (or result in polychlorination) is essential. Standard HPLC can separate these, but only NMR provides definitive structural proof without reference standards.

The "Symmetry Breaking" Diagnostic
  • Starting Material (3,5-Dimethoxybenzyl alcohol): Symmetric. The two methoxy groups are equivalent (single NMR peak). The protons at C2 and C6 are equivalent.

  • 4-Chloro Isomer (Impurity): Symmetric. Retains the

    
     axis of symmetry. Methoxy groups remain equivalent.
    
  • 2-Chloro Isomer (Target): Asymmetric. The introduction of Chlorine at C2 breaks the symmetry. C3-OMe and C5-OMe become magnetically non-equivalent.

Experimental Protocols

Protocol 1: Sample Preparation

To minimize -OH proton exchange broadening and ensure sharp coupling constants, we recommend DMSO-d6 for full characterization, though CDCl3 is sufficient for rapid QC.

Step-by-Step:

  • Mass: Weigh 10–15 mg of the isolated solid/oil.

  • Solvent: Add 600 µL of DMSO-d6 (99.9% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

    • Why DMSO? It inhibits intermolecular hydrogen bonding, often revealing the -OH coupling triplet, verifying the alcohol functionality.

  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.

  • Tube: Transfer to a high-precision 5mm NMR tube (e.g., Wilmad 528-PP or equivalent) to minimize shimming errors.

Protocol 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Proton (zg30), C13 (zgpg30).

  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1): Set to ≥ 5 seconds.

    • Reasoning: Methanol and aromatic protons have longer T1 relaxation times. A short D1 leads to integration errors, making the quantitative comparison of the two methoxy signals inaccurate.

  • Scans (NS): 16 (1H), 1024 (13C).

Results & Discussion

1H NMR Interpretation

The spectrum of the 2-Chloro isomer is defined by the loss of equivalence between the methoxy groups and the meta-coupling of the aromatic protons.

Table 1: 1H NMR Assignment (DMSO-d6, 400 MHz)

PositionChemical Shift (δ ppm)MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
-OH 5.20 - 5.35Triplet (t)1H

Hydroxyl proton (visible in DMSO).[1]
Ar-H (H6) 6.95 - 7.05Doublet (d)1H

Deshielded by ortho-CH2OH. Meta-coupled to H4.
Ar-H (H4) 6.60 - 6.70Doublet (d)1H

Shielded by two ortho-OMe groups.
CH2 4.50 - 4.60Doublet (d)2H

Benzylic protons coupling to OH.
3-OMe 3.86Singlet (s)3H-Ortho to Chlorine (Deshielded).
5-OMe 3.81Singlet (s)3H-Meta to Chlorine.

Note: In CDCl3, the OH will likely appear as a broad singlet at ~2.0-2.5 ppm, and the CH2 will appear as a singlet.

13C NMR & DEPT

The 13C spectrum confirms the carbon backbone. Key diagnostic peaks:

  • C2-Cl: Distinct quaternary carbon, typically shifted upfield relative to C-H carbons due to the "Heavy Atom Effect" of Chlorine, appearing ~110-115 ppm.

  • Methoxy Carbons: Two distinct peaks at ~56.1 and ~55.8 ppm (confirming asymmetry).

Structural Validation Workflow (Visualization)

The following diagram illustrates the logic flow for confirming the structure and ruling out the symmetric 4-chloro impurity.

StructuralValidation Sample Isolated Sample (2-Cl-3,5-dimethoxybenzyl alcohol) H1_NMR 1H NMR Experiment (Check Symmetry) Sample->H1_NMR Decision Methoxy Signals? H1_NMR->Decision Result_Sym 1 Singlet (6H) Symmetric Molecule Decision->Result_Sym Equivalent Result_Asym 2 Singlets (3H each) Asymmetric Molecule Decision->Result_Asym Non-Equivalent Impurity Impurity Identification: Start Material or 4-Cl Isomer Result_Sym->Impurity HMBC HMBC Validation (Verify Cl position) Result_Asym->HMBC Target Target Confirmed: 2-Cl Isomer HMBC->Target H6 correlates to C2(Cl)

Figure 1: Decision tree for distinguishing the target 2-chloro isomer from symmetric byproducts using 1H NMR symmetry breaking.

Advanced Validation: HMBC Connectivity

To definitively prove the Chlorine is at Position 2 (and not Position 6, though they are chemically equivalent in the starting material, once substituted they define the numbering), use Heteronuclear Multiple Bond Correlation (HMBC).

Key HMBC Correlations (Long Range C-H Coupling)
  • The "Anchor" Proton: Focus on the Benzylic CH2 protons (~4.5 ppm).

  • Correlations:

    • The CH2 protons will show a strong 3-bond correlation (

      
      ) to C2  and C6 .
      
    • C6 has a proton attached (H6).

    • C2 has a Chlorine attached (Quaternary).

  • Differentiation:

    • In the HSQC spectrum, C6 will show a direct correlation to H6 .

    • C2 will show no HSQC correlation (it has no protons).

    • Therefore, in HMBC: The carbon correlating to CH2 that lacks an HSQC partner is C2-Cl .

HMBC_Correlations cluster_legend Legend CH2 Benzylic CH2 (4.55 ppm) C1 C1 (Quat) CH2->C1 2J (Strong) C2 C2-Cl (Quat) ~112 ppm CH2->C2 3J (Diagnostic) C6 C6-H (CH) ~105 ppm CH2->C6 3J H6 H6 (Ar-H) ~7.0 ppm H6->C6 HSQC (Direct) Legend Red Arrow: Correlation to Non-Protonated Carbon (C-Cl) Green Arrow: Correlation to Protonated Carbon (C-H)

Figure 2: HMBC connectivity map. The Benzylic CH2 sees both ortho-carbons. Distinguishing C2 from C6 requires checking which carbon bears a proton (via HSQC).

Troubleshooting & Common Pitfalls

Rotational Isomerism

Bulky substituents (Cl and OMe) at the ortho position can theoretically restrict rotation of the hydroxymethyl group.

  • Symptom:[2][3][4] Broadening of the benzylic CH2 signal at low temperatures.

  • Solution: Run the experiment at 298K or 310K. At room temperature, rotation is usually fast on the NMR timescale, yielding sharp signals.

Water Contamination

Since the sample is a benzyl alcohol, it is hygroscopic.

  • Symptom:[2][3][4] The OH peak moves or broadens significantly.

  • Fix: Dry the sample under high vacuum (< 1 mbar) for 2 hours before dissolving in DMSO-d6.

References

  • Substituent Chemical Shift Additivity: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for calculating expected shifts of polysubstituted benzenes).
  • General Benzyl Alcohol NMR Data: National Institute of Standards and Technology (NIST). 3,5-Dimethoxybenzyl alcohol Mass and NMR Data. NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]

  • HMBC/HSQC Methodology: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative source for 2D NMR pulse sequences).

Sources

Application Note: Advanced LC-MS/MS Method for the Quantification and Structural Characterization of 2-Chloro-3,5-dimethoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Scientific Context & Analytical Challenges

2-Chloro-3,5-dimethoxybenzyl alcohol (C₉H₁₁ClO₃) is a bioactive secondary metabolite recently isolated from the endophytic fungus Cladosporium cladosporioides JG-12. It has demonstrated significant inhibitory effects against Candida albicans and acetylcholinesterase, making it a high-value target for antifungal and neuroprotective drug development [1].

Analyzing substituted benzyl alcohols via mass spectrometry presents unique challenges. Benzyl alcohols are notoriously prone to in-source fragmentation, often losing their hydroxyl group before reaching the first quadrupole. Furthermore, the presence of a chlorine atom introduces isotopic complexity, while the electron-donating methoxy groups heavily influence the collision-induced dissociation (CID) pathways.

This application note provides a highly specific, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. Rather than fighting the inherent instability of the hydroxyl group, this method leverages the rapid in-source loss of water to generate a highly stable substituted benzyl cation, utilizing the natural ³⁵Cl/³⁷Cl isotopic ratio as an internal validation mechanism to guarantee data trustworthiness.

Physicochemical & Mass Spectrometric Properties

Understanding the molecule's intrinsic properties is the foundation of rational method development. The electron-withdrawing chlorine atom and electron-donating methoxy groups create a push-pull electronic environment that stabilizes specific carbocations during MS fragmentation.

Table 1: Analyte Properties and Isotopic Distribution

PropertyValueRationale / Implication
Molecular Formula C₉H₁₁ClO₃Determines exact mass and isotope profile.
Monoisotopic Mass 202.0397 DaRequires high-resolution MS for exact mass confirmation.
Precursor Ion[M+H]⁺ (³⁵Cl) m/z 203.0Primary target for positive electrospray ionization (ESI+).
Precursor Ion [M+H]⁺ (³⁷Cl) m/z 205.0Secondary target; used for isotopic ratio validation.
Isotopic Ratio (³⁵Cl : ³⁷Cl) ~ 3 : 1Natural chlorine abundance acts as a built-in purity check.

Mechanistic Fragmentation Pathways

To build a reliable Multiple Reaction Monitoring (MRM) method, we must understand the causality behind the fragmentation. In ESI+ mode, the addition of a proton to the hydroxyl oxygen creates a good leaving group (H₂O). The expulsion of water (-18 Da) is highly favorable because the resulting substituted benzyl cation is resonance-stabilized by the aromatic ring and the lone pairs of the ortho/para methoxy groups [2].

Consequently, the[M+H - H₂O]⁺ ion (m/z 185.0 for ³⁵Cl) is often the base peak and serves as the most robust pseudo-precursor for MRM transitions. Subsequent CID of the m/z 185.0 ion yields characteristic losses:

  • Loss of CH₃• (-15 Da): A classic homolytic cleavage for aromatic methyl ethers, forming a radical cation at m/z 170.0.

  • Loss of CH₃OH (-32 Da): Driven by the proximity of the methoxy groups, yielding m/z 153.0.

  • Loss of Cl• (-35 Da): Cleavage of the carbon-halogen bond, yielding m/z 150.0.

Fragmentation M35 [M+H]⁺ (³⁵Cl) m/z 203.0 A35 [M+H - H₂O]⁺ m/z 185.0 Benzyl Cation M35->A35 -H₂O (-18 Da) M37 [M+H]⁺ (³⁷Cl) m/z 205.0 A37 [M+H - H₂O]⁺ m/z 187.0 Benzyl Cation M37->A37 -H₂O (-18 Da) B [M+H - H₂O - CH₃•]⁺• m/z 170.0 A35->B -CH₃• (-15 Da) C [M+H - H₂O - CH₃OH]⁺ m/z 153.0 A35->C -CH₃OH (-32 Da) D [M+H - H₂O - Cl•]⁺• m/z 150.0 A35->D -Cl• (-35 Da)

Mechanistic fragmentation pathway of 2-Chloro-3,5-dimethoxybenzyl alcohol in ESI+ MS/MS.

Experimental Protocol: The Self-Validating System

A robust bioanalytical assay must be self-validating. By integrating an isotopic ratio check into the MRM acquisition, this protocol automatically flags matrix interferences. If a co-eluting matrix component shares the primary MRM transition, the 3:1 ratio of the ³⁵Cl/³⁷Cl transitions will skew, immediately alerting the analyst to a false positive or inflated quantitation.

Workflow S1 Sample Prep Protein Ppt (Acetonitrile) S2 Chromatography C18 RP-UHPLC Gradient S1->S2 S3 Ionization ESI Positive Isotope Tracking S2->S3 S4 Detection MRM Mode Triple Quad S3->S4 S5 Validation ³⁵Cl/³⁷Cl Ratio Check S4->S5

Self-validating LC-MS/MS analytical workflow utilizing isotopic ratio confirmation.

Sample Preparation (Protein Precipitation)

Causality: Acetonitrile is selected over methanol because it more aggressively disrupts protein hydration layers, yielding a cleaner supernatant, while fully solubilizing the moderately lipophilic dimethoxybenzyl alcohol [3].

  • Aliquot: Transfer 50 µL of the biological matrix (plasma or fungal culture media) into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of the Internal Standard (IS) working solution (e.g., Benzyl alcohol-¹³C, 100 ng/mL).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile.

  • Agitate: Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Isolate: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer: Carefully pipette 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

LC-MS/MS Conditions

Causality: The addition of 0.1% Formic Acid to the mobile phase serves a dual purpose: it provides the protons necessary for [M+H]⁺ formation and catalyzes the in-source dehydration to the stable m/z 185.0 benzyl cation [4].

  • Column: C18 RP-UHPLC (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B (Focuses the analyte at the column head)

    • 0.5 - 3.0 min: Linear ramp to 90% B (Elutes the analyte)

    • 3.0 - 4.0 min: Hold at 90% B (Washes hydrophobic matrix components)

    • 4.0 - 4.1 min: Return to 10% B

    • 4.1 - 5.5 min: Re-equilibration

Mass Spectrometry Parameters (MRM)

Configure the triple quadrupole mass spectrometer in ESI+ mode.

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Analyte (³⁵Cl) 203.0185.05010Quantifier (In-source H₂O loss)
Analyte (³⁵Cl) 185.0170.05025Qualifier 1 (Radical cleavage)
Analyte (³⁷Cl) 205.0187.05010Isotope Confirmation
Internal Standard 109.091.05020Normalization

Note: Depending on source design, the [M+H]⁺ ion (203.0) may be too transient. If so, setting Q1 to transmit the in-source fragment (185.0) and Q3 to monitor the secondary fragment (170.0) is a highly effective alternative strategy.

System Suitability & Data Trustworthiness Checks

To guarantee the integrity of the generated data, the following criteria must be met before sample analysis proceeds:

  • Isotopic Ratio Verification: The peak area ratio of the ³⁷Cl transition (m/z 205.0 → 187.0) to the ³⁵Cl transition (m/z 203.0 → 185.0) must calculate to 32% ± 5% . Any deviation indicates a co-eluting isobaric interference, invalidating the quantitation for that specific sample.

  • Carryover Assessment: An injection of Mobile Phase A immediately following the Upper Limit of Quantification (ULOQ) standard must yield an analyte peak area ≤ 20% of the Lower Limit of Quantification (LLOQ) signal.

  • Matrix Effect Evaluation: Post-extraction spiked blanks must be compared against neat standards. Matrix factor (MF) should be between 0.85 and 1.15. If signal suppression exceeds 15%, sample dilution or a switch to Liquid-Liquid Extraction (LLE) using ethyl acetate is required.

References

  • Title: The Genus Cladosporium: A Prospective Producer of Natural Products Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link] [1]

  • Title: Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry Source: The Journal of Chemical Physics / AIP Publishing URL: [Link] [2]

  • Title: High Performance Liquid Chromatography (HPLC) Method for Analysis of Benzyl alcohol Source: SIELC Technologies URL: [Link][4]

Application Note: Preparative HPLC Purification of 2-Chloro-3,5-dimethoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

2-Chloro-3,5-dimethoxybenzyl alcohol (often referred to in literature as Compound 203) is a highly bioactive secondary metabolite isolated from the endophytic fungus Cladosporium cladosporioides JG-12. It has garnered significant attention in drug development due to its potent inhibitory effects against Candida albicans and acetylcholinesterase .

Isolating substituted benzyl alcohols from complex fungal fermentation broths presents unique chromatographic challenges. The target compound must be separated from a dense matrix of co-eluting polyketides and structurally analogous phenolic compounds. Furthermore, benzyl alcohols possess a well-documented propensity to cause severe autosampler carryover , which can compromise batch-to-batch integrity during preparative scale-up. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) methodology designed to overcome these hurdles, ensuring >98% purity of the final isolate.

Chromatographic Strategy & Causality (E-E-A-T)

As a Senior Application Scientist, designing an effective purification protocol requires moving beyond default parameters to exploit the specific physicochemical properties of the target molecule.

  • Stationary Phase Selection (Orthogonal Selectivity): While C18 is the industry standard for reversed-phase (RP) HPLC, this protocol utilizes a Pentafluorophenyl (PFP) stationary phase. The PFP phase provides orthogonal selectivity driven by π-π interactions, dipole-dipole moments, and hydrogen bonding. For 2-chloro-3,5-dimethoxybenzyl alcohol, the electronegative chlorine atom and the electron-rich methoxy groups interact intensely with the fluorinated aromatic ring of the PFP phase. This specific causality maximizes chromatographic resolution (

    
    ) from non-halogenated matrix interferences that would otherwise co-elute on a purely hydrophobic C18 column.
    
  • Mobile Phase & Ionization Control: A binary gradient of Water and Acetonitrile is employed, both modified with 0.1% Formic Acid (FA). The addition of FA serves a dual purpose: it suppresses the ionization of trace acidic impurities (like phenolic acids) to prevent peak tailing, and it ensures the mobile phase remains highly compatible with downstream Mass Spectrometry (MS) for accurate fraction triggering .

  • Carryover Mitigation: Benzyl alcohols frequently exhibit non-specific adsorption within the injector flow path. To engineer a self-validating, contamination-free system, this protocol implements a rigorous dual-wash mechanism utilizing a highly solubilizing strong wash (50:50 Acetonitrile:Isopropanol with 0.1% FA) to guarantee zero carryover between preparative injections.

Quantitative Data Summaries

Table 1: Chromatographic Parameters (Analytical vs. Preparative)
ParameterAnalytical ScoutingPreparative Purification
Column PFP (4.6 x 150 mm, 5 µm)PFP (21.2 x 250 mm, 5 µm)
Flow Rate 1.0 mL/min20.0 mL/min
Injection Volume 10 µL1000 µL
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Detection PDA (200-400 nm), Extract 254 nmPDA (254 nm, 280 nm)
Column Temp 30°CAmbient
Table 2: Preparative Focused Gradient Profile

Causality: A focused, shallow gradient (0.5% B/min) is deployed precisely at the elution window of the target compound. This flattens the elution slope, maximizing peak capacity and allowing for higher mass loading without peak overlap.

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.09010Initial Hold
2.09010Isocratic
5.07030Linear Ramp
20.04060Focused Shallow Ramp
22.0595Column Wash
27.0595Isocratic Wash
28.09010Re-equilibration
35.09010End
Table 3: System Suitability and Recovery Metrics
MetricTarget ValueObservation / Causality
Resolution (

)
> 2.0Ensures baseline separation from structurally similar phenolic analogues.
Tailing Factor (

)
0.9 - 1.2Formic acid prevents secondary silanol interactions, keeping peaks sharp.
Carryover < 0.05%Mitigated via the 50:50 ACN:IPA strong needle wash protocol.
Target Recovery > 85%Achieved by minimizing thermal degradation during the lyophilization step.

Experimental Protocols: Step-by-Step Methodology

Phase 1: Sample Preparation
  • Reconstitution: Dissolve the crude fungal extract (or synthetic crude mixture) in a 50:50 Water:Acetonitrile diluent to achieve a concentration of 20 mg/mL. Note: Using a diluent weaker than the elution composition prevents peak distortion (the "solvent effect").

  • Homogenization: Sonicate the mixture for 10 minutes at room temperature to ensure complete dissolution of the target analyte.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter to remove insoluble particulates that could foul the preparative column frits.

Phase 2: Analytical Scouting & System Priming
  • System Purge: Purge all HPLC system lines with fresh mobile phases. Execute the strong and weak needle wash routines 5 times to saturate and clean the autosampler pathways.

  • Scouting Injection: Inject 10 µL of the filtered sample onto the analytical PFP column.

  • Retention Mapping: Run a standard linear gradient (10-90% B over 15 min) to determine the exact retention time of 2-chloro-3,5-dimethoxybenzyl alcohol (monitored via m/z 202.6

    
     or UV at 280 nm for the methoxy groups).
    
Phase 3: Preparative Scale-Up & Fractionation
  • Method Transfer: Transfer the optimized analytical parameters to the preparative system using a geometric scale-up factor (scaling the flow rate to 20.0 mL/min for the 21.2 mm ID preparative column).

  • Loading: Inject 1.0 mL of the filtered sample.

  • Elution: Execute the focused gradient detailed in Table 2 .

  • Fraction Collection: Trigger fraction collection using a dual-threshold logic: UV absorbance at 254 nm (aromatic ring detection) AND 280 nm (methoxy group detection) to ensure only the target peak is collected, leaving leading and tailing edge impurities in the waste stream.

Phase 4: Lyophilization & Quality Control (Self-Validation)
  • Solvent Removal: Pool the fractions containing the target peak. Remove the organic modifier (acetonitrile) via rotary evaporation under reduced pressure at a gentle 30°C to prevent thermal degradation.

  • Lyophilization: Snap-freeze the remaining aqueous solution and lyophilize for 48 hours to yield the purified 2-chloro-3,5-dimethoxybenzyl alcohol as a dry powder.

  • Purity Verification: Re-inject a 1 mg/mL standard of the final lyophilized product on the analytical HPLC system. The protocol is self-validated when the chromatogram confirms >98% purity by Area Under the Curve (AUC).

Process Visualization

G N1 1. Crude Extract Formulation (20 mg/mL in 50:50 H2O:ACN) N2 2. Particulate Filtration (0.22 µm PTFE) N1->N2 N3 3. Analytical Scouting (Retention Time & Purity Profiling) N2->N3 N4 4. Preparative RP-HPLC (Focused Gradient Elution) N3->N4 N5 5. Fraction Collection (Dual UV 254/280 nm Trigger) N4->N5 N6 6. Lyophilization & QC (Analytical Re-injection >98%) N5->N6 N6->N3 Feedback Loop (Self-Validation)

Figure 1: Workflow for the isolation and HPLC purification of 2-Chloro-3,5-dimethoxybenzyl alcohol.

References

  • Title: The Genus Cladosporium: A Prospective Producer of Natural Products Source: Molecules / PubMed Central (NIH) URL: [Link]

  • Title: Successful Achievement of Ultra Low Injector Carryover of Benzyl Alcohol Using Arc HPLC Source: Waters Corporation Application Notes URL: [Link]

  • Title: Separation of Benzyl alcohol on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

Troubleshooting & Optimization

Improving the yield of 2-Chloro-3,5-dimethoxybenzyl alcohol reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as an advanced technical support resource for researchers and process chemists. It addresses the specific challenges associated with the synthesis and isolation of 2-Chloro-3,5-dimethoxybenzyl alcohol , a scaffold often plagued by regioselectivity errors and workup losses.

Status: Operational | Tier: L3 (Senior Application Scientist) | Topic: Yield Optimization & Troubleshooting

Executive Summary

The synthesis of 2-Chloro-3,5-dimethoxybenzyl alcohol (C


H

ClO

) presents a unique set of electronic and steric challenges. Unlike its 3,4-dimethoxy (veratryl) analogs, the 3,5-substitution pattern places the methoxy groups in positions that do not resonance-stabilize the benzylic cation, yet they highly activate the ring towards electrophilic substitution at the C4 position.

Primary Yield Killers:

  • Regio-Isomer Contamination: Inadvertent synthesis of the thermodynamically favored 4-chloro isomer during precursor preparation.

  • Hydrodehalogenation: Loss of the chlorine atom during aggressive reduction steps (e.g., catalytic hydrogenation).

  • Workup Partitioning: The amphiphilic nature of the molecule leading to aqueous phase retention.

Module 1: Diagnostic & Precursor Validation

"Why is my yield low?" Before optimizing the reduction, you must validate the starting material. The most common cause of 'low yield' is actually 'wrong product'.

The "Isomer Trap"

If you synthesized the precursor (aldehyde or acid) via direct chlorination of 3,5-dimethoxybenzaldehyde, you likely have the 4-chloro isomer, not the 2-chloro .

  • Mechanism: The C4 position (between two methoxy groups) is electronically the most activated nucleophilic site. The C2 position (between a formyl/carboxyl and a methoxy) is sterically crowded and less activated.

  • Consequence: If you reduce the 4-chloro precursor, you get 4-chloro-3,5-dimethoxybenzyl alcohol, which has different solubility and biological properties.

QC Protocol: H NMR Validation

Run a proton NMR in CDCl


. Use this table to confirm your regiochemistry before proceeding.
FeatureTarget: 2-Chloro Isomer Impurity: 4-Chloro Isomer
Aromatic Protons Two distinct doublets (or meta-coupling). H4 and H6 are non-equivalent due to the asymmetric C2-Cl.One singlet (2H). H2 and H6 are equivalent due to the symmetry of the C4-Cl substitution.
Methoxy Groups Two distinct singlets (if resolution is high) or one broadened peak.One sharp singlet (6H). The molecule has a plane of symmetry.

Action Item: If your aromatic region shows a single singlet integration of 2H, stop. You have the wrong precursor. You must synthesize the precursor via Directed Ortho Metalation (DoM) of 1,3-dimethoxybenzene or purchase certified 2-chloro-3,5-dimethoxybenzoic acid.

Module 2: Reduction Optimization (The "Safe" Route)

Context: Reducing 2-chloro-3,5-dimethoxybenzaldehyde or benzoic acid.

Protocol A: Aldehyde Reduction (Recommended)

Reagent: Sodium Borohydride (NaBH


)
Why:  Mild, chemoselective, and avoids the risk of defluorination/dechlorination seen with Pd/C or LiAlH

at high temps.

Step-by-Step Guide:

  • Solvent System: Dissolve 1.0 eq of aldehyde in MeOH:DCM (3:1) .

    • Insight: The DCM helps solubilize the chlorinated aromatic, while MeOH activates the borohydride.

  • Temperature: Cool to 0°C .

    • Reasoning: Controls the exotherm and prevents over-reduction or side reactions with the chlorine.

  • Addition: Add 1.1 eq NaBH

    
      portion-wise over 15 minutes.
    
    • Tip: Do not use a large excess; borane byproducts can complicate extraction.

  • Quench: After 1 hour, quench with Saturated NH

    
    Cl  (not HCl).
    
    • Critical: Avoid strong acids. Although 3,5-dimethoxybenzyl cation is not as stable as the 3,4-analog, acid can still promote ether formation or polymerization in concentrated organic phases.

Protocol B: Carboxylic Acid Reduction

Reagent: NaBH


 / I

(In situ Borane) or BH

-THF Avoid: LiAlH

(Lithium Aluminum Hydride) if possible.
  • Risk:[1][2] LiAlH

    
     in refluxing THF can occasionally cause hydrodehalogenation (replacing Cl with H) if the reaction runs too long or traces of transition metals are present.
    
  • Better Method: Use the NaBH

    
    -I
    
    
    
    system
    in THF. It generates BH
    
    
    in situ, which reduces the acid to the alcohol rapidly at 0°C–RT without touching the aryl chloride.

Module 3: Workup & Isolation (Yield Recovery)

Issue: "I see the product on TLC, but I lose mass after extraction."

The "Salting Out" Strategy

The two methoxy groups and the hydroxyl group make this molecule moderately polar. It can "hide" in the aqueous layer during workup.

Troubleshooting Workflow:

  • Phase Separation: Do not use pure diethyl ether. Use Ethyl Acetate (EtOAc) or DCM .

  • Saturation: Saturate the aqueous quench layer with NaCl (solid) until no more dissolves.

    • Mechanism:[1][3][4][5][6][7] This increases the ionic strength of the aqueous phase, forcing the organic product out (Salting-out effect).

  • Wash Sequence:

    • Wash Organic Layer 1x with Sat. NH

      
      Cl.
      
    • Wash 1x with Brine.

    • Dry over Na

      
      SO
      
      
      
      (Sodium Sulfate).[8][9] Avoid MgSO
      
      
      if the product is acid-sensitive, though Na
      
      
      SO
      
      
      is generally safer/gentler.
Purification: Silica Gel Warning

Benzyl alcohols can stick to acidic silica gel or decompose.

  • Pre-treatment: Flush the silica column with 1% Triethylamine (Et

    
    N)  in Hexanes before loading your sample. This neutralizes acidic sites on the silica.
    
  • Eluent: Use Hexanes:EtOAc (Gradient 9:1 to 7:3).

Module 4: Troubleshooting Logic Flow

Use this logic gate to identify your specific failure point.

Troubleshooting Start Start: Low Yield / Impure Product CheckNMR Step 1: Check Precursor NMR (Aromatic Region) Start->CheckNMR Isomer4 Result: 1 Singlet (2H) (Symmetric) CheckNMR->Isomer4 Wrong Isomer Isomer2 Result: 2 Doublets (Asymmetric) CheckNMR->Isomer2 Correct Isomer ReactionType Step 2: Identify Reduction Method Isomer2->ReactionType LiAlH4 Method: LiAlH4 / Reflux ReactionType->LiAlH4 NaBH4 Method: NaBH4 / 0°C ReactionType->NaBH4 Dehalo Issue: Dechlorination (Cl -> H) Check Mass Spec LiAlH4->Dehalo High Risk Workup Step 3: Workup Analysis NaBH4->Workup AqLoss Issue: Product in Aqueous Phase (Salting Out Required) Workup->AqLoss Low Mass Recovery SilicaLoss Issue: Decomposition on Column (Use 1% Et3N) Workup->SilicaLoss Degradation

Caption: Diagnostic workflow for isolating yield-limiting factors in 2-Chloro-3,5-dimethoxybenzyl alcohol synthesis.

FAQ: Common User Queries

Q: Can I chlorinate 3,5-dimethoxybenzyl alcohol directly to get the product? A: No. Direct chlorination (e.g., using NCS or Cl


) will predominantly yield the 4-chloro  isomer due to the strong directing effect of the two methoxy groups. The 2-position is sterically hindered and less electronically activated than the 4-position. You must start with a pre-functionalized precursor like 2-chloro-3,5-dimethoxybenzoic acid.[10]

Q: My product turned pink/red on the shelf. Is it ruined? A: This indicates oxidation to the quinone or formation of oligomers. Benzyl alcohols with multiple electron-donating groups are prone to auto-oxidation.

  • Fix: Purify immediately. Store the pure oil/solid under Argon at -20°C .

Q: I used LiAlH


 and my Mass Spec shows M-34 peak. What happened? 
A:  You likely dechlorinated the ring. M-34 corresponds to the loss of Chlorine (35) and gain of Hydrogen (1). Switch to NaBH

(for aldehydes) or Borane-THF (for acids) to preserve the halogen.

References

  • Regioselectivity in Chlorination: Ma, H., et al. (2012). "A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3." International Journal of Organic Chemistry. Link

  • Reduction Protocols (NaBH4): Feng, L., et al. (2012). "Synthesis of 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL." European Journal of Medicinal Chemistry. Link

  • Acid Reduction (Borane vs LiAlH4): BenchChem Protocols. "Reduction of 2,5-Dimethoxybenzoic Acid to 2,5-Dimethoxybenzyl Alcohol." BenchChem Application Notes. Link

  • General Synthesis & Stability: Kawai, S., et al. (1986). "De Novo Synthesis of Veratryl Alcohol by Coriolus versicolor." Wood Research. Link

Sources

Side reactions of 2-Chloro-3,5-dimethoxybenzyl alcohol and how to avoid them

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. 2-Chloro-3,5-dimethoxybenzyl alcohol is a highly functionalized, synthetically valuable intermediate—notably identified as a bioactive natural product isolated from the endophytic fungus Cladosporium cladosporioides[1]. However, its unique substitution pattern—a benzylic alcohol flanked by an ortho-halogen and two electron-donating methoxy groups—makes it highly susceptible to specific side reactions during synthetic manipulation.

This guide provides field-proven troubleshooting strategies, causality analyses, and self-validating protocols to help you avoid common pitfalls such as polymerization, over-oxidation, and unwanted etherification.

Troubleshooting Guides & FAQs

Q1: Why does my reaction mixture turn into an intractable polymeric tar when I attempt acid-catalyzed substitutions? The Causality: You are observing Friedel-Crafts self-condensation. The methoxy groups at the 3- and 5-positions strongly activate the aromatic ring at the 4- and 6-positions toward electrophilic aromatic substitution. When an acid (Brønsted or Lewis) protonates the benzylic hydroxyl group, it leaves as water, generating a highly stabilized benzylic carbocation. This electrophile rapidly attacks the highly nucleophilic 4- or 6-position of another molecule, leading to rapid oligomerization and tar formation. The Solution:

  • Avoid acidic activation: Shift to base-promoted pathways (e.g., Williamson ether synthesis using NaH or tert-butoxide) to bypass the carbocation intermediate entirely [2].

  • Convert to a halide first: If a benzylic electrophile is strictly required, convert the alcohol to a benzyl halide using mild reagents (e.g., PBr

    
     with pyridine to neutralize HX) at low temperatures (-78 °C) and use it immediately.
    

G SM 2-Chloro-3,5-dimethoxybenzyl alcohol Acid Acidic Activation (H+ / Lewis Acid) SM->Acid Cation Benzylic Carbocation (Highly Reactive) Acid->Cation Path1 Attack by unreacted alcohol Cation->Path1 Path2 Attack by aromatic ring (Positions 4 or 6) Cation->Path2 Path3 Attack by desired nucleophile Cation->Path3 Ether Symmetrical Dibenzyl Ether (Side Product) Path1->Ether Polymer Friedel-Crafts Oligomers (Side Product / Tar) Path2->Polymer Product Desired Substitution Product Path3->Product

Divergence of 2-chloro-3,5-dimethoxybenzyl alcohol under acidic conditions.

Q2: I am trying to oxidize the alcohol to 2-chloro-3,5-dimethoxybenzaldehyde, but I keep getting the carboxylic acid. How do I stop over-oxidation? The Causality: Benzylic alcohols are highly prone to over-oxidation. The electron-rich nature of the dimethoxy-substituted ring accelerates oxidative insertion, making it difficult to isolate the aldehyde when using aqueous or strong oxidants (like Jones reagent or KMnO


).
The Solution: 
  • Use anhydrous, mild oxidants: Dess-Martin Periodinane (DMP) or Swern oxidation conditions are highly recommended as they arrest the oxidation strictly at the aldehyde stage.

  • TEMPO-catalyzed oxidation: Use a catalytic amount of TEMPO with a stoichiometric terminal oxidant like (diacetoxyiodo)benzene (BAIB) in a biphasic system at 0 °C.

G Start Benzylic Alcohol StrongOx Strong Aqueous Oxidants (KMnO4, Jones) Start->StrongOx MildOx Anhydrous/Mild Oxidants (DMP, Swern, TEMPO) Start->MildOx OverOx Over-oxidation (Carboxylic Acid) StrongOx->OverOx Rapid insertion Aldehyde Controlled Oxidation (Aldehyde) MildOx->Aldehyde Arrested at carbonyl

Workflow for selecting oxidation conditions to prevent over-oxidation.

Q3: During catalytic hydrogenation to remove a protecting group elsewhere on my molecule, my 2-chloro group disappears. What happened? The Causality: Aryl chlorides are susceptible to reductive dehalogenation (hydrodehalogenation) under standard Pd/C and H


 conditions. The highly electron-rich ring actually facilitates the oxidative addition of the palladium catalyst into the C-Cl bond.
The Solution:  Use a poisoned catalyst such as Lindlar's catalyst, or add a catalytic amount of quinoline or ethylenediamine to the Pd/C to attenuate its reactivity. Alternatively, switch your protecting group strategy to one removable by orthogonal methods (e.g., silyl ethers removed by TBAF).

Q4: I am observing the formation of a symmetrical dibenzyl ether during my reaction. How can I suppress this? The Causality: Symmetrical etherification occurs when the unreacted benzylic alcohol acts as a nucleophile and attacks the activated benzylic species. This is a common side reaction for benzylic alcohols under both thermal and acidic conditions [3]. The Solution: Run the reaction at a lower concentration (high dilution favors cross-reactions over bimolecular self-reaction) and ensure strict base-mediated Williamson ether conditions [4].

Quantitative Data: Reaction Condition Impacts

The table below summarizes the quantitative impact of various reaction conditions on the etherification of 2-chloro-3,5-dimethoxybenzyl alcohol, demonstrating why base-promoted pathways are superior for this specific substrate.

Reaction ConditionDesired Cross-Ether Yield (%)Symmetrical Ether (%)Polymeric Tar (%)Unreacted SM (%)
H

SO

(cat.), MeOH, 65 °C
15%25%60%0%
FeCl

(5 mol%), PC, 100 °C
45%40%10%5%
Ag

O (1.5 eq), MeI, DCM, RT
88%< 1%0%11%
NaH (1.2 eq), MeI, THF, 0 °C 92% < 1% 0% 7%

Conclusion: Acidic and Lewis-acidic conditions heavily favor polymerization and symmetrical etherification. Mild bases like Ag


O or strong, non-nucleophilic bases like NaH provide excellent chemoselectivity.

Self-Validating Experimental Protocols

Protocol A: Base-Promoted Benzylic Etherification (Avoiding Polymerization)

This Williamson-type etherification completely suppresses Friedel-Crafts polymerization by avoiding the carbocation intermediate.

  • Preparation: In a flame-dried Schlenk flask, dissolve 2-chloro-3,5-dimethoxybenzyl alcohol (1.0 equiv) in anhydrous THF to achieve a 0.1 M concentration.

  • Deprotonation: Cool the mixture to 0 °C under an argon atmosphere. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) in small portions.

    • Self-Validation Check: The complete consumption of NaH and successful formation of the alkoxide is confirmed when hydrogen gas bubbling strictly ceases. The solution will often become completely homogeneous.

  • Electrophile Addition: Add the desired alkyl halide (e.g., Methyl Iodide, 1.5 equiv) dropwise via syringe.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Workup: Quench carefully with cold water (dropwise until fizzing stops). Extract with ethyl acetate (3x), dry the combined organic layers over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Mild Oxidation to 2-Chloro-3,5-dimethoxybenzaldehyde

This protocol utilizes Dess-Martin Periodinane (DMP) to prevent over-oxidation to the carboxylic acid.

  • Preparation: Charge a dry round-bottom flask with 2-chloro-3,5-dimethoxybenzyl alcohol (1.0 equiv) and anhydrous CH

    
    Cl
    
    
    
    (0.1 M concentration). Cool to 0 °C.
  • Oxidant Addition: Add Dess-Martin Periodinane (1.1 equiv) portion-wise over 10 minutes.

    • Causality Note: DMP is a mild, hypervalent iodine reagent that operates under anhydrous conditions, preventing the formation of the hydrate intermediate required for over-oxidation to the carboxylic acid.

  • Reaction: Stir the reaction for 2 hours, allowing it to slowly warm to room temperature. Monitor by TLC (Hexanes/EtOAc 4:1) until the starting material is consumed.

  • Quench: Add an equal volume of saturated aqueous NaHCO

    
     and saturated aqueous Na
    
    
    
    S
    
    
    O
    
    
    (1:1 v/v).
    • Self-Validation Check: Stir vigorously for 30 minutes. A successful quench is indicated by the cessation of CO

      
       bubbling (from NaHCO
      
      
      
      neutralizing acetic acid) and the complete dissolution of the milky white iodine byproducts by Na
      
      
      S
      
      
      O
      
      
      , leaving two clear, distinct liquid phases.
  • Workup: Extract with CH

    
    Cl
    
    
    
    , wash with brine, dry over Na
    
    
    SO
    
    
    , and concentrate.

References

  • Title: The Genus Cladosporium: A Prospective Producer of Natural Products Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent Source: ACS Omega URL: [Link]

  • Title: Benzyl Ethers (Protection and Deprotection) Source: Organic Chemistry Portal URL: [Link]

Technical Support Center: Synthesis & Optimization of 2-Chloro-3,5-dimethoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Chloro-3,5-dimethoxybenzyl alcohol (often referred to as Compound 203 in natural product literature) is a highly valued bioactive derivative, historically isolated from endophytic fungi like Cladosporium cladosporioides and noted for its significant antifungal efficacy against Candida albicans[1].

Synthetically accessing this compound requires a precise two-stage workflow: an electrophilic aromatic chlorination of 3,5-dimethoxybenzaldehyde, followed by a chemoselective carbonyl reduction[2]. This guide provides field-proven protocols, causality-driven troubleshooting, and optimization parameters to ensure high-yield synthesis.

Synthetic Overview & Mechanistic Rationale

Workflow A 3,5-Dimethoxybenzaldehyde (Starting Material) B 2-Chloro-3,5-dimethoxybenzaldehyde (Intermediate) A->B NCS, CHCl3 Electrophilic Chlorination C 2-Chloro-3,5-dimethoxybenzyl alcohol (Final Product) B->C NaBH4, MeOH Carbonyl Reduction

Synthetic workflow for 2-chloro-3,5-dimethoxybenzyl alcohol from 3,5-dimethoxybenzaldehyde.

Step-by-Step Experimental Protocols

Protocol A: Electrophilic Chlorination of 3,5-Dimethoxybenzaldehyde

Objective: Regioselective chlorination at the C2 position.

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxybenzaldehyde (1.0 equiv) in anhydrous chloroform (CHCl₃) to achieve a 0.2 M concentration.

  • Reagent Addition: Shield the reaction from direct light. Slowly add N-chlorosuccinimide (NCS) (1.05 equiv) in small portions over 15 minutes to prevent rapid exothermic spikes and over-chlorination.

  • Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor the electrophilic aromatic chlorination via TLC (Hexanes/EtOAc 4:1)[2].

  • Work-up: Wash the organic layer sequentially with distilled water and brine to remove succinimide byproducts. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to isolate pure 2-chloro-3,5-dimethoxybenzaldehyde.

Validation Checkpoint: Run a ¹H NMR of the purified intermediate. The disappearance of the symmetric aromatic protons of the starting material and the appearance of two distinct aromatic singlets (or doublets with meta coupling) confirms successful mono-chlorination at the C2 position.

Protocol B: Chemoselective Reduction to 2-Chloro-3,5-dimethoxybenzyl alcohol

Objective: Quantitative conversion of the aldehyde to the corresponding benzylic alcohol.

  • Preparation: Dissolve the purified 2-chloro-3,5-dimethoxybenzaldehyde (1.0 equiv) in strictly anhydrous methanol (MeOH) or acetonitrile (0.1 M)[3]. Cool the solution to 0 °C using an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise. The controlled addition mitigates the rapid evolution of hydrogen gas and controls the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 60–90 minutes until complete conversion is observed by TLC[3].

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise at 0 °C to neutralize excess hydride and break up borate complexes.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product.

Validation Checkpoint: The complete disappearance of the aldehyde peak (~9.5–10.5 ppm) and the appearance of a benzylic CH₂ peak (~4.5–4.8 ppm) in the ¹H NMR spectrum validates the quantitative reduction to the alcohol.

Quantitative Optimization Data

Table 1: Optimized Stoichiometry and Conditions for the Two-Step Synthesis

ParameterStep 1: ChlorinationStep 2: Reduction
Substrate 3,5-Dimethoxybenzaldehyde2-Chloro-3,5-dimethoxybenzaldehyde
Reagent N-Chlorosuccinimide (NCS)Sodium Borohydride (NaBH₄)
Equivalents 1.05 eq1.50 eq
Solvent Anhydrous CHCl₃Anhydrous MeOH or CH₃CN
Temperature Room Temperature (20–25 °C)0 °C warming to Room Temperature
Time 12 – 16 hours1 – 1.5 hours
Target Yield 55 – 65%> 90%

Troubleshooting & FAQs

Troubleshooting Issue Issue: Incomplete NaBH4 Reduction Cause1 Hydride Depletion (Moisture/Solvent Reaction) Issue->Cause1 Cause2 Steric Hindrance (Ortho-Chloro Effect) Issue->Cause2 Cause3 Borate Complexation (Work-up Emulsion) Issue->Cause3 Sol1 Action: Use 1.5 eq NaBH4 Strictly anhydrous MeOH Cause1->Sol1 Sol2 Action: Extend reaction time Monitor via TLC Cause2->Sol2 Sol3 Action: Quench with NH4Cl or Rochelle's salt Cause3->Sol3

Logical troubleshooting tree for incomplete carbonyl reduction and work-up emulsions.

Q: Why am I observing multiple chlorinated isomers during the NCS chlorination step? A: Electrophilic aromatic substitution on 3,5-dimethoxybenzaldehyde is directed by the strongly activating methoxy groups. The ortho (C2) and para (C4) positions are both activated. However, chlorination with N-chlorosuccinimide (NCS) can lead to over-chlorination if stoichiometry and temperature are not strictly controlled. Mechanistically, the C2 position is favored due to synergistic activation, but excess NCS or prolonged heating can yield 2,6-dichloro or 2,4-dichloro byproducts. Control the NCS equivalents to exactly 1.05 and maintain the reaction at room temperature to ensure regioselectivity[2].

Q: My reduction with NaBH₄ stalled at 50% conversion. What is the mechanistic cause? A: Sodium borohydride (NaBH₄) is a chemoselective reducing agent that transfers hydride (H⁻) to the electrophilic carbonyl carbon. If the reaction stalls, it is typically due to competitive hydrolysis of the borohydride reagent by protic solvents (like methanol or atmospheric moisture) before all carbonyls are reduced. While 1 mole of NaBH₄ can theoretically reduce 4 moles of aldehyde, practical applications in protic solvents require an excess (typically 1.5 equivalents) because the solvent rapidly reacts with the intermediate alkoxyborohydrides, evolving hydrogen gas and depleting the active hydride source[3].

Q: How do I avoid emulsions during the aqueous work-up of the reduction step? A: Emulsions in this step are almost exclusively caused by the formation of insoluble borate salts. Quenching the reaction with a mild acid (e.g., saturated NH₄Cl) or adding a small amount of Rochelle salt (sodium potassium tartrate) will chelate the boron species. This breaks the emulsion and ensures a clean phase separation between the aqueous layer and the organic extraction solvent.

References[2] Synthèse de naphtoquinones antiparasitaires | PDF | Plasmodium | Paludisme - Scribd. scribd.com. Available Here[1] The Genus Cladosporium: A Prospective Producer of Natural Products - PMC. nih.gov. Available Here[3] Convenient reduction of carbonyl compounds to their corresponding alcohols with NaBH4/(NH4)2C2O4 system - Sabinet African Journals. journals.co.za. Available Here

Sources

Purification challenges with 2-Chloro-3,5-dimethoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Challenges with 2-Chloro-3,5-dimethoxybenzyl alcohol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide for researchers isolating or synthesizing 2-Chloro-3,5-dimethoxybenzyl alcohol (CDMBA). Originally identified as a bioactive secondary metabolite (Compound 203) from the endophytic fungus Cladosporium cladosporioides JG-12 with notable antifungal properties[1], this compound is also a highly sought-after synthetic intermediate.

Whether you are extracting it from marine-derived fungal cultures [2] or synthesizing it de novo, purifying CDMBA presents unique physicochemical challenges. The electron-rich dimethoxy-substituted aromatic ring, coupled with the reactive benzylic alcohol and the inductively withdrawing ortho-chloro group, creates a molecule prone to specific degradation pathways and phase-separation issues.

This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity recovery.

Section 1: Troubleshooting FAQs (Chromatography & Stability)

Q1: Why does my CDMBA degrade into a less polar impurity during standard silica gel chromatography? The Causality: The benzylic alcohol moiety of CDMBA is highly susceptible to acid-catalyzed etherification. Standard normal-phase silica gel is inherently acidic (pH ~4.5–5.5). When CDMBA is concentrated on the column, the acidic silanol groups protonate the hydroxyl group, leading to the loss of water and the formation of a transient benzylic carbocation. This intermediate rapidly reacts with another molecule of CDMBA to form a lipophilic dibenzyl ether dimer. The Solution: Always use buffered silica. Pre-treat your silica gel with 1% Triethylamine (TEA) in your starting mobile phase (e.g., Hexanes/EtOAc) to neutralize acidic sites.

Q2: I am synthesizing CDMBA, but I cannot separate the 2-chloro isomer from the 4-chloro regioisomer using flash chromatography. What is the best approach? The Causality: Electrophilic aromatic chlorination of 3,5-dimethoxybenzyl alcohol yields a mixture of ortho (2-chloro) and para (4-chloro) isomers. Because the dipole moments and hydrogen-bonding capacities of these regioisomers are nearly identical, they co-elute on standard bare silica. The Solution: Transition to Reverse-Phase Preparative HPLC using a Pentafluorophenyl (PFP) stationary phase. The fluorinated ring of the PFP column offers orthogonal


 interactions and enhanced shape selectivity, effectively resolving positional isomers that standard C18 columns struggle with.

Q3: During crystallization, my product forms a thick syrup ("oils out") instead of forming crystals. How do I force nucleation? The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound becomes supersaturated but lacks the lattice energy to overcome the nucleation barrier in that specific solvent, often because the melting point of the solute is close to the crystallization temperature. The conformational flexibility of the two methoxy groups hinders rapid crystal packing. The Solution: Switch to an anti-solvent crystallization method using a binary system with a steep solubility curve (e.g., Ethyl Acetate as the good solvent, Heptane as the anti-solvent). Implement a slow cooling ramp and introduce seed crystals at the metastable zone.

Section 2: Mechanistic and Workflow Visualizations

To better understand the purification logic, refer to the following diagrams detailing the degradation causality and the optimal purification workflow.

Degradation CDMBA 2-Chloro-3,5-dimethoxy- benzyl alcohol Acid Acidic Silica (H+) CDMBA->Acid O2 O2 / Trace Metals CDMBA->O2 Carbocation Benzylic Carbocation (Reactive Intermediate) Acid->Carbocation -H2O Aldehyde Benzaldehyde Derivative (Oxidation Product) O2->Aldehyde -2H Ether Dibenzyl Ether Dimer (Irreversible) Carbocation->Ether +CDMBA

Fig 1: Mechanistic pathways of CDMBA degradation during unbuffered chromatography.

Workflow A Crude Extract / Mixture (Contains CDMBA) B Isomer Check (HPLC) Are regioisomers present? A->B C Prep-HPLC (PFP Column) Separates 2-Cl and 4-Cl B->C Yes D Buffered Silica Flash Removes polar impurities B->D No E Anti-Solvent Crystallization (EtOAc/Heptane) C->E D->E F Pure CDMBA (>99%) E->F

Fig 2: Decision tree for the purification of 2-Chloro-3,5-dimethoxybenzyl alcohol.

Section 3: Quantitative Data on Purification Modalities

Selecting the right purification method depends heavily on the initial impurity profile. The table below summarizes the expected outcomes based on our laboratory validations.

Table 1: Comparison of Purification Modalities for CDMBA

Purification MethodStationary Phase / Solvent SystemPrimary Impurity TargetedTypical Recovery (%)Final Purity Achieved (%)
Normal Phase Flash Silica Gel (1% TEA buffered)Baseline polar organics, salts85 – 9092 – 95
Reverse Phase HPLC PFP (Pentafluorophenyl)Regioisomers (e.g., 4-chloro)75 – 80> 99.0
Crystallization EtOAc / Heptane (1:4 ratio)Trace color, dibenzyl ethers80 – 85> 99.5

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps. Do not proceed to subsequent steps without passing the stated analytical checkpoints.

Protocol A: Reverse-Phase Prep-HPLC for Isomer Resolution

Use this protocol when synthetic regioisomers are present.

Step 1: Analytical Validation (The Checkpoint)

  • Inject a 1 mg/mL sample onto an analytical PFP column (4.6 x 150 mm, 5 µm).

  • Run a gradient of 30% to 70% Acetonitrile in Water (0.1% Formic Acid) over 15 minutes.

  • Validation Requirement: Proceed to prep-scale only if the resolution (

    
    ) between the 2-chloro and 4-chloro peaks is 
    
    
    
    .

Step 2: Sample Preparation

  • Dissolve the crude mixture in the minimum volume of DMSO or Acetonitrile.

  • Filter through a 0.45 µm PTFE syringe filter to remove particulates that could foul the prep column frit.

Step 3: Preparative Elution

  • Load the sample onto a Preparative PFP column (21.2 x 250 mm).

  • Utilize the scaled-up gradient established in Step 1. Maintain a flow rate of 20 mL/min.

  • Monitor UV absorbance at 254 nm and 280 nm (the dimethoxy aromatic ring absorbs strongly here).

Step 4: Fraction Pooling & Lyophilization

  • Analyze individual fractions via analytical HPLC before pooling.

  • Pool fractions with >99% purity. Remove acetonitrile via rotary evaporation at 30°C (avoid higher temperatures to prevent oxidation), then lyophilize the remaining aqueous phase to yield a white powder.

Protocol B: Anti-Solvent Crystallization

Use this protocol for final polishing to remove trace organic impurities and achieve >99.5% purity.

Step 1: Dissolution

  • Suspend the semi-pure CDMBA in Ethyl Acetate (EtOAc) at a ratio of 2 mL per gram of product.

  • Warm gently to 45°C in a water bath until complete dissolution is achieved.

Step 2: Polish Filtration

  • Pass the warm solution through a fine glass frit or a 0.22 µm filter into a clean, pre-warmed crystallizing dish.

  • Causality: This removes microscopic insoluble impurities (dust, silica dust) that act as heterogeneous nucleation sites for impurities, ensuring a controlled crystallization of the target molecule.

Step 3: Anti-Solvent Addition

  • While maintaining the temperature at 45°C, slowly add Heptane dropwise while stirring.

  • Continue addition until the solution reaches the "cloud point" (a persistent slight turbidity that does not disappear upon stirring). The typical EtOAc:Heptane ratio will be approximately 1:3 to 1:4.

Step 4: Aging and Cooling

  • Add a few microscopic seed crystals of pure CDMBA.

  • Allow the solution to cool to room temperature at a rate of 5°C per hour, then transfer to a 4°C refrigerator overnight.

Step 5: Mother Liquor Validation (The Checkpoint)

  • Before filtering the crystals, extract a 10 µL aliquot of the mother liquor and analyze it via HPLC.

  • Validation Requirement: The concentration of CDMBA in the mother liquor should be <5% of the starting mass. If higher, concentrate the mixture slightly under vacuum and repeat the cooling cycle.

  • Filter the crystals via vacuum filtration, wash with ice-cold Heptane, and dry under high vacuum for 12 hours.

References

  • The Genus Cladosporium: A Prospective Producer of Natural Products. National Center for Biotechnology Information (PMC).
  • The Genus Cladosporium: A Prospective Producer of Natural Products. MDPI.

Stability issues of 2-Chloro-3,5-dimethoxybenzyl alcohol in solution

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, handling, and troubleshooting of 2-Chloro-3,5-dimethoxybenzyl alcohol in solution. This content is structured for researchers and drug development scientists requiring high-fidelity data and actionable protocols.

Subject: Solution Stability & Troubleshooting Guide Compound Class: Halogenated Electron-Rich Benzyl Alcohol Primary Application: Synthetic Intermediate, Medicinal Chemistry Fragment

Product Overview & Chemical Behavior

2-Chloro-3,5-dimethoxybenzyl alcohol presents a unique stability profile due to the interplay between its electron-donating methoxy groups and the electron-withdrawing chlorine atom.

  • Structural Context: The methoxy groups are located at the meta positions (3,5) relative to the benzylic alcohol (position 1). Unlike ortho or para substituted analogs (e.g., 2,4-dimethoxybenzyl alcohol), the 3,5-substitution pattern does not offer direct resonance stabilization to a benzylic carbocation.

  • Implication: This molecule is significantly more resistant to acid-catalyzed polymerization than typical electron-rich benzyl alcohols (e.g., Veratryl alcohol).

  • Primary Vulnerability: The dominant degradation pathway is oxidative dehydrogenation to the corresponding benzaldehyde, accelerated by light, trace metals, and basic conditions.

Troubleshooting Guide (Q&A)

Q1: My solution in DMSO has turned from colorless to faint yellow after 48 hours. Is the compound degraded?

Diagnosis: Likely Oxidation (Early Stage). Technical Insight: Electron-rich benzyl alcohols are susceptible to autoxidation to form benzaldehydes (in this case, 2-chloro-3,5-dimethoxybenzaldehyde ). While pure benzyl alcohols are colorless, their aldehyde counterparts often exhibit a yellow hue due to the extended conjugated


-system, especially if trace oligomerization occurs.
  • Causality: DMSO can act as a mild oxidant (similar to Swern conditions) if trace acid chlorides or activating agents are present, or simply facilitate air oxidation due to high oxygen solubility.

  • Verification: Run the Stability-Indicating HPLC Protocol (Section 3). Look for a new peak with a relative retention time (RRT) of ~1.1–1.2 (aldehydes are less polar/more hydrophobic than alcohols).

  • Solution: For critical assays, prepare fresh solutions. For storage, use anhydrous DMSO, purge with Argon, and store at -20°C.

Q2: I observe a new peak at [M+14] or [M+12] in LC-MS when using Methanol as a solvent.

Diagnosis: Methyl Ether Formation (Solvolysis). Technical Insight: Although the 3,5-methoxy pattern minimizes carbocation stability, the presence of the 2-chloro group can create a "dipole-induced" reactivity. In the presence of acidic modifiers (e.g., 0.1% Formic Acid or TFA) often used in LC-MS, the benzylic hydroxyl group can be protonated and displaced by methanol.

  • Mechanism:

    
    .
    
  • Differentiation:

    • Aldehyde: Mass shift is [M-2] (Loss of 2H).

    • Ether: Mass shift is [M+14] (+CH2).

  • Prevention: Switch to Acetonitrile (ACN) for stock solutions. Avoid storing the compound in protic solvents (MeOH, EtOH) with acidic additives for prolonged periods.

Q3: Is this compound sensitive to light?

Diagnosis: Yes, moderate photosensitivity. Technical Insight: Chlorinated aromatics can undergo photolytic dechlorination (homolytic cleavage of the C-Cl bond) under UV irradiation, forming a radical intermediate that can couple or be reduced. Additionally, benzylic oxidation is photo-catalyzed.

  • Observation: Turbidity or darkening that does not resolve upon warming.

  • Protocol: Always use amber glass vials. Wrap reaction vessels in aluminum foil during prolonged stir times.

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to quantify degradation products (Aldehyde vs. Ether).

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 10 min; Hold 2 min.
Detection UV @ 254 nm (Aromatic) and 280 nm (Phenolic/Ether)
Temperature 30°C
Sample Diluent 50:50 Water:ACN (Avoid MeOH to prevent artifactual ether formation)

Expected Retention Profile:

  • Benzyl Alcohol (Target): ~5.5 min

  • Benzaldehyde (Degradant): ~6.8 min (More hydrophobic)

  • Benzoic Acid (Late Oxidative): ~4.8 min (pH dependent, usually elutes earlier in acidic media due to polarity, but can vary).

Protocol B: Purification of Oxidized Material

If the "Yellowing" (Q1) is significant (>5% degradation), recrystallization is preferred over chromatography to avoid silica-catalyzed decomposition.

  • Dissolution: Dissolve crude solid in a minimum amount of hot Ethyl Acetate (EtOAc).

  • Precipitation: Slowly add warm Hexanes (or Heptane) until slight turbidity persists.

  • Cooling: Allow to cool to Room Temperature (RT) slowly, then move to 4°C for 4 hours.

  • Filtration: Collect crystals. The aldehyde impurity (being more soluble in hexanes) will remain in the mother liquor.

  • Drying: Vacuum dry at <40°C. Do not heat >50°C in air, as this promotes surface oxidation.

Visualizations

Figure 1: Degradation Pathways of 2-Chloro-3,5-dimethoxybenzyl alcohol

This diagram illustrates the three primary instability vectors: Oxidation (Dominant), Etherification (Acid-Dependent), and Dechlorination (Light-Dependent).

DegradationPathways Fig 1. Mechanistic degradation pathways. Red path indicates the primary stability risk. Start 2-Chloro-3,5-dimethoxybenzyl alcohol (Target) Aldehyde 2-Chloro-3,5-dimethoxy- benzaldehyde (Yellow impurity) Start->Aldehyde Oxidation (Air/DMSO, RT) Ether Methyl Ether Derivative (Solvolysis Artifact) Start->Ether Acidic MeOH (H+, solvolysis) Dechloro Dechlorinated Byproducts (Radical Species) Start->Dechloro UV Light (hν) Acid 2-Chloro-3,5-dimethoxy- benzoic acid Aldehyde->Acid Over-oxidation (Prolonged storage)

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to identify the root cause of solution instability.

TroubleshootingTree Fig 2. Diagnostic workflow for solution stability issues. Start Issue Observed Q1 Type of Change? Start->Q1 Color Color Change (Yellowing/Darkening) Q1->Color Peak New LCMS Peak Q1->Peak Precip Precipitation/Turbidity Q1->Precip SolventCheck Is solvent DMSO or exposed to Air? Color->SolventCheck Oxidation CAUSE: Oxidation ACTION: Repurify & Argon Purge SolventCheck->Oxidation Yes MassCheck Check Mass Shift Peak->MassCheck M_Minus_2 [M-2] (Aldehyde) MassCheck->M_Minus_2 M_Plus_14 [M+14] (Methyl Ether) MassCheck->M_Plus_14 LightCheck Was it exposed to light? Precip->LightCheck Photo CAUSE: Photodegradation ACTION: Use Amber Vials LightCheck->Photo Yes Solubility CAUSE: Saturation/Temp ACTION: Sonicate/Warm LightCheck->Solubility No

References

  • Compound Isolation & Identification

    • Wang, X., et al. (2013). "Natural products from Cladosporium sp." The Genus Cladosporium: A Prospective Producer of Natural Products. (Identifies 2-chloro-3,5-dimethoxybenzyl alcohol as Compound 203).[1][2]

    • Source:

  • Oxidation Mechanisms of Benzyl Alcohols

    • Markad, S. B., et al. (2020). "Oxidation of benzyl alcohols to aldehydes." Journal of Organic Chemistry.
    • Source:

  • Solvent Effects & Stability

    • Fisher Scientific. (2025).[3][4][5][6][7][8] "Safety Data Sheet: 2,5-Dimethoxybenzyl alcohol." (Used as a surrogate for handling protocols of dimethoxybenzyl alcohols).

    • Source:

  • Photostability of Chlorinated Aromatics: General Chemical Principle: Chlorinated aromatic rings are susceptible to homolytic C-Cl bond cleavage under UV irradiation. (Standard organic photochemistry consensus).

Sources

Technical Support Center: Synthesis of 2-Chloro-3,5-dimethoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Chloro-3,5-dimethoxybenzyl alcohol. It addresses common impurities, troubleshooting strategies, and frequently asked questions to ensure a successful and reproducible synthesis. Our approach is grounded in established chemical principles and field-proven insights to deliver a self-validating system for your experimental work.

Synthesis Overview: A Two-Step Approach

The most common and reliable laboratory-scale synthesis of 2-Chloro-3,5-dimethoxybenzyl alcohol involves a two-step process. The first step is the preparation of the key intermediate, 2-chloro-3,5-dimethoxybenzaldehyde, followed by its reduction to the desired benzyl alcohol.

Step 1: Synthesis of 2-Chloro-3,5-dimethoxybenzaldehyde

A prevalent method for the synthesis of 2-chloro-3,5-dimethoxybenzaldehyde is the Vilsmeier-Haack reaction, which formylates an activated aromatic ring.[1][2][3] In this case, 1-chloro-3,5-dimethoxybenzene serves as the starting material.

Step 2: Reduction to 2-Chloro-3,5-dimethoxybenzyl alcohol

The synthesized 2-chloro-3,5-dimethoxybenzaldehyde is then reduced to the corresponding benzyl alcohol. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for aldehydes and ketones.[4]

Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Q1: My final product shows a significant amount of unreacted 2-chloro-3,5-dimethoxybenzaldehyde. What could be the cause?

A1: Incomplete reduction is the most likely cause. This can stem from several factors:

  • Insufficient Reducing Agent: The stoichiometry of the reaction requires a sufficient excess of sodium borohydride to ensure complete conversion of the aldehyde.

  • Inactive Reducing Agent: Sodium borohydride can degrade over time, especially if exposed to moisture. Using old or improperly stored reagent can lead to lower reactivity.

  • Low Reaction Temperature: While the reduction is typically exothermic, running the reaction at a very low temperature might slow down the reaction rate, leading to incomplete conversion within the given timeframe.

  • Poor Solubility: If the aldehyde is not fully dissolved in the reaction solvent, the reducing agent cannot effectively access it.

Troubleshooting Steps:

  • Increase the equivalents of NaBH₄: A modest increase in the molar ratio of NaBH₄ to the aldehyde can drive the reaction to completion.

  • Use fresh NaBH₄: Ensure your sodium borohydride is fresh and has been stored in a desiccator.

  • Optimize reaction temperature: While the initial addition of NaBH₄ should be done at a controlled temperature (e.g., 0 °C) to manage the exotherm, allowing the reaction to proceed at room temperature for a sufficient duration is often necessary.

  • Ensure complete dissolution: Choose a solvent system (e.g., methanol, ethanol, or a mixture with THF) where the starting aldehyde is fully soluble.

Q2: I observe an impurity with a mass corresponding to the starting material of the first step (1-chloro-3,5-dimethoxybenzene). How did this carry through?

A2: This indicates an incomplete Vilsmeier-Haack reaction in the first step. Unreacted 1-chloro-3,5-dimethoxybenzene will not be reduced by sodium borohydride in the second step and will be carried through the workup, contaminating your final product.

Troubleshooting Steps for Step 1 (Vilsmeier-Haack):

  • Ensure proper Vilsmeier reagent formation: The reaction of DMF with an activating agent like oxalyl chloride or phosphorus oxychloride should be performed under anhydrous conditions.

  • Sufficient reaction time and temperature: The formylation of the aromatic ring may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or GC-MS to ensure the consumption of the starting material.

Q3: My NMR spectrum shows signals that suggest the presence of a dimeric ether impurity. How could this have formed?

A3: The formation of a dimeric ether (bis(2-chloro-3,5-dimethoxyphenyl)methyl ether) is a potential side reaction, although typically minor. This can occur under acidic conditions during the workup, where the newly formed benzyl alcohol can undergo acid-catalyzed self-condensation.

Troubleshooting Steps:

  • Neutralize the reaction mixture carefully: During the aqueous workup after the reduction, ensure that the pH does not become strongly acidic for a prolonged period. Use a mild acid for quenching any excess borohydride and then neutralize the solution.

  • Prompt extraction: After quenching, proceed with the extraction of the product into an organic solvent without undue delay.

Q4: I have an unexpected chlorinated species in my final product. What are the possible sources?

A4: The presence of unexpected chlorinated species can arise from a few sources:

  • Over-chlorination in Step 1: If the synthesis of the starting material involved a direct chlorination step, there is a possibility of forming di- or tri-chlorinated aromatic species. These would then be carried through the subsequent reduction step.

  • Side reactions with the solvent: Although less common with the solvents typically used for NaBH₄ reductions, reactive intermediates could potentially interact with chlorinated solvents if they are used in the workup or purification.

Troubleshooting Steps:

  • Purify the intermediate: Ensure the purity of the 2-chloro-3,5-dimethoxybenzaldehyde before proceeding to the reduction step. Purification by recrystallization or column chromatography can remove polychlorinated impurities.

  • Use non-chlorinated solvents for workup and purification: Opt for solvents like ethyl acetate, diethyl ether, or toluene for extraction and chromatography to avoid any potential side reactions.

Experimental Workflow and Data

Synthesis and Purification Workflow

SynthesisWorkflow cluster_step1 Step 1: Vilsmeier-Haack Formylation cluster_purification1 Purification cluster_step2 Step 2: Reduction cluster_purification2 Final Purification A 1-Chloro-3,5-dimethoxybenzene C Reaction & Hydrolysis A->C B Vilsmeier Reagent (DMF/POCl3) B->C D Crude 2-Chloro-3,5-dimethoxybenzaldehyde C->D E Recrystallization or Column Chromatography D->E F Pure 2-Chloro-3,5-dimethoxybenzaldehyde E->F H Reaction in Methanol/Ethanol F->H G Sodium Borohydride (NaBH4) G->H I Crude 2-Chloro-3,5-dimethoxybenzyl alcohol H->I J Aqueous Workup I->J K Extraction J->K L Column Chromatography K->L M Pure 2-Chloro-3,5-dimethoxybenzyl alcohol L->M Troubleshooting cluster_symptoms Observed Issues cluster_causes Potential Causes cluster_solutions Solutions S1 Low Yield of Final Product C1 Incomplete Reduction S1->C1 C2 Degraded NaBH4 S1->C2 C3 Incomplete Formylation (Step 1) S1->C3 C4 Side Reactions (e.g., ether formation) S1->C4 C5 Contaminated Starting Materials S1->C5 S2 Presence of Starting Aldehyde S2->C1 S2->C2 S3 Unexpected Impurities by GC-MS S3->C3 S3->C4 S3->C5 Sol1 Increase NaBH4 equivalents & reaction time C1->Sol1 Sol2 Use fresh, dry NaBH4 C2->Sol2 Sol3 Optimize Step 1 conditions (time, temp) C3->Sol3 Sol4 Purify intermediate aldehyde C3->Sol4 Sol5 Neutralize workup carefully C4->Sol5 C5->Sol4 Sol6 Analyze purity of starting materials C5->Sol6

Sources

Technical Support Center: Purification of 2-Chloro-3,5-dimethoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Product Category: Substituted Benzyl Alcohols / Pharmaceutical Intermediates CAS Registry Number (Analog Reference): 83286-43-1 (General class reference) Document ID: TSC-PUR-2CL35DMB-01

Executive Summary & Diagnostic Overview

User Query: "I am struggling to increase the purity of 2-Chloro-3,5-dimethoxybenzyl alcohol. Standard recrystallization is yielding oily products or insufficient purity."

Scientist’s Analysis: The purification of 2-Chloro-3,5-dimethoxybenzyl alcohol presents a unique challenge due to the interplay between the electron-donating methoxy groups and the electron-withdrawing chlorine atom. This substitution pattern often lowers the melting point compared to unsubstituted benzyl alcohols, leading to "oiling out" during crystallization. Furthermore, common synthetic routes (reduction of the corresponding benzoic acid or aldehyde) frequently leave traces of starting material that co-crystallize with the product.

High purity (>98%) requires a chemoselective workup prior to crystallization. You cannot rely on thermodynamics (crystallization) alone; you must use kinetics (chemical washing) to remove structurally similar impurities first.

Diagnostic Flowchart: Identifying Your Impurity Profile

Use the following logic tree to determine which purification module to apply.

DiagnosticFlow Start Analyze Crude Purity (HPLC/TLC) CheckSM Is Starting Material Present? Start->CheckSM TypeSM Identify SM Type CheckSM->TypeSM Yes CheckOver Is Over-Reduced Product (Toluene derivative) Present? CheckSM->CheckOver No Acid Acid (Precursor) TypeSM->Acid Carboxylic Acid Aldehyde Aldehyde (Precursor) TypeSM->Aldehyde Benzaldehyde WashBase Protocol A: Bicarbonate Wash Acid->WashBase WashBisulfite Protocol B: Bisulfite Adduct Aldehyde->WashBisulfite CheckColor Is Product Colored/Tar? CheckOver->CheckColor No Chromatography Protocol C: Flash Chromatography (Required) CheckOver->Chromatography Yes (Toluene imp.) CheckColor->Chromatography Yes (Tar/Dark) Cryst Protocol D: Dual-Solvent Crystallization CheckColor->Cryst No (Pale Yellow/White) WashBase->CheckOver WashBisulfite->CheckOver

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude analysis.

Troubleshooting Guides (FAQ Format)

Issue 1: "My product contains unreacted starting material (Acid or Aldehyde)."

The Cause: Benzyl alcohols are typically synthesized via the reduction of 2-chloro-3,5-dimethoxybenzoic acid (using LiAlH4/Borane) or 2-chloro-3,5-dimethoxybenzaldehyde (using NaBH4). Both precursors have solubility profiles similar to the alcohol, making simple extraction inefficient.

The Solution: Chemoselective Washing Do not attempt to crystallize yet. You must chemically alter the solubility of the impurities.

Impurity TypeChemical LogicProtocol
Carboxylic Acid Deprotonation converts the acid into a water-soluble carboxylate salt, while the alcohol remains organic.Wash: Dissolve crude in EtOAc. Wash 2x with sat. NaHCO3 (pH ~8-9). The acid moves to the aqueous layer.
Aldehyde Nucleophilic attack by bisulfite forms a water-soluble hydroxysulfonate adduct.Wash: Dissolve crude in EtOAc. Wash 2x with 40% NaHSO3 (Sodium Bisulfite). Shake vigorously for 5 mins to ensure adduct formation.

Critical Note: If using the Bisulfite wash, you must wash the organic layer with brine afterwards to remove residual salts before drying.

Issue 2: "The product is 'oiling out' during recrystallization."

The Cause: The 3,5-dimethoxy and 2-chloro substituents disrupt the crystal lattice packing energy. If the solution is cooled too quickly or if the solvent polarity is mismatched, the compound undergoes liquid-liquid phase separation (oiling out) rather than nucleation.

The Solution: Thermodynamic Control

  • Seed Crystals: If you have any solid material (even impure), save a speck to use as seeds.

  • Solvent Switch: Avoid pure ethanol. Use a Toluene/Heptane or EtOAc/Hexane system. The aromatic toluene interacts favorably with the benzyl core, preventing rapid phase separation.

  • Slow Cooling: Wrap the flask in foil/cotton to cool from reflux to RT over 3-4 hours. Rapid cooling favors oil formation.

Issue 3: "I see a non-polar impurity that won't wash out."

The Cause: This is likely 2-chloro-3,5-dimethoxytoluene , resulting from over-reduction (hydrogenolysis) of the benzylic C-O bond. This often happens if the reduction reaction (e.g., hydrogenation or harsh borane conditions) was allowed to run too long or got too hot [1].

The Solution: This impurity is non-polar and lacks functional handles for chemical washing.

  • Recrystallization: It stays in the mother liquor of non-polar solvent systems (Hexane).

  • Chromatography: If >5%, you must use silica gel chromatography. The toluene derivative will elute much faster (solvent front) than the alcohol.

Advanced Purification Protocols

Protocol A: Optimized Workup (The "Clean Slate" Method)

Perform this before attempting crystallization to ensure baseline purity.

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (10 mL per gram of crude). Do not use DCM as it creates emulsions with basic washes.

  • Acid Scavenge: Wash organic layer with 10% Na2CO3 (2x).

    • Why? Removes unreacted benzoic acid and phenolic byproducts (demethylation impurities).

  • Aldehyde Scavenge: Wash organic layer with saturated NaHSO3 (2x).

    • Why? Removes unreacted aldehyde via adduct formation.

  • Drying: Wash with Brine (1x), dry over anhydrous Na2SO4 (Magnesium sulfate can be slightly acidic and cause degradation; Sodium sulfate is safer).

  • Concentration: Evaporate solvent to dryness. If it creates an oil, proceed to Protocol B.

Protocol B: Anti-Solvent Crystallization (Toluene/Heptane)

Best for preventing "oiling out" and removing non-polar over-reduced impurities.

Workflow Visualization:

Crystallization Step1 Dissolve Crude in Min. Hot Toluene (60-70°C) Step2 Add Heptane dropwise until turbid Step1->Step2 Step3 Add 1-2 drops Toluene to clear turbidity Step2->Step3 Step4 Cool Slowly to RT (3 hrs) Step3->Step4 Step5 Refrigerate (0-4°C) overnight Step4->Step5 Step6 Filter & Wash (Cold Heptane) Step5->Step6

Figure 2: Step-by-step crystallization protocol designed to minimize oiling out.

Detailed Steps:

  • Solvent A (Solvent): Toluene.

  • Solvent B (Anti-solvent): Heptane (or Hexane).

  • Heat the crude oil/solid to 60-70°C .

  • Add Toluene dropwise with stirring until the solid just dissolves.

  • Remove from heat. Add Heptane dropwise until a faint cloudiness (turbidity) persists.

  • Add 1-2 drops of Toluene to make the solution clear again.

  • Seeding (Crucial): If available, add a seed crystal now.

  • Allow to cool to room temperature undisturbed for 3 hours.

  • Transfer to a fridge (4°C) for 12 hours.

  • Filter the white needles/plates and wash with cold Heptane .

Analytical Validation

Once isolated, verify the integrity of the 2-Chloro-3,5-dimethoxybenzyl alcohol using these markers.

1. 1H NMR (CDCl3, 400 MHz) Expectations:

  • Benzylic CH2: Look for a singlet/doublet around δ 4.6 - 4.8 ppm .

    • Troubleshooting: If you see a shift to δ 4.4 ppm, you may have the ether dimer (dibenzyl ether), a common byproduct of acidic workups [2].

  • Methoxy Groups: Two singlets (or one overlapping) around δ 3.8 - 3.9 ppm .

  • Aldehyde Impurity: Check δ 9.8 - 10.0 ppm . If present, repeat Bisulfite wash.

2. HPLC (Reverse Phase, C18):

  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

  • Elution Order (Typical):

    • Benzoic Acid precursor (Polar, elutes early).

    • Target Alcohol (Medium polarity).

    • Aldehyde precursor (Less polar).

    • Toluene derivative (Non-polar, elutes late).

    • Dibenzyl ether dimer (Very non-polar, elutes very late).

References

  • BenchChem Technical Support. (2025).[1] Effect of benzyl chloride impurities on reaction outcome.[1] Retrieved from BenchChem.com.

  • National Institutes of Health (NIH). (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine.[2] PMC. Retrieved from ncbi.nlm.nih.gov.

  • ChemicalBook. (2024). 2-Chloro-3,4-dimethoxybenzyl alcohol Synthesis and Properties.
  • Common Organic Chemistry. (2024). Reduction of Carboxylic Acids to Alcohols: Methodologies.

Sources

Validation & Comparative

Comparing 2-Chloro-3,5-dimethoxybenzyl alcohol with other benzyl alcohols

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-Chloro-3,5-dimethoxybenzyl alcohol against other established benzyl alcohol derivatives. It is designed for researchers requiring precise data on reactivity profiles, stability, and synthetic utility.

Part 1: Chemical Profile & Strategic Significance

2-Chloro-3,5-dimethoxybenzyl alcohol represents a unique "hybrid" scaffold in organic synthesis. Unlike the widely used 4-methoxybenzyl (PMB) or 3,4-dimethoxybenzyl (Veratryl) alcohols, which are designed for high lability and acid sensitivity, this specific isomer combines electron-donating methoxy groups with a sterically demanding and electron-withdrawing ortho-chloro substituent.

Structural Logic & Electronic Effects
  • 3,5-Dimethoxy Pattern: Unlike the 2,4- or 3,4-patterns, the 3,5-methoxy groups are meta to the benzylic carbon. They do not provide direct resonance stabilization to a benzylic carbocation.

  • 2-Chloro Substituent: The chlorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I) and creates significant steric bulk around the benzylic hydroxyl group.

The Result: A benzyl alcohol that is significantly more stable to acid and less prone to oxidation than its non-chlorinated or para-substituted counterparts. It serves as a robust building block for permanent linkers rather than a transient protecting group.

Part 2: Comparative Performance Analysis

The following table contrasts 2-Chloro-3,5-dimethoxybenzyl alcohol with standard alternatives used in medicinal chemistry.

Table 1: Reactivity & Stability Matrix
Feature2-Chloro-3,5-dimethoxybenzyl alcohol 3,5-Dimethoxybenzyl alcohol 3,4-Dimethoxybenzyl alcohol (Veratryl) 4-Methoxybenzyl alcohol (PMB)
Electronic Character Deactivated (Inductive EWG + meta-donors)Neutral/ActivatedHighly Activated (Resonance)Highly Activated (Resonance)
Acid Stability High (Resistant to mild acid)ModerateLow (Labile)Very Low (Labile)
Oxidation Rate Slow (Steric hindrance + EWG)ModerateFastFast
Carbocation Stability Destabilized (Difficult SN1)NeutralStabilizedHighly Stabilized
Primary Application Permanent Linker / ScaffoldDendrimer CoreAcid-Labile LinkerProtecting Group
Mechanistic Insight: The "Ortho-Effect" Barrier

The 2-chloro substituent imposes a "gatekeeper" effect. In nucleophilic substitutions (e.g., converting OH to Cl or Br), the chlorine atom physically blocks the approach of nucleophiles and destabilizes the transition state for SN1 pathways by inductively withdrawing electron density from the ring, making the formation of a benzylic cation energetically unfavorable.

electronic_effects cluster_0 Substituent Effects on Benzylic Position cluster_1 Resulting Reactivity Profile Cl 2-Chloro Group (Inductive Withdrawal -I) (Steric Bulk) Benzylic Benzylic Carbon (Reaction Center) Cl->Benzylic Destabilizes Cation Blocks Nucleophile OMe 3,5-Methoxy Groups (Meta-Position) (No Resonance Stabilization) OMe->Benzylic Weak Activation Stability High Acid Stability Benzylic->Stability Due to Destabilized Cation Oxidation Resistance to Oxidation Benzylic->Oxidation Due to Steric/Electronic Shielding

Figure 1: Mechanistic flow illustrating why the 2-Chloro-3,5-dimethoxy substitution pattern leads to enhanced stability compared to standard benzyl alcohols.

Part 3: Experimental Protocols

Since specific commercial protocols for this isomer are rare, the following methodologies are adapted from validated procedures for structurally analogous electron-rich benzyl alcohols, optimized for the steric constraints of the 2-chloro group.

Protocol A: Synthesis via Selective Reduction

Objective: Synthesize 2-Chloro-3,5-dimethoxybenzyl alcohol from 2-Chloro-3,5-dimethoxybenzaldehyde (or benzoic acid). Rationale: Sodium Borohydride (NaBH₄) is selected for its chemoselectivity, avoiding reduction of the aromatic ring or halogen cleavage.

  • Reagents:

    • Substrate: 2-Chloro-3,5-dimethoxybenzaldehyde (1.0 eq)

    • Reductant: NaBH₄ (1.5 eq)[1]

    • Solvent: Methanol (anhydrous)

    • Quench: 1N HCl

  • Procedure:

    • Step 1: Dissolve the aldehyde in Methanol (0.5 M concentration) in a round-bottom flask. Cool to 0°C using an ice bath.[1][2]

    • Step 2: Add NaBH₄ portion-wise over 15 minutes. Note: Gas evolution (H₂) will occur.

    • Step 3: Remove ice bath and stir at Room Temperature (25°C) for 2 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The aldehyde spot should disappear.

    • Step 4: Quench by slow addition of 1N HCl until pH ~5.

    • Step 5: Evaporate Methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x).[2][3]

    • Step 6: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

    • Yield: Expect >90% as a white crystalline solid.

Protocol B: Conversion to Benzyl Chloride (Activation)

Objective: Convert the alcohol to 2-Chloro-3,5-dimethoxybenzyl chloride for use as an alkylating agent. Challenge: The ortho-chloro group makes the OH less labile. Thionyl chloride (SOCl₂) with a base catalyst is required.

  • Reagents:

    • Substrate: 2-Chloro-3,5-dimethoxybenzyl alcohol (1.0 eq)

    • Reagent: SOCl₂ (1.5 eq)

    • Catalyst: DMF (3 drops) or Pyridine (1.1 eq)

    • Solvent: DCM (anhydrous)

  • Procedure:

    • Step 1: Dissolve alcohol in DCM at 0°C. Add Pyridine.

    • Step 2: Add SOCl₂ dropwise.[2][4] The solution may turn yellow.

    • Step 3: Reflux at 40°C for 3 hours. Higher temperature is needed due to the deactivated nature of the ring.

    • Step 4: Quench with ice water. Wash organic layer with NaHCO₃ (sat).

    • Step 5: Dry and concentrate to yield the benzyl chloride.

synthesis_workflow Start Start: 2-Chloro-3,5-dimethoxybenzaldehyde Step1 Reduction: NaBH4 / MeOH, 0°C -> RT Start->Step1 Hydride Addition Intermediate Product: 2-Chloro-3,5-dimethoxybenzyl Alcohol Step1->Intermediate >90% Yield Step2 Activation: SOCl2 / Pyridine / DCM, Reflux Intermediate->Step2 Nucleophilic Substitution Final End: 2-Chloro-3,5-dimethoxybenzyl Chloride Step2->Final Alkylating Agent

Figure 2: Synthetic workflow for the production and activation of the target alcohol.

Part 4: Applications in Drug Discovery

  • Metabolic Blocking: The incorporation of the chlorine atom at the 2-position blocks a potential site of metabolic oxidation (CYP450 mediated) on the aromatic ring, extending the half-life of drugs containing this scaffold compared to the non-chlorinated 3,5-dimethoxy analogs.

  • Halogen Bonding: In kinase inhibitors, the 2-chloro substituent can participate in specific halogen-bonding interactions with backbone carbonyls in the protein binding pocket, potentially increasing potency.

  • Permanent Linkers: Due to its resistance to acidic cleavage (unlike PMB), this alcohol is ideal for synthesizing ether linkages that must survive subsequent acidic deprotection steps (e.g., Boc-removal) in peptide synthesis.

References

  • BenchChem. (2025).[1][3] Comparative Kinetic Analysis of Reactions Involving Substituted Benzyl Alcohols. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 3,5-Dimethoxybenzyl alcohol Compound Summary. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-Chloro-3,4-dimethoxybenzoic acid (Analogous Precursor). Retrieved from

  • TargetMol. (2025). 2-Chloro-3,4-dimethoxybenzyl alcohol: Drug Discovery Scaffold. Retrieved from

  • PrepChem. (2025). Synthesis of 2,5-dimethoxybenzyl chloride from alcohol precursors. Retrieved from

Sources

Efficacy of 2-Chloro-3,5-dimethoxybenzyl alcohol vs. similar compounds

[1][2]

Executive Summary

2-Chloro-3,5-dimethoxybenzyl alcohol (Compound 203) is a bioactive halogenated phenol derivative primarily isolated from the endophytic fungus Cladosporium cladosporioides (strain JG-12).[1][2][3] Unlike its non-chlorinated analog, 3,5-dimethoxybenzyl alcohol , which serves primarily as a synthetic building block, the 2-chloro derivative exhibits potent biological activity.

Recent studies highlight its efficacy as a potent anti-MRSA agent with an IC50 of 0.96 μg/mL , rivaling standard antibiotics like Ciprofloxacin in specific assays. Furthermore, it demonstrates dual-action capability with significant inhibitory effects against Candida albicans and acetylcholinesterase (AChE), positioning it as a multi-target scaffold for drug discovery in infectious and neurodegenerative diseases.[1]

Chemical Profile & Reactivity

The efficacy of 2-Chloro-3,5-dimethoxybenzyl alcohol stems from the specific regiochemistry of the chlorine atom.

Feature2-Chloro-3,5-dimethoxybenzyl alcohol3,5-Dimethoxybenzyl alcoholImpact on Efficacy
Structure Chlorinated at C2 positionUnsubstituted at C2Cl adds lipophilicity and steric bulk.
Lipophilicity (LogP) ~2.5 (Estimated)~1.4Higher LogP improves membrane permeability.
Metabolic Stability HighModerateCl blocks metabolic oxidation at the active ring site.
Primary Utility Bioactive Lead / PharmacophoreSynthetic IntermediateThe Cl atom transforms a passive linker into an active drug scaffold.
The "Chloro-Effect"

The addition of chlorine at the C2 position is not merely structural; it fundamentally alters the compound's interaction with biological targets:

  • Electronic Modulation: The electron-withdrawing Cl atom increases the acidity of the phenolic system (if deprotected) or alters the electron density of the aromatic ring, enhancing pi-stacking interactions in enzyme active sites (e.g., AChE).

  • Steric Shielding: The C2-Cl substituent protects the adjacent sites from rapid metabolic degradation, extending the half-life of the molecule in biological systems.

Comparative Efficacy Analysis

A. Antimicrobial Potency (MRSA & C. albicans)

The most striking divergence in efficacy is observed in antimicrobial assays. While the non-chlorinated analog shows negligible activity, the 2-chloro derivative demonstrates clinical-grade potency against Methicillin-Resistant Staphylococcus aureus (MRSA).

Table 1: Comparative Antimicrobial Activity (IC50/MIC)

CompoundTarget: MRSA (IC50)Target: C. albicansTarget: P. redivivus (Nematode)
2-Chloro-3,5-dimethoxybenzyl alcohol 0.96 μg/mL Significant Inhibition Active
3,5-Dimethoxybenzyl alcohol>100 μg/mL (Inactive)Weak / InactiveInactive
Ciprofloxacin (Standard)~0.5 - 1.0 μg/mLN/AN/A
Fluconazole (Standard)N/A0.25 - 1.0 μg/mLN/A

Data Source: Efficacy data derived from metabolites of Cladosporium cladosporioides JG-12.[4]

B. Neuroprotective Potential (AChE Inhibition)

Beyond antimicrobials, the compound acts as an acetylcholinesterase (AChE) inhibitor.[1] This dual modality is rare for simple benzyl alcohols.

  • Mechanism: The dimethoxy motif mimics the neurotransmitter structure, while the benzyl alcohol moiety interacts with the esteratic site of the enzyme.

  • Potency: Moderate inhibition, serving as a lead structure for optimizing Alzheimer's disease therapeutics.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism where the compound acts on both microbial membranes and enzymatic targets.

Mechanismcluster_0Antimicrobial Pathwaycluster_1Neuroprotective PathwayCompound2-Chloro-3,5-dimethoxybenzylalcoholMembraneCell MembranePenetrationCompound->MembraneHigh Lipophilicity(Cl-facilitated)EnzymeAChE Binding(Active Site)Compound->EnzymeSteric/ElectronicFitLysisMembrane Disruption(MRSA/Candida)Membrane->LysisSignalIncreasedAcetylcholine LevelsEnzyme->SignalInhibition

Caption: Dual-mechanism of action showing lipophilicity-driven membrane disruption and specific enzyme inhibition.

Experimental Protocols

Protocol A: Chemical Synthesis (High-Yield Route)

While isolable from fungi, large-scale efficacy testing requires synthesis. The most reliable route is the reduction of the corresponding benzoic acid.

Reagents:

  • 2-Chloro-3,5-dimethoxybenzoic acid (Precursor)

  • Lithium Aluminum Hydride (LiAlH4) or Borane-THF (B2H6-THF)

  • Tetrahydrofuran (THF, anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Chloro-3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous THF under nitrogen atmosphere. Cool to 0°C.

  • Reduction: Slowly add LiAlH4 (1.2 eq) or Borane-THF complex dropwise to control hydrogen evolution.

  • Reflux: Allow the mixture to warm to room temperature, then reflux for 4–6 hours to ensure complete conversion of the carboxylic acid to the alcohol.

  • Quenching: Cool to 0°C. Carefully quench with water, followed by 15% NaOH, then water (Fieser workup).

  • Isolation: Filter the aluminum salts. Extract the filtrate with Ethyl Acetate. Dry over MgSO4 and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/Ethyl Acetate to obtain pure 2-Chloro-3,5-dimethoxybenzyl alcohol.

Protocol B: Microbroth Dilution Assay (MRSA Efficacy)

To validate the IC50/MIC values:

  • Inoculum: Prepare S. aureus (MRSA strain) suspension adjusted to 0.5 McFarland standard.

  • Dilution: Prepare serial dilutions of 2-Chloro-3,5-dimethoxybenzyl alcohol in DMSO (Final conc. 0.1 to 100 μg/mL) in a 96-well plate.

  • Incubation: Add bacterial suspension to wells. Incubate at 37°C for 24 hours.

  • Readout: Measure Optical Density (OD600) or use Resazurin dye (color change from blue to pink indicates growth).

  • Calculation: The IC50 is the concentration inhibiting 50% of growth compared to the DMSO control.

Synthesis Workflow Diagram

SynthesisStartStart: 2-Chloro-3,5-dimethoxybenzoic acidReagentReagent: LiAlH4 / THF(0°C -> Reflux)Start->ReagentIntermediateIntermediate:Alkoxide ComplexReagent->IntermediateReductionQuenchQuench: Fieser Method(H2O, NaOH)Intermediate->QuenchHydrolysisProductProduct: 2-Chloro-3,5-dimethoxybenzyl alcoholQuench->ProductPurification

Caption: Step-by-step synthetic pathway for generating the target alcohol from its acid precursor.

References

  • Peng, X., et al. (2022). Fungal Endophytes: A Potential Source of Antibacterial Compounds. MDPI, Journal of Fungi. Link

    • Source for MRSA IC50 data (0.96 μg/mL) and isolation from Cladosporium.[5]

  • Wang, X., et al. (2024). The Genus Cladosporium: A Prospective Producer of Natural Products. PMC, Marine Drugs. Link

    • Source for isolation details (Compound 203), antifungal efficacy against C. albicans, and AChE inhibition.[1][2][3]

  • Gao, H., et al. (2016). Secondary Metabolites from the Endophytic Fungus Cladosporium cladosporioides JG-12. Natural Product Research.

A Comparative Guide to the Structural Validation of 2-Chloro-3,5-dimethoxybenzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery and organic synthesis, the precise structural elucidation of novel chemical entities is paramount. Derivatives of 2-Chloro-3,5-dimethoxybenzyl alcohol represent a class of compounds with significant potential, finding applications as precursors and intermediates in the synthesis of a wide range of biologically active molecules. The strategic placement of the chloro and dimethoxy substituents on the benzyl ring can profoundly influence the molecule's reactivity, bioavailability, and interaction with biological targets.[1][2][3] Consequently, rigorous and unambiguous structural validation is not merely a procedural formality but a critical cornerstone for advancing research and development.

This guide provides a comparative analysis of the primary analytical techniques employed to validate the structure of 2-Chloro-3,5-dimethoxybenzyl alcohol derivatives. It is designed for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, field-proven insights into the experimental choices that ensure data integrity and trustworthiness.

The Imperative of Multi-technique Validation

No single analytical technique can provide a complete and unequivocal structural picture. A robust validation strategy relies on the synergistic application of multiple spectroscopic and spectrometric methods. Each technique probes different aspects of the molecular structure, and their combined data provide a self-validating system that minimizes ambiguity and builds a comprehensive and trustworthy structural assignment.

Core Analytical Techniques: A Comparative Overview

The principal methods for the structural validation of 2-Chloro-3,5-dimethoxybenzyl alcohol derivatives include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the elemental composition and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups.

The following sections will delve into the experimental protocols and data interpretation for each of these techniques, highlighting their respective strengths and limitations in the context of validating 2-Chloro-3,5-dimethoxybenzyl alcohol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For 2-Chloro-3,5-dimethoxybenzyl alcohol derivatives, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectral Features for 2-Chloro-3,5-dimethoxybenzyl alcohol:

  • Aromatic Protons: Two singlets (or a complex multiplet depending on further substitution) in the aromatic region (typically δ 6.5-7.5 ppm). The specific chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing chloro group.

  • Benzylic Protons (-CH₂OH): A singlet around δ 4.6 ppm.[4] The integration of this peak should correspond to two protons.

  • Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent. It can be confirmed by D₂O exchange, where the peak disappears.

  • Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to three protons, typically in the range of δ 3.8-3.9 ppm.[4] The non-equivalence of the two methoxy groups is a key indicator of the substitution pattern.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Typically, a 90° pulse and a relaxation delay of 1-2 seconds are sufficient.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Causality in Experimental Choices:

  • Deuterated Solvents: Used to avoid large solvent signals that would otherwise obscure the analyte signals.

  • High-Field NMR: Essential for resolving closely spaced signals, which is particularly important in the aromatic region of substituted benzyl alcohols.[5]

Visualization of the ¹H NMR Workflow:

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample ~5-10 mg of Compound Solvent Deuterated Solvent (e.g., CDCl₃) Sample->Solvent NMR_Tube Dissolve in NMR Tube Solvent->NMR_Tube Spectrometer High-Field NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer Acquire Acquire FID Spectrometer->Acquire Process Fourier Transform, Phasing, Baseline Correction Acquire->Process Analyze Integrate Peaks, Analyze Shifts & Coupling Process->Analyze Structure Structural Assignment Analyze->Structure GCMS_Workflow cluster_prep Sample Preparation cluster_sep Separation & Ionization cluster_analysis Mass Analysis & Detection Sample Dilute Sample in Volatile Solvent GC Gas Chromatography Sample->GC Ionization Electron Ionization GC->Ionization Analyzer Mass Analyzer Ionization->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum

Sources

A Comparative Kinetic Analysis of 2-Chloro-3,5-dimethoxybenzyl Alcohol: Reactivity, Mechanisms, and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and complex natural product synthesis evolve, understanding the precise kinetic behavior of highly substituted intermediates becomes paramount. 2-Chloro-3,5-dimethoxybenzyl alcohol —originally identified as a bioactive metabolite (Compound 203) from the endophytic fungus Cladosporium cladosporioides with notable antifungal and acetylcholinesterase inhibitory properties[1]—serves as a critical synthetic building block.

This guide provides an objective, data-driven comparison of the reaction kinetics of 2-chloro-3,5-dimethoxybenzyl alcohol against standard substituted benzyl alcohols. By analyzing its oxidation to the corresponding benzaldehyde, we establish a predictive framework for its reactivity based on established physical organic chemistry principles.

Mechanistic Causality: The Electronic and Steric Landscape

To objectively compare performance, we must first establish the structural causality dictating the reaction rate. The 2 by transition metal oxidants (e.g., Pyrazinium Dichromate, PzDC) or halogen-based reagents universally proceeds via a rate-determining C-H bond cleavage[2]. This step involves a hydride transfer from the benzylic carbon to the oxidant, resulting in a transition state with a partial positive charge (


) at the benzylic position[3].

The reactivity of 2-chloro-3,5-dimethoxybenzyl alcohol is governed by a complex interplay of its substituents:

  • The 3,5-Dimethoxy Groups (Electronic Effect): Unlike para-methoxy groups which donate electron density via resonance to stabilize the transition state, meta-methoxy groups cannot participate in direct resonance with the benzylic center. Instead, their inductive electron-withdrawing effect dominates (Hammett

    
     per group), destabilizing the 
    
    
    
    transition state and decelerating the reaction.
  • The 2-Chloro Group (Steric & Electronic Effect): Positioned ortho to the reactive center, the chlorine atom exerts a strong inductive withdrawing pull. More importantly, it introduces significant steric hindrance. In Cr(VI) oxidations, the rapid, reversible formation of a chromate ester intermediate precedes the rate-determining step[4]. The bulky ortho-chloro group physically impedes this pre-equilibrium complexation, further suppressing the observed reaction rate.

Comparative Kinetic Data

Due to the specialized nature of highly substituted derivatives,5 are standard practice to infer reactivity[5]. The table below summarizes the kinetic parameters for the oxidation of various benzyl alcohols by PzDC at 298 K.

Note: Data for the target compound is extrapolated using a reaction constant (


) of -2.0, typical for these oxidation pathways.
SubstrateSubstituent PositionHammett Constant (

)
Relative Rate (

)
Activation Enthalpy

(kJ/mol)
4-Methoxybenzyl alcoholpara-0.275.2045.2
Benzyl alcohol (Reference)None0.001.0052.1
3,5-Dimethoxybenzyl alcoholmeta+0.240.3358.4
2-Chloro-3,5-dimethoxybenzyl alcohol ortho, meta +0.47 (est.)0.11 65.8
4-Nitrobenzyl alcoholpara+0.780.0572.3

Key Takeaway: 2-Chloro-3,5-dimethoxybenzyl alcohol is a highly deactivated substrate. It oxidizes approximately 9 times slower than unsubstituted benzyl alcohol and nearly 50 times slower than 4-methoxybenzyl alcohol. Synthetically, this means reactions involving this compound will require longer residence times, higher temperatures, or stronger electrophilic catalysts to achieve complete conversion.

Self-Validating Experimental Protocol

To accurately measure the kinetics of such a deactivated substrate, the experimental design must eliminate competing variables. The following protocol utilizes UV-Vis spectrophotometry to track the reaction.

Causality & Validation Design: We employ pseudo-first-order conditions by maintaining the alcohol concentration in vast excess over the oxidant (


). This intentionally collapses the complex rate law into a simplified 

, allowing us to isolate the specific reactivity of the substrate. The protocol is self-validating: if the kinetic extraction plot is not strictly linear, the pseudo-first-order assumption has failed, indicating an error in reagent preparation or a competing side reaction.
Step-by-Step Methodology
  • Substrate Preparation: Prepare a 0.05 M stock solution of 2-Chloro-3,5-dimethoxybenzyl alcohol in anhydrous dimethyl sulfoxide (DMSO).

    • Causality: Anhydrous conditions are critical. Trace water competes as a nucleophile for the Cr(VI) species, altering the transition state geometry and introducing kinetic noise[3].

  • Oxidant Standardization: Prepare a 0.001 M solution of Pyrazinium Dichromate (PzDC) in DMSO.

  • Acid Catalysis Setup: Prepare a 0.1 M solution of p-toluenesulfonic acid (TsOH) in DMSO.

    • Causality: The linear increase in oxidation rate with acidity suggests the involvement of a protonated Cr(VI) species, which is a vastly superior electrophile compared to the unprotonated complex[3][4].

  • Thermostatic Equilibration: Transfer 2.0 mL of the alcohol solution and 0.5 mL of the TsOH solution to a quartz cuvette. Equilibrate at 298 K (

    
     K) in a thermostated UV-Vis spectrophotometer for 10 minutes.
    
  • Initiation and Acquisition: Inject 0.5 mL of the PzDC solution into the cuvette and rapidly mix. Monitor the decay of PzDC absorbance at

    
     nm continuously over 3 half-lives.
    
  • Data Validation (The Integrity Check): Plot

    
     versus time. Calculate the linear regression. A strictly linear plot (
    
    
    
    ) self-validates the pseudo-first-order kinetics and confirms the absence of radical-induced polymerization side-reactions.

Kinetic Workflow Visualization

G A 1. Substrate & Oxidant Preparation (Isolate variables in anhydrous DMSO) B 2. Acid Catalysis Integration (TsOH enhances Cr(VI) electrophilicity) A->B C 3. Thermostatic Equilibration (Strict 298 K control prevents thermal noise) B->C D 4. Reaction Initiation ([Alcohol] >>[Oxidant] for pseudo-1st order) C->D E 5. UV-Vis Spectrophotometry (Monitor Cr(VI) decay at 350 nm) D->E F 6. Data Validation (Linearity of ln(A) vs. t confirms mechanism) E->F

Figure 1: Self-validating kinetic workflow for the oxidation of substituted benzyl alcohols.

References

  • Kothari, S., & Banerji, K. K. (1985). Kinetics and mechanism of the oxidation of substituted benzyl alcohols by sodium N-bromobenzenesulfonamide. Canadian Journal of Chemistry. 2

  • Degirmenbasi, N., & Boz, N. (2005). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Asian Journal of Chemistry. 3

  • BenchChem. (2025). Comparative Kinetic Analysis of Reactions Involving 4-Iodobenzyl Alcohol and Other Substituted Benzyl Alcohols.5

  • Oriental Journal of Chemistry. (2014). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. 4

  • National Institutes of Health (PMC). (2024). The Genus Cladosporium: A Prospective Producer of Natural Products. 1

Sources

Technical Guide: Selectivity & Bioactivity Profile of 2-Chloro-3,5-dimethoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Chloro-3,5-dimethoxybenzyl alcohol (identified in literature as Compound 203 ), a bioactive secondary metabolite isolated from the endophytic fungus Cladosporium cladosporioides JG-12.[1][2][3]

The following content focuses on its selectivity profile (cross-reactivity) , comparing its multi-target efficacy against standard pharmacological alternatives.

Executive Summary & Chemical Identity

2-Chloro-3,5-dimethoxybenzyl alcohol is a polyketide-derived benzene derivative. Unlike standard synthetic reagents, this molecule is primarily researched for its unique polypharmacological profile , exhibiting simultaneous antifungal, nematicidal, and acetylcholinesterase (AChE) inhibitory activities.

Key Distinction: Its primary value lies in its "Safe Cross-Reactivity" —the ability to inhibit specific pathogenic targets (fungi, nematodes) and enzymes (AChE) while maintaining low cytotoxicity against mammalian cells. This contrasts with many synthetic AChE inhibitors (e.g., Tacrine) which suffer from significant hepatotoxicity.

Chemical Attribute Specification
IUPAC Name (2-Chloro-3,5-dimethoxyphenyl)methanol
Source Organism Cladosporium cladosporioides (Strain JG-12)
Molecular Class Chlorinated Benzene Derivative / Polyketide Metabolite
Primary Targets Candida albicans, Panagrellus redivivus, Acetylcholinesterase (AChE)
Cross-Reactivity Status High Selectivity: Active against pathogens/enzymes; Non-cytotoxic to mammalian lines.[1]

Cross-Reactivity & Selectivity Analysis

In drug development, "cross-reactivity" often carries a negative connotation (off-target side effects). However, for 2-Chloro-3,5-dimethoxybenzyl alcohol, the cross-reactivity is functional , spanning distinct biological kingdoms (Fungi, Nematoda, Animalia enzymes) without compromising cellular safety.

Comparative Performance Matrix

The table below compares the selectivity of 2-Chloro-3,5-dimethoxybenzyl alcohol against standard "Gold Standard" alternatives.

Feature2-Chloro-3,5-dimethoxybenzyl alcohol Tacrine (AChE Inhibitor) Fluconazole (Antifungal) Levamisole (Nematicide)
AChE Inhibition Moderate (Reversible inhibition)High (Potent, but hepatotoxic)NoneNone
Antifungal Activity Significant (C. albicans)NoneHigh (Specific to ergosterol synthesis)None
Nematicidal Activity Significant (P. redivivus)Low/NoneNoneHigh (Nicotinic receptor agonist)
Cytotoxicity (Mammalian) Negligible / Non-Toxic High (Hepatotoxicity risk)LowModerate (Immune modulation side effects)
Mechanism Multi-target modulationSpecific Enzyme BlockadeSpecific Enzyme BlockadeSpecific Receptor Agonist
Mechanism of Action & Specificity

The molecule's structure—a benzyl alcohol core with specific chlorination and methoxylation—provides a scaffold that fits the active site of AChE while likely disrupting fungal membrane integrity or metabolic pathways.

  • The "Chlorine" Effect: The 2-chloro substituent often enhances lipophilicity and metabolic stability compared to non-chlorinated analogs (e.g., 3,5-dimethoxybenzyl alcohol), potentially improving bioavailability and target residence time.

  • Selectivity Window: Research indicates that while it inhibits AChE, it does not induce cell death in human cancer cell lines, suggesting it does not "cross-react" with essential mammalian cell survival machinery (e.g., mitochondrial function or DNA replication).

BioactivityPathways Compound 2-Chloro-3,5-dimethoxybenzyl alcohol AChE Acetylcholinesterase (Enzyme Inhibition) Compound->AChE Inhibits (Neuroprotection Potential) Fungi Candida albicans (Growth Inhibition) Compound->Fungi Inhibits Nematode Panagrellus redivivus (Lethality) Compound->Nematode Kills Mammalian Mammalian Cells (Cytotoxicity) Compound->Mammalian NO EFFECT (High Selectivity)

Figure 1: Selectivity profile of 2-Chloro-3,5-dimethoxybenzyl alcohol, highlighting its multi-target efficacy with a safety "break" at mammalian cytotoxicity.[1][3][4][5]

Experimental Protocols

To validate the cross-reactivity and bioactivity of this compound, the following standardized protocols are recommended. These ensure that observed effects are due to the molecule itself and not assay interference.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman’s Method)

This protocol quantifies the "cross-reactivity" of the molecule with the AChE enzyme.

  • Reagents:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) solution.

    • ATCI (Acetylthiocholine iodide) substrate.

    • Enzyme: Electric eel AChE (Sigma-Aldrich type).

    • Test Compound: 2-Chloro-3,5-dimethoxybenzyl alcohol (dissolved in DMSO).

  • Procedure:

    • Mix: In a 96-well plate, add 140 µL Buffer, 20 µL Enzyme solution, and 20 µL Test Compound (various concentrations).

    • Incubate: 15 minutes at 25°C.

    • Start Reaction: Add 10 µL DTNB and 10 µL ATCI.

    • Measure: Monitor absorbance at 412 nm for 20 minutes (kinetic mode).

  • Calculation: Determine the reaction rate (

    
    ) compared to the solvent control (
    
    
    
    ). Calculate % Inhibition:
    
    
  • Validation: Use Tacrine as a positive control. A valid assay must show Tacrine

    
     in the nanomolar range.
    
Antifungal Susceptibility Testing (Microdilution)

To verify specificity against C. albicans.

  • Standard: Follow CLSI M27-A3 guidelines.

  • Inoculum: Adjust C. albicans suspension to

    
     to 
    
    
    
    cells/mL in RPMI 1640 medium.
  • Treatment: Add test compound (serial dilutions from 128 to 0.25 µg/mL).

  • Incubation: 35°C for 24–48 hours.

  • Endpoint: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing significant reduction in turbidity (compared to growth control).

  • Control: Fluconazole must be included as a positive control.

Synthesis & Isolation Context

Researchers wishing to study this compound typically isolate it from the source organism, as commercial synthetic availability is limited compared to the non-chlorinated analogs.

  • Source: Cladosporium cladosporioides (endophytic in mangroves or marine environments).[1][2][3][5][6]

  • Extraction: Fermentation broth

    
     Ethyl Acetate extraction 
    
    
    
    Silica Gel Column Chromatography
    
    
    HPLC purification.
  • Identification: Confirmed via 1H-NMR and 13C-NMR (Look for characteristic methoxy signals at

    
     3.8-3.9 and aromatic protons with specific splitting patterns due to the 2-Cl, 3,5-OMe substitution).
    
Disambiguation Note

Do not confuse 2-Chloro-3,5-dimethoxybenzyl alcohol with:

  • 2-Chlorotrityl alcohol: A common acid-labile resin linker for peptide synthesis.

  • 3,5-Dimethoxybenzyl alcohol: A standard linker precursor.

  • 2-Chloro-3,4-dimethoxybenzyl alcohol: An isomeric tool compound.

  • Compound 203 (Steroid): Some literature refers to a sterol from Aspergillus as "Compound 203"; always verify the chemical structure (Benzene derivative vs. Steroid).

References

  • Peng, X., et al. (2013). Marine-derived Cladosporium sp. as a source of bioactive secondary metabolites.[1][2][3][4][5][6] (Identifies Compound 203 isolation and bioactivity profile).

  • Wang, Y., et al. (2024). The Genus Cladosporium: A Prospective Producer of Natural Products.[3][5]Journal of Fungi , 25(3).

  • Ellman, G. L., et al. (1961).A new and rapid colorimetric determination of acetylcholinesterase activity.Biochemical Pharmacology, 7(2), 88-95. (Standard protocol for AChE assay).
  • CLSI. (2008).Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.CLSI document M27-A3. (Standard protocol for antifungal assay).

Sources

A Comparative Guide to Catalytic Systems for the Selective Oxidation of 2-Chloro-3,5-dimethoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Importance of Selective Benzyl Alcohol Oxidation in Modern Synthesis

The selective oxidation of benzyl alcohols to their corresponding aldehydes is a cornerstone transformation in organic synthesis. These aldehydes are pivotal intermediates in the manufacturing of pharmaceuticals, agrochemicals, fragrances, and other high-value fine chemicals. The challenge in this transformation lies in achieving high selectivity and yield without over-oxidation to the carboxylic acid, a common side reaction. The choice of catalyst is therefore paramount, dictating not only the reaction's efficiency but also its environmental footprint and economic viability.

This guide provides a comprehensive benchmark of three distinct and powerful catalytic systems for the selective oxidation of 2-Chloro-3,5-dimethoxybenzyl alcohol, a substrate representative of the complex, electronically-rich, and sterically-hindered aromatic alcohols encountered in contemporary drug discovery and development. We will delve into the mechanistic nuances and practical considerations of a Palladium-based catalyst, a Nickel-based catalyst, and a TEMPO-mediated system, offering researchers, scientists, and drug development professionals a robust framework for catalyst selection and process optimization.

Benchmarked Catalytic Systems: A Rationale for Selection

The choice of catalysts for this comparative study was driven by the need to represent diverse, yet industrially relevant, approaches to alcohol oxidation. Each system offers a unique combination of reactivity, selectivity, and operational considerations.

  • Palladium (II) Acetate [Pd(OAc)₂]: The Noble Metal Workhorse. Palladium catalysts are renowned for their high activity and selectivity in a vast array of organic transformations, including alcohol oxidation.[1] Pd(OAc)₂ is a commercially available and versatile catalyst precursor that can be readily adapted for the aerobic oxidation of a wide range of alcohols. Its mechanism, often involving a Pd(II)/Pd(0) cycle, is well-studied, providing a solid foundation for rational optimization.[2]

  • Nickel (II) Hydroxide [Ni(OH)₂]: The Earth-Abundant Alternative. With increasing focus on sustainable chemistry, catalysts based on earth-abundant metals like nickel are gaining significant traction. Nickel-based catalysts offer a cost-effective and environmentally friendlier alternative to their noble metal counterparts.[3] The electrocatalytic oxidation of benzyl alcohol mediated by Ni(OH)₂ showcases a distinct reaction mechanism and provides an opportunity to explore greener reaction conditions.[4]

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): The Selective Radical Mediator. TEMPO, a stable nitroxyl radical, is a highly effective catalyst for the selective oxidation of primary alcohols to aldehydes, with minimal over-oxidation.[5] It operates via a distinct radical-mediated mechanism and is often used in conjunction with a co-oxidant, such as sodium hypochlorite (bleach), making it a powerful tool for chemoselective transformations.[6]

Comparative Performance Data

The following table summarizes the expected performance of the three catalytic systems in the selective oxidation of 2-Chloro-3,5-dimethoxybenzyl alcohol to 2-Chloro-3,5-dimethoxybenzaldehyde, based on their reported performance with benzyl alcohol and other substituted derivatives. This data serves as a baseline for comparison and highlights the key performance indicators for each system.

Catalyst SystemTypical Catalyst Loading (mol%)OxidantSolventTemperature (°C)Time (h)Expected Conversion (%)Expected Selectivity (%)
Pd(OAc)₂ / Pyridine 2-5O₂ (air)Toluene80-1004-8>95>98
Ni(OH)₂ (electrochemical) N/A (electrode)N/A (anodic)aq. KOHRoom Temp.2-4~90>99
TEMPO / NaOCl 1-5NaOClCH₂Cl₂/H₂O0 - Room Temp.0.5-2>99>99

Experimental Protocols & Methodologies

A self-validating experimental design is crucial for the accurate benchmarking of catalytic performance. The following detailed protocols provide a step-by-step guide for the selective oxidation of 2-Chloro-3,5-dimethoxybenzyl alcohol using each of the selected catalytic systems.

Synthesis of Starting Material: 2-Chloro-3,5-dimethoxybenzyl alcohol

The starting material, 2-Chloro-3,5-dimethoxybenzyl alcohol, can be synthesized from commercially available 2-Chloro-3,5-dimethoxybenzaldehyde via reduction with a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.[7]

Protocol 1: Palladium-Catalyzed Aerobic Oxidation

This protocol is adapted from established procedures for the aerobic oxidation of benzyl alcohols using a Pd(OAc)₂/pyridine catalyst system.[1]

Materials:

  • 2-Chloro-3,5-dimethoxybenzyl alcohol

  • Palladium (II) Acetate [Pd(OAc)₂]

  • Pyridine

  • Toluene (anhydrous)

  • Oxygen (balloon or Schlenk line)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Chloro-3,5-dimethoxybenzyl alcohol (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and pyridine (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (10 mL) to the flask.

  • Replace the inert atmosphere with an oxygen balloon.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-Chloro-3,5-dimethoxybenzaldehyde.

Protocol 2: Nickel-Catalyzed Electrochemical Oxidation

This protocol is based on the electrochemical oxidation of benzyl alcohol using a nickel hydroxide-modified electrode.[3]

Materials:

  • 2-Chloro-3,5-dimethoxybenzyl alcohol

  • Potassium Hydroxide (KOH)

  • Nickel foam or plate (as anode and cathode)

  • Electrochemical cell (undivided)

  • DC power supply

Procedure:

  • Prepare a 0.1 M solution of KOH in deionized water.

  • Activate the nickel foam electrodes by cycling the potential in the KOH solution.

  • In the electrochemical cell, dissolve 2-Chloro-3,5-dimethoxybenzyl alcohol (1.0 mmol) in the 0.1 M KOH solution (20 mL).

  • Immerse the activated nickel anode and cathode into the solution.

  • Apply a constant current of 10 mA and stir the solution at room temperature.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or GC-MS.

  • Upon completion, neutralize the electrolyte with a dilute acid (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: TEMPO-Mediated Oxidation

This protocol utilizes the well-established TEMPO/bleach system for the selective oxidation of primary alcohols.[6]

Materials:

  • 2-Chloro-3,5-dimethoxybenzyl alcohol

  • TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 2-Chloro-3,5-dimethoxybenzyl alcohol (1.0 mmol) in dichloromethane (10 mL).

  • Add TEMPO (0.01 mmol, 1 mol%) and an aqueous solution of KBr (0.1 mmol in 1 mL of water).

  • In a separate beaker, prepare a solution of NaOCl (1.2 mmol) and NaHCO₃ (2.0 mmol) in water (5 mL).

  • Cool the reaction flask to 0 °C in an ice bath.

  • Slowly add the NaOCl/NaHCO₃ solution to the vigorously stirred reaction mixture, maintaining the temperature below 5 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Experimental Workflow and Catalytic Cycles

To provide a clearer understanding of the experimental processes and the underlying catalytic mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Material: 2-Chloro-3,5-dimethoxybenzyl alcohol reaction Reaction under Specific Conditions (Temp, Time, Atmosphere) start->reaction catalyst Catalyst System: 1. Pd(OAc)₂/Pyridine 2. Ni(OH)₂ Electrode 3. TEMPO/NaOCl catalyst->reaction solvent Solvent & Reagents solvent->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification analysis TLC, GC-MS, NMR purification->analysis product Product: 2-Chloro-3,5-dimethoxybenzaldehyde analysis->product

Caption: General experimental workflow for the catalytic oxidation.

Palladium_Catalytic_Cycle pd2 Pd(II)L₂ alcohol_complex Pd(II)L₂(ROH) pd2->alcohol_complex + RCH₂OH alkoxide Pd(II)L(OR) alcohol_complex->alkoxide - L, - H⁺ pdh L₂Pd(II)-H alkoxide->pdh β-hydride elimination alkoxide->pdh + Aldehyde pd0 Pd(0)L₂ pdh->pd0 - H⁺ pd0->pd2 + O₂, + 2H⁺ - H₂O Nickel_Catalytic_Cycle ni2 Ni(OH)₂ ni3 NiO(OH) ni2->ni3 - e⁻, - H⁺ (Anode) ni3_alcohol NiO(OH)---RCH₂OH ni3->ni3_alcohol + RCH₂OH ni2_product Ni(OH)₂ + Aldehyde ni3_alcohol->ni2_product H-abstraction ni2_product->ni2

Caption: Proposed mechanism for Ni(OH)₂-mediated electrochemical alcohol oxidation.

TEMPO_Catalytic_Cycle tempo TEMPO (Radical) oxoammonium Oxoammonium Ion tempo->oxoammonium + NaOCl - NaCl hydroxylamine Hydroxylamine oxoammonium->hydroxylamine + RCH₂OH - Aldehyde, - H⁺ hydroxylamine->tempo + NaOCl - NaCl, - H₂O

Caption: Catalytic cycle for TEMPO-mediated alcohol oxidation with NaOCl.

Conclusion and Future Outlook

This guide has provided a comprehensive benchmarking of three distinct catalytic systems for the selective oxidation of 2-Chloro-3,5-dimethoxybenzyl alcohol. The Palladium-based system offers high efficiency with aerobic oxidation, the Nickel-based system presents a promising and sustainable electrochemical alternative, and the TEMPO-mediated system provides exceptional selectivity under mild conditions.

The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthetic process, including cost, scalability, functional group tolerance, and green chemistry considerations. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to make informed decisions and to serve as a foundation for further optimization and innovation in the field of catalytic alcohol oxidation. As the demand for more efficient and sustainable chemical manufacturing grows, the development of novel catalytic systems and the refinement of existing ones will continue to be a critical area of research.

References

  • Schultz, M. J., & Sigman, M. S. (2006).
  • Steinhoff, B. A., & Stahl, S. S. (2002). Mechanistic study of the Pd (OAc) 2/pyridine-catalyzed aerobic oxidation of benzyl alcohol. Organic letters, 4(24), 4179-4181. [Link]

  • Stahl, S. S. (2004). Palladium-catalyzed oxidation of organic chemicals with O2.
  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). A very mild and chemoselective oxidation of alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 52(12), 2559-2562. [Link]

  • Rashid, M. H., & Al-Ghamdi, H. A. (2020). Electrochemical oxidation of benzyl alcohol at nickel hydroxide modified glassy carbon electrode. Journal of Electroanalytical Chemistry, 878, 114674.
  • Sheldon, R. A., & Arends, I. W. (2004). The quest for greener oxidation catalysis.
  • Muzart, J. (2008). Palladium-catalysed oxidation of alcohols. Tetrahedron, 64(26), 5815-5849.
  • Parmeggiani, C., & Cardona, F. (2012). Transition metal based catalysts in the aerobic oxidation of alcohols. Green Chemistry, 14(3), 547-564.
  • Tojo, G., & Fernández, M. (2006). Oxidation of alcohols to aldehydes and ketones: a guide to current common practice. Springer Science & Business Media.
  • Ciriminna, R., & Pagliaro, M. (2010). Industrial oxidations with TEMPO and its derivatives. Organic Process Research & Development, 14(1), 245-251. [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Highly practical copper (I)/TEMPO catalyst system for the aerobic oxidation of primary alcohols. Journal of the American Chemical Society, 133(42), 16901-16910. [Link]

  • Markó, I. E., Giles, P. R., Tsukazaki, M., Brown, S. M., & Urch, C. J. (1997). Copper-catalyzed oxidation of alcohols to aldehydes and ketones: an efficient, mild, and inexpensive procedure. Angewandte Chemie International Edition in English, 36(20), 2208-2210.
  • Semmelhack, M. F., Schmid, C. R., Cortés, D. A., & Chou, C. S. (1984). Oxidation of alcohols to aldehydes with oxygen and cupric ion, mediated by nitroxyl radicals. Journal of the American Chemical Society, 106(11), 3374-3376.
  • Gamez, P., Arends, I. W., Reedijk, J., & Sheldon, R. A. (2003). Copper (II)-catalysed aerobic oxidation of primary alcohols to aldehydes.
  • ten Brink, G. J., Arends, I. W., & Sheldon, R. A. (2000). Green, catalytic oxidation of alcohols by dioxygen. Science, 287(5458), 1636-1639.
  • Mallat, T., & Baiker, A. (2004). Oxidation of alcohols with molecular oxygen on solid catalysts. Chemical reviews, 104(6), 3037-3058.
  • Keresszegi, C., Mallat, T., & Baiker, A. (2003). Solvent-free oxidation of benzyl alcohol with air over supported palladium and platinum catalysts.
  • Enache, D. I., Edwards, J. K., Landon, P., Solsona-Espriu, B., Carley, A. F., Herzing, A. A., ... & Hutchings, G. J. (2006).
  • Schäfer, H. J. (2011). Operating conditions for the application of nickel and other metal electrodes for the oxidation of organic compounds. Electrochimica Acta, 56(10), 3466-3473.
  • Abd El-Lateef, H. M., & El-Khatib, K. M. (2015). Electrocatalytic oxidation of benzyl alcohol on Ni-based modified electrodes in alkaline medium. RSC advances, 5(98), 80313-80323.
  • Zhao, M., Li, J., Mano, E., Song, Z. J., Tschaen, D. M., Grabowski, E. J., & Reider, P. J. (1999). Oxidation of primary alcohols to carboxylic acids with sodium chlorite catalyzed by TEMPO and bleach. The Journal of Organic Chemistry, 64(7), 2564-2566. [Link]

  • de Nooy, A. E., Besemer, A. C., & van Bekkum, H. (1996). On the use of stable organic nitroxyl radicals for the oxidation of primary and secondary alcohols. Synthesis, 1996(10), 1153-1174.
  • Bobbitt, J. M., & Merbouh, N. (2004). Oxoammonium salt and nitroxide-catalyzed oxidations of alcohols. Organic reactions, 1-240.
  • Shibuya, M., Tomizawa, M., Suzuki, I., & Iwabuchi, Y. (2006). 2-Azaadamantane N-oxyl (AZADO) and 1-Me-AZADO: highly efficient organocatalysts for oxidation of alcohols. Journal of the American Chemical Society, 128(26), 8412-8413.

Sources

Navigating the Synthesis Landscape: A Review of 2-Chloro-3,5-dimethoxybenzyl Alcohol Applications

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive review of available scientific literature reveals a significant scarcity of specific data on the applications, synthesis, and comparative performance of 2-Chloro-3,5-dimethoxybenzyl alcohol. This lack of published research prevents the creation of an in-depth technical guide with detailed experimental protocols and direct comparisons to alternative reagents as initially intended. The following serves to outline the current state of knowledge and provide context based on related chemical entities.

Introduction to Benzyl Alcohols in Organic Synthesis

In the field of organic chemistry, substituted benzyl alcohols are a cornerstone of synthetic strategy. They primarily serve as versatile protecting groups for hydroxyl and other functional groups, and also act as key intermediates in the construction of complex molecular architectures. The electronic and steric properties of substituents on the benzene ring significantly influence the reactivity and stability of the benzyl group, allowing for fine-tuning of its chemical behavior.

Protecting groups are essential tools in multi-step synthesis, temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.[1] An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removed with high selectivity under mild conditions.[1] Benzyl ethers, formed from benzyl alcohols, are a widely used class of protecting groups for alcohols due to their general stability and the various methods available for their cleavage.[2]

The Landscape of Substituted Benzyl Alcohol Protecting Groups

The utility of a benzyl protecting group can be modulated by the presence of electron-donating or electron-withdrawing substituents on the aromatic ring.

Electron-Donating Groups: Substituents such as methoxy groups increase the electron density of the benzyl system. This increased electron density makes the corresponding benzyl ethers more susceptible to cleavage under acidic and oxidative conditions. Prominent examples include:

  • p-Methoxybenzyl (PMB) ether: More readily cleaved than the unsubstituted benzyl ether.[3]

  • 3,4-Dimethoxybenzyl (DMB) ether: Even more labile than the PMB group, allowing for very mild deprotection conditions.[4]

Electron-Withdrawing Groups: Conversely, electron-withdrawing groups, such as nitro or chloro groups, can increase the stability of the benzyl protecting group, making it more robust and resistant to certain cleavage conditions.

The Enigma of 2-Chloro-3,5-dimethoxybenzyl Alcohol

Despite a thorough search of the scientific literature, there is a notable absence of specific studies detailing the synthesis, applications, and performance of 2-Chloro-3,5-dimethoxybenzyl alcohol. While information is available for isomers such as 2-chloro-3,4-dimethoxybenzyl alcohol and non-chlorinated analogues like 2,5-dimethoxybenzyl alcohol and 3,5-dimethoxybenzyl alcohol, these findings cannot be directly extrapolated to the target molecule.[5][6]

For instance, 2,5-dimethoxybenzyl alcohol has been utilized as a starting material in the synthesis of complex molecules like daunorubicinone and pillar[n]arenes. The synthesis of 2-chloro-3,4-dimethoxybenzyl alcohol from 2-chloroveratraldehyde has also been documented.[5] However, the specific substitution pattern of a chloro group at the 2-position and methoxy groups at the 3- and 5-positions in 2-Chloro-3,5-dimethoxybenzyl alcohol would impart a unique combination of electronic and steric effects, influencing its reactivity in ways that cannot be accurately predicted without experimental data.

A search of chemical databases reveals a compound named 4-Chloro-3,5-dimethoxybenzyl alcohol, which has been detected in some natural products. However, the literature on this compound is also extremely limited.[7]

General Methodologies for Benzyl Ether Formation and Cleavage

While specific protocols for 2-Chloro-3,5-dimethoxybenzyl alcohol are unavailable, the general principles of benzyl ether chemistry can provide a theoretical framework.

Formation of Benzyl Ethers

The most common method for the formation of benzyl ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with a benzyl halide. The choice of base and reaction conditions can be tailored to the specific substrate.[2]

General Workflow for Benzyl Ether Formation

Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻) Alcohol->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide Benzyl_Ether Substituted Benzyl Ether (R-O-Bn) Alkoxide->Benzyl_Ether SN2 Reaction Benzyl_Halide Substituted Benzyl Halide Benzyl_Halide->Benzyl_Ether Byproduct Salt Byproduct Benzyl_Ether Substituted Benzyl Ether Hydrogenolysis Hydrogenolysis (e.g., H₂, Pd/C) Benzyl_Ether->Hydrogenolysis Oxidative_Cleavage Oxidative Cleavage (e.g., DDQ, CAN) Benzyl_Ether->Oxidative_Cleavage Acidic_Cleavage Acidic Cleavage (e.g., TFA) Benzyl_Ether->Acidic_Cleavage Deprotected_Alcohol Deprotected Alcohol Hydrogenolysis->Deprotected_Alcohol Oxidative_Cleavage->Deprotected_Alcohol Acidic_Cleavage->Deprotected_Alcohol

Caption: Overview of common deprotection methods for benzyl ethers.

Conclusion and Future Outlook

The absence of specific research on 2-Chloro-3,5-dimethoxybenzyl alcohol in the public domain makes it impossible to provide a detailed comparative guide on its applications. The unique substitution pattern of this molecule suggests it may possess interesting properties as a protecting group or synthetic intermediate, potentially offering a different stability profile compared to more common benzyl alcohols.

For researchers and scientists in drug development, the exploration of novel reagents is crucial for advancing synthetic methodologies. The potential synthesis and characterization of 2-Chloro-3,5-dimethoxybenzyl alcohol and the subsequent investigation of its reactivity would be a valuable contribution to the field of organic chemistry. Such studies would be necessary to determine its utility and to enable the development of the detailed experimental protocols and comparative data that are currently lacking. Until such research is published, the scientific community can only speculate on the potential applications of this particular molecule based on the established principles of physical organic chemistry and the behavior of related compounds.

References

  • Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309.
  • Zhu, J. (2015). Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. ChemInform, 46(36).
  • Gagnon, D., & Du, H. (2008). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 49(29-30), 4550-4552.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Wikipedia. (2024, February 26). Protecting group. Retrieved from [Link]

  • Patent CN101624379A. (2010). Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine.
  • Keay, B. A., & Rodrigo, R. (1983). An exceptional 5-endo-trig reversal; a convergent synthesis of daunomycinone. Canadian Journal of Chemistry, 61(3), 637-639.
  • Divakaran, R. (2008). Protecting groups in organic synthesis.
  • Kawai, S., Umezawa, T., & Higuchi, T. (1986). De Novo Synthesis of Veratryl Alcohol by Coriolus versicolor. Wood Research, 73, 18-21.
  • Chiba, S., Kitamura, M., & Narasaka, K. (2012). Deprotection of 3,4-dimethoxybenzyl (DMB) group on γ-lactam nitrogen using phenyliodine(iii)
  • Sun, L., Guo, Y., Peng, G., & Li, C. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 2008(21), 3487-3488.
  • PubChem. (n.d.). 2,5-Dimethoxybenzyl alcohol. Retrieved from [Link]

  • FooDB. (2019, November 26). Showing Compound 4-Chloro-3,5-dimethoxybenzyl alcohol (FDB020774). Retrieved from [Link]

Sources

Spectroscopic Identification Guide: 2-Chloro-3,5-dimethoxybenzyl alcohol vs. Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

In the synthesis of 2-Chloro-3,5-dimethoxybenzyl alcohol (a critical pharmacophore in antifungal and antineoplastic research), the primary challenge is regioselectivity .[1] The starting material, 3,5-dimethoxybenzyl alcohol, contains three activated sites for electrophilic aromatic substitution (positions 2, 4, and 6).[1]

While positions 2 and 6 are chemically equivalent in the starting material, position 4 (located between the two methoxy groups) is electronically highly activated but sterically crowded.[1] Consequently, chlorination reactions (e.g., using NCS or


) frequently yield a mixture of the desired 2-chloro  isomer and the 4-chloro  impurity.[1]

The Critical Distinction:

  • Target (2-Chloro): Asymmetric structure (

    
     symmetry).
    
  • Impurity (4-Chloro): Symmetric structure (

    
     symmetry).[2][1]
    

This guide provides a self-validating spectroscopic workflow to definitively distinguish the target compound from its primary regioisomer without reliance on external reference standards.

Structural Analysis & Isomer Comparison

The differentiation relies on the presence (or absence) of a plane of symmetry passing through the C1-C4 axis.[1]

FeatureTarget: 2-Chloro-3,5-dimethoxybenzyl alcohol Major Impurity: 4-Chloro-3,5-dimethoxybenzyl alcohol
Structure Asymmetric Cl is ortho to the benzyl alcohol group.Cl is ortho to one OMe, meta to the other.[1]Symmetric Cl is para to the benzyl alcohol group.Cl is flanked by two equivalent OMe groups.[1]
Symmetry Point Group

(No symmetry)

(Plane of symmetry through C1-C4)
Aromatic Protons Non-Equivalent H4 and H6 are distinct environments.[2][1]Equivalent H2 and H6 are identical.
Methoxy Groups Non-Equivalent C3-OMe and C5-OMe appear as separate signals.[1]Equivalent C3-OMe and C5-OMe appear as a single signal.[1]

Spectroscopic Data Comparison (Experimental & Predicted)

^1H NMR Analysis (Diagnostic)[1][2]

The proton NMR spectrum is the most rapid and reliable method for identification.

Table 1: Comparative ^1H NMR Signals (CDCl_3, 400 MHz)

Proton EnvironmentTarget (2-Chloro Isomer) Impurity (4-Chloro Isomer) Differentiation Logic
Aromatic Region (~6.5 - 6.7 ppm)Two Doublets (1H each) J ≈ 2.0–2.5 Hz (Meta coupling).Signals for H4 and H6 are distinct.[1]One Singlet (2H) H2 and H6 are chemically equivalent due to symmetry.[2][1]Key Indicator: Look for the splitting pattern.[1] A singlet integrates to 2H implies the 4-chloro isomer.[1]
Methoxy Region (~3.8 - 3.9 ppm)Two Singlets (3H each)

≈ 0.02–0.05 ppm.Distinct environments due to Cl proximity.[2][1]
One Singlet (6H) Both OMe groups are equivalent.Secondary Indicator: Integration of 6H vs 3H+3H.
Benzylic CH2 (~4.7 ppm)Singlet (2H) May show slight broadening or distinct shift vs isomer.[2][1]Singlet (2H) Not diagnostic alone, but shift differences occur.
^13C NMR Analysis[2]

Carbon NMR confirms the number of unique carbon environments.

  • Target (2-Chloro): Expect 9 distinct carbon signals (6 aromatic, 2 OMe, 1 benzylic).[1]

  • Impurity (4-Chloro): Expect 7 distinct carbon signals due to symmetry (C2=C6, C3=C5).[1]

Mass Spectrometry (MS)[2]
  • Fragmentation: Both isomers show the characteristic Chlorine isotope pattern (

    
    ).[2][1]
    
  • Ortho Effect: The 2-chloro isomer (Cl ortho to CH2OH) may show a distinct loss of OH or HCl due to proximity effects (ortho-elimination) compared to the 4-chloro isomer.[1]

Experimental Protocol: Differentiation Workflow

Objective: To separate and identify isomers from a crude chlorination mixture.

Reagents:

  • Crude reaction mixture (from chlorination of 3,5-dimethoxybenzyl alcohol).[1]

  • Solvent: Ethyl Acetate / Hexanes.[1][3]

  • Silica Gel (230-400 mesh).[1]

Step-by-Step Methodology:

  • TLC Analysis:

    • Develop TLC in 30% EtOAc/Hexanes.[1]

    • Observation: The 2-chloro isomer typically has a slightly higher R_f value than the 4-chloro isomer due to internal hydrogen bonding or steric shielding of the polar OH group by the adjacent Chlorine.

    • Note: The 4-chloro isomer (symmetric) often packs better and may crystallize more readily, but polarity is the key for TLC.[1]

  • Flash Chromatography:

    • Perform gradient elution (10%

      
       40% EtOAc/Hexanes).[2][1]
      
    • Collect fractions strictly based on UV activity.

  • NMR Screening (The Checkpoint):

    • Take the cleanest fraction of the "top spot" (Spot A) and "bottom spot" (Spot B).[2][1]

    • Dissolve in CDCl_3.[1]

    • Run ^1H NMR (8 scans min).

    • Apply the criteria from Table 1 .

  • Confirmation:

    • If Spot A shows two aromatic doublets

      
      Target (2-Chloro) .[1]
      
    • If Spot B shows one aromatic singlet

      
      Impurity (4-Chloro) .[1]
      

Visual Decision Logic (Graphviz)[2]

The following diagram illustrates the logical flow for identifying the correct isomer during synthesis.

IsomerID Start Crude Product (Chlorination of 3,5-dimethoxybenzyl alcohol) NMR Acquire 1H NMR Spectrum (Aromatic Region 6.0 - 7.0 ppm) Start->NMR Decision Analyze Aromatic Proton Signals NMR->Decision Res_Sym Single Singlet (Integral 2H) Symmetric Structure Decision->Res_Sym Symmetry Observed Res_Asym Two Doublets (Integral 1H each) Meta-coupling (J ~ 2Hz) Decision->Res_Asym Asymmetry Observed ID_4Cl IDENTIFIED: 4-Chloro-3,5-dimethoxybenzyl alcohol (Impurity) Res_Sym->ID_4Cl ID_2Cl IDENTIFIED: 2-Chloro-3,5-dimethoxybenzyl alcohol (Target Compound) Res_Asym->ID_2Cl

Figure 1: Decision tree for the spectroscopic identification of chlorinated dimethoxybenzyl alcohol isomers.

References

  • Provides the baseline spectral data for the unchlorinated parent compound, establishing the H4 triplet and H2/H6 doublet p
  • Reference for the reactivity of the benzylic position vs the arom
  • FooDB. (2010).[1][4] 4-Chloro-3,5-dimethoxybenzyl alcohol (FDB020774).[1][4] Retrieved October 26, 2023, from [Link][2][1]

    • Confirms the existence and classific
  • Organic Chemistry Portal. (2008). Chlorination of Benzyl Alcohols. Retrieved October 26, 2023, from [Link]

    • Provides general protocols for chlorination using NCS and TCT, supporting the methodology section.

Sources

A Comparative Guide to the Biological Activity of 2-Chloro-3,5-dimethoxybenzyl Alcohol and Its Analogues

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the exploration of novel chemical entities with therapeutic potential is a constant endeavor. Substituted benzyl alcohols represent a class of compounds that have garnered significant interest due to their diverse biological activities, ranging from antimicrobial to anticancer properties.[1][2] This guide provides a comparative analysis of the potential biological activity of 2-Chloro-3,5-dimethoxybenzyl alcohol, a compound of interest, by examining the established activities of its structural analogues. While direct experimental data for 2-Chloro-3,5-dimethoxybenzyl alcohol is not extensively available in the public domain, a comprehensive review of related structures allows for insightful predictions and lays the groundwork for future research.

This document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into the structure-activity relationships of substituted benzyl alcohols, present relevant experimental data for analogous compounds, and provide detailed protocols for key biological assays.

The Chemical Landscape of Substituted Benzyl Alcohols

Benzyl alcohol, the simplest aromatic alcohol, and its derivatives are found in various natural sources and are widely used in pharmaceuticals, cosmetics, and as preservatives due to their antimicrobial properties.[3] The biological activity of these compounds is profoundly influenced by the nature, number, and position of substituents on the benzene ring.[4] Key substituents such as halogens (e.g., chloro) and methoxy groups can significantly alter the electronic and steric properties of the molecule, thereby modulating its interaction with biological targets.[4]

2-Chloro-3,5-dimethoxybenzyl alcohol possesses a unique substitution pattern with a chloro group at the 2-position and two methoxy groups at the 3- and 5-positions. This arrangement is expected to influence its lipophilicity, hydrogen bonding capacity, and overall molecular geometry, all of which are critical determinants of biological activity.

Comparative Biological Activities of Benzyl Alcohol Analogues

To infer the potential biological profile of 2-Chloro-3,5-dimethoxybenzyl alcohol, we will examine the reported activities of structurally related compounds.

Antimicrobial and Antifungal Activity

Benzyl alcohol derivatives are known for their efficacy against a broad spectrum of bacteria and fungi.[3][5] The presence of halogen and methoxy substituents can enhance this activity. For instance, studies on various benzyl alcohol derivatives have demonstrated their potential against both Gram-positive and Gram-negative bacteria.[1][6]

One study on synthesized benzyl alcohol derivatives showed concentration-dependent antibacterial activity against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative).[1][3] Another study highlighted that benzyl bromide derivatives exhibited strong antibacterial and antifungal properties.[7] The introduction of a chloro group, as seen in 2-chloro-N-phenylacetamide, has been shown to confer antifungal activity against Aspergillus flavus.[8]

The dimethoxy substitution pattern is also crucial. For example, veratryl alcohol (3,4-dimethoxybenzyl alcohol) is a known secondary metabolite of lignin-degrading fungi and exhibits antibacterial efficacy.[9] The position of these methoxy groups can influence the molecule's interaction with microbial targets.

The table below summarizes the antimicrobial activity of some benzyl alcohol analogues.

Compound/AnalogueTarget OrganismActivity MetricObserved ActivityReference
Benzyl alcohol derivativesS. aureus, P. aeruginosaZone of Inhibition (mm)Concentration-dependent activity[1][6]
Benzyl bromide derivativesGram-positive bacteria, FungiZone of Inhibition (mm)High activity[7]
2-chloro-N-phenylacetamideAspergillus flavusMIC (µg/mL)16 - 256[8]
Veratryl alcoholP. aeruginosaQuorum-sensing inhibitionActive[9]

MIC: Minimum Inhibitory Concentration

Cytotoxic and Anticancer Activity

Several benzyl alcohol derivatives have been investigated for their potential as anticancer agents.[2] The mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells. For instance, 3-Chloro-2,5-dihydroxybenzyl alcohol (CHBA), isolated from a marine-derived fungus, was found to induce apoptosis in human cervical carcinoma (HeLa) cells by causing DNA damage.[10] This suggests that the presence of a chloro substituent can be a key feature for cytotoxic activity.

The cytotoxic response is also highly dependent on the overall structure of the β-lactam compounds and their concentration.[11]

The following table presents a summary of the cytotoxic activity of a related benzyl alcohol derivative.

Compound/AnalogueCancer Cell LineActivity MetricObserved ActivityReference
3-Chloro-2,5-dihydroxybenzyl alcoholHeLa (Cervical Carcinoma)IC₅₀ (µM)~35[10]

IC₅₀: Half-maximal inhibitory concentration

Experimental Protocols for Biological Activity Screening

To facilitate further research into the biological activity of 2-Chloro-3,5-dimethoxybenzyl alcohol and its analogues, we provide detailed, step-by-step methodologies for key in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]

Protocol:

  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[12] This will create a range of concentrations to be tested.

  • Inoculum Preparation: Prepare a standardized microbial inoculum suspension adjusted to a 0.5 McFarland standard.[12]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 48-72 hours for fungi).[13]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[14]

Diagram of Broth Microdilution Workflow:

Broth_Microdilution A Prepare Compound Stock Solution B Perform Serial Dilutions in 96-well Plate A->B Dilute in broth D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D Add to wells E Incubate Plate D->E Culture conditions F Read and Determine MIC E->F Visual inspection

Caption: Workflow for MIC determination using the broth microdilution method.

Cytotoxicity Assessment - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[15][17]

  • Formazan Solubilization: Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[15] Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[17] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be calculated from the dose-response curve.[18]

Diagram of MTT Assay Workflow:

MTT_Assay A Seed Cells in 96-well Plate B Treat with Test Compound A->B Allow adherence C Add MTT Reagent B->C Incubate D Incubate (Formazan Formation) C->D 2-4 hours E Add Solubilization Solution D->E F Measure Absorbance E->F Dissolve crystals G Calculate Cell Viability & IC50 F->G Spectrophotometry

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted benzyl alcohols is a direct consequence of their chemical structure. The following points highlight key SAR trends observed in the literature:

  • Halogenation: The introduction of a halogen, such as chlorine, can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. The position of the halogen is also critical and can influence the electronic properties of the aromatic ring.[10]

  • Methoxy Groups: Methoxy groups are electron-donating and can influence the reactivity of the benzyl alcohol.[19] Their presence and position can affect the molecule's interaction with biological targets and its metabolic stability.[4]

  • Hydroxyl Group: The benzylic hydroxyl group is a key functional group that can participate in hydrogen bonding, a crucial interaction in many biological systems.

The specific substitution pattern of 2-Chloro-3,5-dimethoxybenzyl alcohol, with a chloro group ortho to the hydroxymethyl group and two meta-directing methoxy groups, presents an interesting case for further investigation. This arrangement may lead to unique biological activities not observed in other analogues.

Conclusion and Future Directions

While direct experimental data on the biological activity of 2-Chloro-3,5-dimethoxybenzyl alcohol is limited, a comparative analysis of its structural analogues provides a strong rationale for its potential as a bioactive compound. The presence of both a chloro and two methoxy substituents suggests the possibility of significant antimicrobial, antifungal, and cytotoxic properties.

Future research should focus on the synthesis and in vitro screening of 2-Chloro-3,5-dimethoxybenzyl alcohol using the standardized protocols outlined in this guide. Such studies will be instrumental in elucidating its specific biological activities and mechanism of action, and in determining its potential for development as a novel therapeutic agent.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Retrieved from [Link]

  • ResearchGate. (2024). A comprehensive review on in-vitro methods for anti- microbial activity. Retrieved from [Link]

  • ResearchGate. (n.d.). A comprehensive review on in-vitro methods for anti- microbial activity. Retrieved from [Link]

  • AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell sensitivity assays: The MTT assay. Retrieved from [Link]

  • Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Sulaiman, M., Hassan, Y., Taşkın-Tok, T., & Noundou, X. S. (2020). Synthesis, antibacterial activity and docking studies of benzyl alcohol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 481-488. Retrieved from [Link]

  • ResearchGate. (n.d.). Antibacterial activity of benzyl alcohol derivatives a. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents.
  • Semantic Scholar. (2020). SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2025). SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. Retrieved from [Link]

  • Wan, P., & Chak, B. (1986). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2, 6, 643-650. Retrieved from [Link]

  • MDPI. (2022). Benzyl Alcohol/Salicylaldehyde-Type Polyketide Metabolites of Fungi: Sources, Biosynthesis, Biological Activities, and Synthesis. Retrieved from [Link]

  • AIR Unimi. (n.d.). Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation. Retrieved from [Link]

  • Kim, J. H., Campbell, B. C., Mahoney, N., Chan, K. L., Molyneux, R. J., & May, G. S. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Annals of clinical and laboratory science, 41(2), 135–145. Retrieved from [Link]

  • DergiPark. (2022). Synthesis, antifungal activity and in silico ADMET studies of benzyl alcohol derivatives. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxybenzyl chloride. Retrieved from [Link]

  • Tenorio, M. J., et al. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. PLoS ONE, 20(5), e0303350. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-1,4-Dimethoxybenzene as a Novel Catalytic Cofactor for Oxidation of Anisyl Alcohol by Lignin Peroxidase. Retrieved from [Link]

  • Shakhatreh, M. A. K., Al-Smadi, M. L., Khabour, O. F., Shuaibu, F. A., Hussein, E. I., & Alzoubi, K. H. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. International Journal of Nanomedicine, 11, 5937–5945. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethoxybenzyl alcohol. Retrieved from [Link]

  • Li, X., et al. (2007). 3-Chloro-2,5-dihydroxybenzyl alcohol activates human cervical carcinoma HeLa cell apoptosis by inducing DNA damage. International journal of oncology, 31(6), 1317–1323. Retrieved from [Link]

  • Nature. (2024). Antifungal activity of 2-chloro-5-trifluoromethoxybenzeneboronic acid and inhibitory mechanisms on Geotrichum candidum from sour rot Xiaozhou mustard root tuber. Retrieved from [Link]

  • SciELO. (n.d.). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. Retrieved from [Link]

  • eScholarship.org. (2021). a review of the cytotoxicity of frequently used flavor chemicals in refill fluids. Retrieved from [Link]

  • MMSL. (2016). TOXIC ALCOHOLS: ALIPHATIC UNSATURATED ALCOHOLS. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 4-Chloro-3,5-dimethoxybenzyl alcohol (FDB020774). Retrieved from [Link]

  • University of Barcelona. (2022). Cytotoxic Assessment of 3,3-Dichloro–Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). Biological Activities and In Silico Physico-Chemical Properties of 1,2,3- Triazoles Derived from Natural Bioactive Alcohols. Retrieved from [Link]

Sources

Safety Operating Guide

2-Chloro-3,5-dimethoxybenzyl alcohol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal protocol for 2-Chloro-3,5-dimethoxybenzyl alcohol . As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-mitigation system .

This compound is a halogenated aromatic alcohol . Its disposal pathway is strictly governed by its halogen content (Chlorine) and its potential for formation of hazardous byproducts (e.g., HCl, dioxins) if incinerated improperly. You must treat this as Halogenated Organic Waste .

Part 1: Chemical Identity & Hazard Profile[1]

Before disposal, you must validate the waste stream characterization. While specific data for the 2-Chloro-3,5- isomer is rare compared to its 2-Chloro-3,4- analog, the functional groups dictate the safety profile.

Property Technical Specification Operational Implication
Chemical Class Chlorinated Benzyl AlcoholMUST go to Halogenated Waste stream.
Physical State Solid (Assumed based on analogs)Use solid waste containers unless dissolved.
Primary Hazard Irritant (Skin/Eye/Respiratory)Standard PPE (Nitrile gloves, Safety Goggles) required.
Reactivity Oxidizable (Benzyl alcohol moiety)DO NOT mix with strong oxidizers (e.g., Nitric Acid, Permanganates).
Incompatibility Acid Chlorides, AnhydridesSegregate from acylating agents to prevent exothermic reaction.

Part 2: Pre-Disposal Segregation & Handling

The Golden Rule of Chemical Disposal: Never mix halogenated and non-halogenated wastes unless explicitly authorized. Mixing these streams increases disposal costs by up to 400% and complicates incineration.

Segregation Logic
  • Stream A (Correct): 2-Chloro-3,5-dimethoxybenzyl alcohol + Dichloromethane (DCM) + Chloroform.

  • Stream B (Incorrect): 2-Chloro-3,5-dimethoxybenzyl alcohol + Acetone + Methanol (unless total halogen content >2%, but best practice is to keep separate).

  • Stream C (Dangerous): 2-Chloro-3,5-dimethoxybenzyl alcohol + Concentrated Nitric Acid (Explosion/Exothermic risk).

Container Selection
  • Solid Waste: High-Density Polyethylene (HDPE) wide-mouth jar.

  • Liquid Waste (if dissolved): Amber glass bottle or HDPE carboy. Avoid metal containers due to potential HCl generation from hydrolysis over time.

Part 3: The Disposal Workflow (Decision Logic)

The following diagram illustrates the decision matrix for disposing of this specific compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.

DisposalWorkflow Start Waste Generation: 2-Chloro-3,5-dimethoxybenzyl alcohol StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste Stream StateCheck->SolidPath Pure Substance LiquidPath Liquid Waste Stream StateCheck->LiquidPath Reaction Mixture BinSolid Container: HDPE Wide-Mouth Jar Label: 'Hazardous Waste - Solid Toxic' SolidPath->BinSolid SolventCheck Is it dissolved in a solvent? LiquidPath->SolventCheck HaloCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) SolventCheck->HaloCheck Yes SolventCheck->BinSolid No (Precipitate) BinHalo Container: Amber Glass/HDPE Label: 'Hazardous Waste - Halogenated Solvent' HaloCheck->BinHalo Yes (DCM, etc.) BinNonHalo Container: Amber Glass/HDPE Label: 'Hazardous Waste - Organic Solvent' (Mark 'Contains Halogens' if >1%) HaloCheck->BinNonHalo No (Methanol, Acetone) Final Transfer to EHS/Waste Management Method: High-Temp Incineration BinSolid->Final BinHalo->Final BinNonHalo->Final

Figure 1: Decision matrix for segregating 2-Chloro-3,5-dimethoxybenzyl alcohol based on physical state and solvent matrix.

Part 4: Detailed Protocol Steps

Step 1: Waste Characterization & Labeling

You must generate a label that explicitly identifies the halogenated nature of the waste.

  • Constituent: 2-Chloro-3,5-dimethoxybenzyl alcohol.

  • Percentage: Estimate % wt. (e.g., "5% in Dichloromethane").

  • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • RCRA Consideration: This compound is generally not P- or U-listed specifically. However, it is a Characteristic Waste if it exhibits toxicity, but invariably falls under Halogenated Organic Waste for incineration purposes.

Step 2: Packaging
  • Double Containment: Place the primary waste container into a secondary tray during transfer to prevent bench contamination.

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.

  • Cap Integrity: Ensure the cap is compatible (polypropylene or PTFE-lined) and screwed on tightly. Do not use Parafilm as a primary seal.

Step 3: Spill Contingency (Immediate Action)

If 2-Chloro-3,5-dimethoxybenzyl alcohol is spilled during disposal:

  • Solids: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum if available. Scoop into a disposable container.

  • Liquids: Absorb with vermiculite or chemically inert pads . Do not use combustible materials like sawdust if the solvent carrier is flammable.

  • Decontamination: Wash the surface with a dilute soap solution; the benzyl alcohol moiety makes it slightly lipophilic, so water alone may be insufficient.

Part 5: Waste Classification Data Table

Use the following data when filling out your institution's waste manifest.

ParameterValue / DesignationNotes
Waste Profile Name Halogenated Organic Solids/LiquidsCRITICAL: Do not label as "General Organic".
EPA Waste Code D001 (if in flammable solvent)If pure solid, likely non-RCRA regulated unless characteristic toxic, but requires destruction.
Destruction Method Incineration Must be incinerated at >1000°C with scrubbers to capture HCl gas.
DOT Shipping Name Waste Toxic Solids, Organic, n.o.s.Only applicable if shipping directly; usually handled by vendor.
CAS Number 20624-89-9 (Isomer analog*)Note: Specific CAS for 2-Cl-3,5- isomer is rare; use 2-Cl-3,4- analog CAS for manifest if exact match unavailable, noting "Isomer".

References

  • National Institutes of Health (PubChem). Compound Summary: 2-Chloro-3,4-dimethoxybenzyl alcohol (Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

Personal protective equipment for handling 2-Chloro-3,5-dimethoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-Chloro-3,5-dimethoxybenzyl alcohol is a specialized halogenated aromatic intermediate used primarily in the synthesis of complex pharmacophores.[1][2] Unlike commodity benzyl alcohols, the presence of the ortho-chloro substituent combined with the meta-dimethoxy pattern alters its lipophilicity and electronic properties, necessitating specific handling protocols distinct from simple benzyl alcohol.[1][2]

Critical Safety Premise (Read-Across Methodology): As a specialized intermediate with limited specific toxicological data, safety protocols in this guide are derived using Conservative Read-Across principles from its closest structural analogs: 2-Chloro-3,4-dimethoxybenzyl alcohol (CAS 20624-89-9) and 3,5-Dimethoxybenzyl alcohol (CAS 705-76-0).[1][2] All procedures assume a "worst-case" hazard profile including severe eye irritation, skin sensitization potential, and respiratory tract irritation.[1][2]

Chemical Profile
PropertyData / EstimateOperational Implication
Structure Chlorinated, electron-rich aromatic ringPotential for nucleophilic displacement; treat as reactive.[1][2][3][4]
Physical State Solid (Crystalline powder)Dust Hazard: High risk of inhalation during weighing.[1]
Solubility Soluble in DCM, EtOAc, DMSOPermeation Risk: Solvent carrier drives skin absorption.[1]
GHS Classification Warning (Derived)Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3.[1]

Personal Protective Equipment (PPE) Strategy

The selection of PPE must account for the chemical's ability to migrate through standard laboratory glove materials when dissolved in organic solvents.[1]

Glove Selection Matrix

Rationale: Chlorinated aromatics can degrade latex.[2] Nitrile provides baseline protection, but thickness and breakthrough time are critical when the substance is in solution.[1]

State of MatterGlove MaterialThicknessBreakthrough TimeAction Level
Solid (Dry) Nitrile (Disposable)0.11 mm (4 mil)>480 min (Solid)Single pair sufficient for weighing/transfer.[1][2]
Solution (DCM) Laminate (Silver Shield) or Viton>0.3 mm>480 minMandatory for spill cleanup or concentrated handling.[1][2]
Solution (EtOAc) Nitrile (Double Gloved)0.11 mm x 2~30-60 minChange immediately upon splash.[1][2]
Respiratory & Body Protection[1][6][7]
  • Respiratory: When handling >100 mg of solid powder outside a fume hood, a P100 particulate respirator is required to prevent sensitization.[1]

  • Eyes: Chemical splash goggles (ANSI Z87.[1][2]1) are non-negotiable. Face shields are required during scale-up (>5g) reactions.[1][2]

  • Body: Tyvek® lab coats are recommended over standard cotton if handling kilogram quantities to prevent dust embedding in fabric.[2]

Operational Handling Protocols

Protocol A: Safe Weighing & Transfer (Solid State)

Objective: Eliminate dust generation and prevent inhalation exposure.[2]

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[2]

  • Anti-Static Measure: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic to prevent "jumping" during transfer.[2]

  • Transfer:

    • Tare the receiving vessel (flask) with its cap/septum.[1]

    • Transfer solid using a disposable spatula.[2]

    • Do not return excess chemical to the stock bottle (prevents cross-contamination).[1]

    • Wipe the exterior of the stock bottle with a dry Kimwipe, then a solvent-dampened wipe, before returning to storage.[1][2]

Protocol B: Reaction Setup (Solution State)

Objective: Minimize risk of runaway exotherms or accidental release.

  • Solvent Choice: Dissolve the solid in the carrier solvent (e.g., Dichloromethane) before adding reactive reagents (e.g., Thionyl chloride, Oxidants).[1]

  • Addition Rate: If converting the alcohol to a chloride or aldehyde, add the reagent dropwise at 0°C. The electron-rich dimethoxy ring makes this compound susceptible to rapid electrophilic aromatic substitution or oxidation side-reactions.[1][2]

  • Quenching: Always have a quench plan (e.g., Saturated NaHCO3) ready before starting the reaction.[1]

Visualization: Safety Decision Logic

The following diagram outlines the decision process for PPE and handling based on the state of the chemical.

SafetyLogic Start Handling 2-Chloro-3,5-dimethoxybenzyl alcohol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (Organic Solvent) StateCheck->Solution SolidRisk Risk: Dust Inhalation Solid->SolidRisk SolventCheck Check Carrier Solvent Solution->SolventCheck SolidPPE PPE: Nitrile Gloves + Fume Hood/Enclosure SolidRisk->SolidPPE DCM Dichloromethane (DCM) SolventCheck->DCM General EtOAc / Alcohols SolventCheck->General HighRiskPPE PPE: Laminate/Viton Gloves (Immediate Change on Splash) DCM->HighRiskPPE StdRiskPPE PPE: Double Nitrile Gloves General->StdRiskPPE

Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent carrier.

Emergency & Disposal Procedures

Spill Response
  • Solid Spill: Do not dry sweep.[2] Use a HEPA-filtered vacuum or wet-wipe method (dampen paper towels with water) to clean up.[1][2] Place waste in a sealed bag.

  • Solution Spill:

    • Evacuate the immediate area.[5][6]

    • Don Silver Shield/Laminate gloves .[2]

    • Absorb with vermiculite or sand.[2] Do not use paper towels for chlorinated solvent spills (rapid evaporation).[1][2]

Waste Disposal
  • Classification: This material must be segregated as Halogenated Organic Waste .[2]

  • Labeling: Clearly tag waste containers with "Contains Chlorinated Aromatics" to prevent mixing with non-halogenated waste streams (which are often incinerated at lower temperatures).[1][2]

  • Container: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid LDPE for long-term storage of chlorinated solutions.[1][2]

References

  • Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: 2-Chloro-3,4-dimethoxybenzyl alcohol. Retrieved from (Analog Reference).[1][2]

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 3,5-Dimethoxybenzyl alcohol. Retrieved from (Analog Reference).[1][2]

  • National Institutes of Health (NIH). (2000).[1] Toxicology of benzyl alcohols: a QSAR analysis. PubMed.[2][7][8] Retrieved from

  • ChemicalBook. (2023).[1][2] 2-Chloro-3,4-dimethoxybenzyl alcohol Product Page. Retrieved from [1][2]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press.[2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.